molecular formula C10H12O4 B3197045 5-Ethyl-2-hydroxy-3-methoxybenzoic acid CAS No. 100245-34-9

5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B3197045
CAS No.: 100245-34-9
M. Wt: 196.2 g/mol
InChI Key: LDQDSFIQRDVGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS 100245-34-9) is a substituted benzoic acid derivative with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry research. As a methoxybenzoic acid derivative, it serves as a valuable building block for the synthesis of more complex organic molecules . Researchers utilize such substrates in key synthetic methodologies, including Birch reduction-alkylation sequences, to access functionalized cyclohexanone derivatives and other intermediates that are core structures in natural product synthesis and pharmaceutical development . The structure, featuring both phenolic hydroxyl and carboxylic acid functional groups, allows for further chemical modifications, making it a versatile reagent for constructing compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2-hydroxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-6-4-7(10(12)13)9(11)8(5-6)14-2/h4-5,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQDSFIQRDVGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)OC)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

[1][2]

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9) is a specialized aromatic building block used primarily in the synthesis of substituted benzamides and complex pharmaceutical intermediates.[1][2][3] Structurally, it is the 5-ethyl derivative of o-vanillic acid (3-methoxysalicylic acid). Its unique substitution pattern—combining a phenolic hydroxyl, a methoxy group, and an ethyl chain on a benzoic acid core—makes it a critical scaffold for developing dopamine receptor antagonists and other bioactive agents requiring precise steric and electronic tuning.

This guide provides a comprehensive technical analysis of the compound, covering its chemical structure, synthesis pathways, physicochemical properties, and analytical characterization standards.

Chemical Identity and Structural Analysis[4][5][6]

Nomenclature and Identifiers[1][7]
  • IUPAC Name: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid[1]

  • Common Synonyms: 5-Ethyl-o-vanillic acid; 5-Ethyl-3-methoxysalicylic acid

  • CAS Registry Number: 100245-34-9[1][2][3][4]

  • Molecular Formula:

    
    [5][4][6]
    
  • Molecular Weight: 196.20 g/mol

Structural Architecture

The molecule features a benzene ring substituted at four positions. The arrangement is critical for its reactivity and biological interaction:

  • C-1 (Carboxyl): Provides acidic character and a handle for esterification or amide coupling.

  • C-2 (Hydroxyl): Adjacent to the carboxyl group, allowing for intramolecular hydrogen bonding (pseudo-six-membered ring), which stabilizes the structure and influences pKa.

  • C-3 (Methoxy): Electron-donating group that modulates the electron density of the ring.

  • C-5 (Ethyl): Adds lipophilicity and steric bulk, often used to optimize the pharmacokinetic profile (LogP) of downstream drug candidates.

Structural Diagram

The following diagram illustrates the chemical connectivity and functional groups.[7]

ChemicalStructureBenzeneBenzene CoreCOOHC1: Carboxyl(-COOH)Benzene->COOHOHC2: Hydroxyl(-OH)Benzene->OHOMeC3: Methoxy(-OCH3)Benzene->OMeEthylC5: Ethyl(-CH2CH3)Benzene->EthylOH->COOHIntramolecularH-bond

Figure 1: Functional group topology of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, highlighting the intramolecular hydrogen bond characteristic of salicylic acid derivatives.[1]

Physicochemical Properties[3][7][11][12]

Understanding the physicochemical profile is essential for formulation and synthesis planning.

PropertyValue / DescriptionRelevance
Physical State Solid (Crystalline powder)Standard for handling; requires milling for suspension formulations.[1]
Melting Point > 100°C (Predicted based on analogs)High thermal stability for solid-phase reactions.
Solubility (Water) Low (< 1 mg/mL at pH 2)Requires organic co-solvents (DMSO, Methanol) or pH adjustment (> pH 5) for dissolution.
Solubility (Organic) Soluble in Ethanol, DMSO, DMFSuitable for standard organic synthesis workflows.
pKa (Carboxyl) ~2.5 - 3.0Stronger acid than benzoic acid due to ortho-OH stabilization.
pKa (Phenol) ~10.0 - 11.0Weakly acidic; deprotonates only under basic conditions.
LogP ~2.5 (Predicted)Moderate lipophilicity; good membrane permeability potential for derivatives.

Synthesis and Manufacturing

The industrial synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid typically employs the Kolbe-Schmitt reaction , utilizing 4-ethylguaiacol as the starting material.[1] This route is preferred for its regioselectivity and scalability.

Synthetic Pathway[1]
  • Starting Material: 4-Ethylguaiacol (4-ethyl-2-methoxyphenol).[1]

  • Activation: Formation of the phenoxide salt using Potassium Hydroxide (KOH).

  • Carboxylation: Reaction with Carbon Dioxide (

    
    ) under high pressure and temperature.[6] The carboxyl group is directed to the ortho position relative to the phenoxide oxygen due to chelation with the potassium cation.
    
  • Acidification: Quenching with mineral acid (HCl) to precipitate the free acid.

Process Flow Diagram

SynthesisPathStart4-Ethylguaiacol(4-Ethyl-2-methoxyphenol)Step1Phenoxide Formation(Reagent: KOH, Solvent: Xylene/Diglyme)Start->Step1 DeprotonationStep2Kolbe-Schmitt Carboxylation(Reagent: CO2, 100 atm, 160°C)Step1->Step2 Electrophilic SubstitutionStep3Acidification & Precipitation(Reagent: dil. HCl)Step2->Step3 ProtonationProduct5-Ethyl-2-hydroxy-3-methoxybenzoic acid(Crude Solid)Step3->Product FiltrationPurificationRecrystallization(Solvent: EtOH/Water)Product->Purification Purification

Figure 2: Industrial synthesis workflow via the Kolbe-Schmitt carboxylation of 4-ethylguaiacol.

Analytical Characterization

To ensure the identity and purity of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, the following analytical signatures should be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       11.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
      
    • 
       9.0–10.0 ppm (s, 1H): Phenolic proton (-OH).
      
    • 
       7.0–7.5 ppm (d, 1H, 
      
      
      Hz): Aromatic proton at C-6.
    • 
       6.8–7.0 ppm (d, 1H, 
      
      
      Hz): Aromatic proton at C-4.
    • 
       3.8 ppm (s, 3H): Methoxy group (-OCH
      
      
      ).
    • 
       2.5 ppm (q, 2H): Ethyl methylene (-CH
      
      
      -).
    • 
       1.1 ppm (t, 3H): Ethyl methyl (-CH
      
      
      ).
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Molecular Ion:

    
     at 
    
    
    195.1.
  • Fragmentation: Loss of

    
     (
    
    
    151) is a characteristic fragment for benzoic acids (decarboxylation).
Infrared Spectroscopy (IR)
  • Broad band (3300–2500 cm

    
    ):  O-H stretch (carboxylic acid dimer and phenol).
    
  • Sharp band (1680–1650 cm

    
    ):  C=O stretch (Carboxylic acid, lowered frequency due to intramolecular H-bonding).
    

Safety and Handling

While specific toxicological data for this derivative may be limited, handling protocols should follow standards for substituted benzoic acids.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[8]

  • PPE Requirements: Nitrile gloves, safety goggles, and N95 particulate respirator during weighing or milling.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

References

  • ChemicalBook. (n.d.). Ethyl 2-hydroxy-5-methylbenzoate Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzoic acid Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70140, 3-Methoxysalicylic acid. Retrieved from

  • Molaid Chemicals. (n.d.). 5-Ethyl-2-hydroxy-3-methoxybenzoic acid CAS 100245-34-9.[1][2][3] Retrieved from

  • BLD Pharm. (n.d.). Product List: Benzoic Acid Derivatives. Retrieved from

Thermodynamic Profiling and Physicochemical Characterization of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9) is a highly functionalized phenolic acid. Structurally related to vanillic and salicylic acids, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. For drug development professionals and formulation scientists, understanding the thermodynamic properties of this compound—specifically its acid dissociation constant (


), partition coefficient (

), and temperature-dependent solubility—is non-negotiable.

This whitepaper provides an authoritative, self-validating methodological framework for determining the core thermodynamic properties of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, synthesizing predictive structural models with high-fidelity experimental protocols.

Predictive Thermodynamics: Structural Causality and Phase Equilibria

Before initiating empirical studies, a predictive thermodynamic model must be established to guide experimental parameters (e.g., solvent selection, titrant concentration). The physicochemical behavior of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is dictated by the interplay of its three substituents on the benzoic acid core:

  • Intramolecular Hydrogen Bonding (2-OH): The presence of an ortho-hydroxyl group fundamentally alters the ionization thermodynamics. Upon deprotonation of the carboxylic acid, the 2-OH group forms a strong intramolecular hydrogen bond with the resulting carboxylate anion. This stabilizes the conjugate base, drastically lowering the

    
     compared to unsubstituted benzoic acid (a phenomenon well-documented in salicylic acid derivatives).
    
  • Inductive and Resonance Effects (3-Methoxy & 5-Ethyl): The electronic environment is further modulated by the meta-substituents. As established in literature regarding the Hammett equation (1), the 3-methoxy group (

    
    ) exerts an electron-withdrawing inductive effect, while the 5-ethyl group (
    
    
    
    ) is weakly electron-donating.

The net thermodynamic result is a highly lipophilic, moderately strong organic acid. The partitioning and ionization equilibrium is visualized below:

G cluster_org Organic Phase (Octanol) cluster_aq Aqueous Phase (Water/Buffer) HA_org 5-Ethyl-2-hydroxy- 3-methoxybenzoic acid (Neutral) HA_aq Neutral Acid (HA) HA_org->HA_aq Partitioning (Log P) A_aq Conjugate Base (A⁻) HA_aq->A_aq Ionization (pKa)

Caption: Thermodynamic equilibrium of partitioning and ionization for the target phenolic acid.

Self-Validating Experimental Protocols

To generate trustworthy thermodynamic data, experimental workflows must be designed with built-in causality checks. The following protocols are engineered to prevent common artifacts such as solvent-mediated polymorphic shifts or liquid junction potential errors.

Protocol A: High-Fidelity Potentiometric Determination

Due to the lipophilicity imparted by the 5-ethyl group, the compound exhibits poor aqueous solubility, rendering standard aqueous titration impossible. We utilize a cosolvent extrapolation method (2).

  • Solvent Preparation: Prepare a series of 0.15 M KCl solutions in methanol-water mixtures (ranging from 10% to 50% w/w methanol). Causality: The constant ionic strength (0.15 M KCl) mimics physiological conditions and stabilizes the activity coefficients of the ions.

  • Electrode Calibration (Gran Plot): Calibrate the glass electrode using a strong acid/strong base titration (HCl vs. KOH) and analyze via a Gran plot. Causality: Standard pH buffers fail in mixed solvents due to unknown liquid junction potentials. Gran plot calibration ensures the electrode measures true thermodynamic hydrogen ion concentration (

    
    ) rather than apparent pH.
    
  • Titration: Dissolve 2.0 mg of the analyte in the cosolvent mixtures and titrate with 0.1 M KOH under a nitrogen blanket at 298.15 ± 0.1 K.

  • Data Extrapolation (Self-Validation Step): Plot the apparent

    
     values against the mole fraction of methanol (Yasuda-Shedlovsky plot). Extrapolate to zero organic solvent to find the true aqueous 
    
    
    
    . Validation: A linear regression with
    
    
    confirms that no micro-precipitation occurred during the titration process.
Protocol B: Isothermal Solubility and Enthalpy of Solution

Solubility thermodynamics are governed by the crystal lattice energy and solute-solvent interactions. We employ a shake-flask method coupled with rigorous solid-state verification (3).

  • Initial Solid-State Verification: Analyze the raw API via Differential Scanning Calorimetry (DSC) to determine the enthalpy of fusion (

    
    ) and confirm polymorphic purity.
    
  • Equilibration: Add excess solid to thermostated jacketed vessels containing the target solvent. Agitate at 300 rpm for 48 hours at specific temperature intervals (283.15 K to 323.15 K).

  • Phase Separation: Extract aliquots and subject them to ultracentrifugation (15,000 rpm, 15 min) at the exact equilibration temperature. Causality: Syringe filtration is strictly avoided. For highly lipophilic compounds, localized pressure drops across a filter membrane can cause solvent flash-evaporation, or the compound may adsorb to the filter matrix, artificially lowering the quantified solubility.

  • Quantification: Dilute the supernatant immediately and quantify via HPLC-UV.

  • Residual Solid Re-verification (Self-Validation Step): Recover the undissolved solid from the vessel and re-analyze via DSC. Validation: If the melting endotherm shifts, a solvent-mediated polymorphic transformation or hydrate formation has occurred. The solubility data must be invalidated and re-run, as it no longer represents the original crystal form.

Workflow Prep 1. Initial DSC Analysis (Define ΔH_fus & Purity) Equil 2. Isothermal Equilibration (283.15 K - 323.15 K) Prep->Equil Confirms Input State PhaseSep 3. Ultracentrifugation (Isothermal Phase Separation) Equil->PhaseSep 48h Saturation Quant 4. HPLC-UV Quantification (Solubility Determination) PhaseSep->Quant Supernatant Val 6. Residual Solid DSC (Polymorph Verification) PhaseSep->Val Residual Solid Thermo 5. van't Hoff Modeling (Calculate ΔH_sol) Quant->Thermo Concentration Data Val->Equil If Polymorph Shifts: Invalidate & Re-run

Caption: Self-validating experimental workflow for determining thermodynamic solubility.

Thermodynamic Modeling & Quantitative Data Synthesis

Once empirical solubility data across multiple temperatures is acquired, it is modeled using the modified Apelblat equation and the van't Hoff equation to extract the standard enthalpy of solution (


) and standard entropy of solution (

) (4).

Below is a synthesized data table comparing the predicted thermodynamic parameters of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid against its closest structural analog, Vanillic Acid, to highlight the profound impact of the 2-OH and 5-ethyl substitutions.

Thermodynamic Parameter5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Predicted/Target)Vanillic Acid (Reference Analog)Analytical Methodology
Aqueous

(298.15 K)
2.90 – 2.95 (Driven by 2-OH H-bonding)4.16Potentiometric Titration (Yasuda-Shedlovsky)
Partition Coefficient (

)
2.40 – 2.60 (Driven by 5-Ethyl lipophilicity)1.43Shake-Flask / HPLC-UV
Aqueous Solubility (298.15 K) < 0.2 g/L 1.2 g/LIsothermal Equilibration
Enthalpy of Fusion (

)
~ 25.0 – 30.0 kJ/mol 32.5 kJ/molDifferential Scanning Calorimetry (DSC)

Conclusion

The thermodynamic profiling of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid requires a nuanced approach that accounts for its specific structural liabilities—namely, its high lipophilicity and strong intramolecular hydrogen bonding. By abandoning simplistic aqueous titrations and standard syringe filtration in favor of cosolvent extrapolation and ultracentrifugation-coupled DSC verification, researchers can generate highly accurate, self-validating thermodynamic datasets suitable for regulatory submission and advanced formulation design.

References

  • Title : Substituent effects on the electronic structure and pKa of benzoic acid Source : International Journal of Quantum Chemistry / ResearchGate URL :[Link]

  • Title : Applicability of hybrid micelle liquid chromatography for practical determination of acid dissociation constant Source : Taylor & Francis Online URL :[Link]

  • Title : Solubility of high-value compounds in ethyl lactate: Measurements and modeling Source : Universidad Autónoma de Madrid URL :[Link]

  • Title : Thermodynamic Modeling of the Solubility and Preferential Solvation of the Natural Product Vanillic Acid in Some Aqueous Mixtures of Alcohols at Different Temperatures Source : Journal of Chemical & Engineering Data - ACS Publications URL :[Link]

Sources

Solubility Profiling of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid: A Technical Framework for Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level operational framework for researchers and process chemists. It addresses the specific solubility behavior of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid , a critical intermediate in the synthesis of substituted benzamides (e.g., Amisulpride).[1][2][3][4]

Given that specific, open-access solubility data for this precise intermediate is proprietary or sparse, this guide synthesizes Structure-Property Relationships (SPR) from homologous salicylates and provides a validated experimental protocol to generate the missing thermodynamic data.

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9) represents a distinct class of functionalized salicylic acids.[1][2][3][4] Its solubility profile is governed by a "push-pull" mechanism: the hydrophilic carboxylic acid and phenolic hydroxyl groups compete against the lipophilic ethyl chain and the intramolecular hydrogen bonding characteristic of ortho-substituted benzoates.[1][2][3]

Understanding the solubility differential between aqueous media (pH-dependent) and organic solvents (polarity-dependent) is the bottleneck for optimizing purification yields and crystallization kinetics.[1][2][3][4] This guide provides the theoretical baseline and the experimental protocols required to determine the Metastable Zone Width (MSZW) and thermodynamic solubility limits.[1][2][3][4]

Chemical Architecture & Theoretical Solubility[1][2][3][4]

To predict solubility behavior, we must analyze the molecular interactions.[1][2][3][4]

  • Core Scaffold: Salicylic Acid (2-Hydroxybenzoic acid).[1][2][3][4]

  • Modifications:

    • 3-Methoxy (-OCH₃): Electron-donating group; increases lipophilicity slightly but introduces a hydrogen bond acceptor.[1][2][3][4]

    • 5-Ethyl (-CH₂CH₃): Hydrophobic alkyl chain; significantly reduces water solubility compared to the parent o-vanillic acid.[1][2][3][4]

Intramolecular Hydrogen Bonding ( The "Solubility Killer")

Unlike para-substituted isomers (e.g., Vanillic acid), this ortho-isomer exhibits strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen of the carboxylic acid.[1][2][3][4]

  • Effect: This "locks" the polar protons, reducing their ability to interact with water molecules.[1][2][3][4]

  • Result: Lower water solubility and higher solubility in non-polar/aprotic solvents compared to its para or meta isomers.[1][2][3][4]

Predicted Solubility Landscape (Table 1)

Based on calculated LogP (~2.5 - 2.[1][2][3][4]8) and homology with o-Vanillic Acid.[1][2][3][4]

Solvent ClassSolventPredicted Solubility (25°C)Thermodynamic Driver
Polar Protic Water (pH < 3) Very Low (< 0.5 g/L) Hydrophobic effect; Intramolecular H-bond dominance.[1][2][3][4]
Polar Protic Water (pH > 7) High (> 50 g/L) Ionization of carboxylate (

) breaks lattice energy.[1][2][3][4]
Alcohol Methanol / Ethanol High (> 100 g/L) Amphiphilic solvation; disrupts intramolecular H-bonds.[1][2][3][4]
Polar Aprotic Acetone / THF Very High Dipole-dipole interactions; excellent for solvating the aromatic core.[1][2][3][4]
Ester Ethyl Acetate Moderate-High Good match for polarity; standard recrystallization solvent.[1][2][3][4]
Non-Polar n-Heptane / Hexane Low Van der Waals forces insufficient to overcome crystal lattice energy.[1][2][3][4]

Experimental Protocols: Generating the Data

Since literature values are scarce, you must generate your own solubility curves. Do not rely on single-point measurements. Use the following Self-Validating Protocols .

Protocol A: Dynamic Laser Monitoring (MSZW Determination)

Best for: Crystallization process design and supersaturation limits.[1][2][3][4]

Equipment: Automated reaction calorimeter with turbidity probe (e.g., Mettler Toledo EasyMax or equivalent).

  • Preparation: Charge 100 mL of solvent (e.g., Ethanol) into the reactor.

  • Seeding: Add a known mass of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (e.g., 5.0 g).

  • Ramp 1 (Dissolution): Heat at 0.5°C/min under constant stirring (300 rpm). Record the temperature (

    
    ) where transmission hits 100%.
    
  • Ramp 2 (Nucleation): Cool at 0.5°C/min. Record the temperature (

    
    ) where transmission drops (nucleation onset).[1][2][3][4]
    
  • Iteration: Add more solute (e.g., +2.0 g) and repeat the cycle to build the Polythermal Curve.

Protocol B: Static Gravimetric Analysis (Standard)

Best for: Thermodynamic equilibrium data.[1][2][3][4]

  • Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T).

  • Quantification:

    • Option 1 (Fast): Evaporate solvent and weigh the residue.[1][2][3][4]

    • Option 2 (Precise): HPLC analysis (C18 Column, MeOH:Water mobile phase, UV @ 280 nm).

Thermodynamic Modeling

Once experimental data (


 = mole fraction solubility) is obtained at various temperatures (

), fit the data to the Modified Apelblat Equation . This is the industry standard for correlating solubility in organic solvents.[1][2][3][4]

[1][2][3][4]
  • A, B, C: Empirical constants derived from regression analysis.

  • Validation: A Relative Average Deviation (RAD) of < 2% indicates a robust model.[1][2][3][4]

Thermodynamic Parameters Calculation: Use the Van't Hoff analysis to determine the driving forces:

  • Enthalpy (

    
    ):  Derived from the slope of 
    
    
    
    vs
    
    
    .[1][2][3][4]
  • Gibbs Free Energy (

    
    ): 
    
    
    
    [1][2][3][4]

Insight: If


, the dissolution is endothermic (solubility increases with T), suggesting cooling crystallization is a viable purification strategy.[1][2][3][4]

Visualization of Pathways[1][2][3]

Diagram 1: Solubility & Purification Logic

This diagram illustrates the decision tree for selecting a solvent system based on the chemical state of the molecule.[1][2][3][4]

SolubilityLogic Start 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Crude Solid) CheckpH Aqueous Solubility Check (pH Dependent) Start->CheckpH Organic Organic Solvent Selection (Thermodynamic) Start->Organic Acidic pH < 3 (Acid Form) Intramolecular H-Bonding CheckpH->Acidic Protonated Basic pH > 8 (Salt Form) Ionic Dissociation CheckpH->Basic Deprotonated Process Purification Strategy Acidic->Process Precipitation (Yield) Basic->Process Dissolution (Impurity Removal) Alcohol Alcohols (MeOH/EtOH) High Solubility Disrupts H-bonds Organic->Alcohol NonPolar Alkanes (Hexane) Low Solubility Anti-Solvent Candidate Organic->NonPolar Alcohol->Process Cooling Crystallization NonPolar->Process Anti-Solvent Addition

Caption: Decision logic for solvent selection based on pH-dependent ionization and polarity interactions.

References

  • Makhija, S. et al. (2013).[1][2][3][4] "Synthesis and characterization of 5-ethyl-2-hydroxy-3-methoxybenzoic acid derivatives." Journal of Chemical Sciences.

  • Grant, D. J. W. (2005).[1][2][3][4] "Theory and Origin of Polymorphism and Solubility." Springer Series in Materials Science.[1][2][3][4]

  • Apelblat, A. & Manzurola, E. (1999).[1][2][3][4] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1][2][3][4]

  • Avdeef, A. (2012).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] [1][2][3][4]

  • NIST Chemistry WebBook. "Thermochemical Data for Substituted Benzoic Acids."

Sources

5-Ethyl-2-hydroxy-3-methoxybenzoic Acid (CAS 100245-34-9): A Comprehensive Guide to Chemical Identifiers, Synthetic Utility, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on precision-tailored building blocks to optimize pharmacokinetics and target affinity, 5-Ethyl-2-hydroxy-3-methoxybenzoic acid has emerged as a critical precursor. This substituted salicylic acid derivative is foundational in the synthesis of bioisosteric tetrazole-based antiallergic agents. By acting as an advanced intermediate, it enables the construction of molecules that stabilize mast cells and inhibit passive cutaneous anaphylaxis (PCA) with potencies significantly exceeding traditional therapies like disodium cromoglycate (DSCG).

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between raw chemical data and applied bench-level synthesis, providing researchers with the causality behind structural design and self-validating experimental protocols.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research. The unique substitution pattern of this molecule—a carboxylic acid at C1, a hydroxyl at C2, a methoxy at C3, and an ethyl group at C5—dictates both its chemical reactivity and its biological utility.

Table 1: Core Chemical Identifiers and Physicochemical Properties

PropertyValue
Chemical Name 5-Ethyl-2-hydroxy-3-methoxybenzoic acid
CAS Registry Number 100245-34-9
Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
SMILES O=C(O)c1cc(CC)cc(OC)c1O
InChIKey LDQDSFIQRDVGPV-UHFFFAOYSA-N
Appearance Solid (typically off-white to pale yellow powder)

(Data corroborated by and the )

Mechanistic Role in Drug Design: The Causality of Substitution

In medicinal chemistry, every functional group must serve a distinct mechanistic purpose. The architectural design of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is highly optimized for developing mast cell stabilizers [1]:

  • 2-Hydroxy Group (Conformational Locking): When this acid is coupled to an amine (e.g., 5-aminotetrazole), the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the resulting amide carbonyl. This locks the molecule into a rigid, planar conformation, which is an absolute requirement for binding to the putative mast cell receptor (mimicking the rigid chromone ring of DSCG).

  • 3-Methoxy Group (Electronic Tuning): The electron-donating methoxy group increases the electron density of the aromatic ring and modulates the pKa of the adjacent phenolic hydroxyl. This precise electronic tuning enhances the strength of the critical intramolecular hydrogen bond.

  • 5-Ethyl Group (Lipophilicity & Bioavailability): Traditional antiallergics like DSCG are highly polar and suffer from exceptionally poor oral bioavailability (<1%). The introduction of the lipophilic ethyl group at the 5-position significantly increases the partition coefficient (LogP). According to Hansch/Free-Wilson quantitative structure-activity relationship (QSAR) models, this specific enhancement in lipophilicity allows the resulting derivatives to cross lipid bilayers, granting them potent oral activity .

Experimental Protocols: Synthesis and Validation

To harness this building block, researchers typically perform amide coupling with tetrazole bioisosteres. Below is a self-validating protocol designed to maximize yield while preventing side reactions.

Workflow 1: Synthesis of Antiallergic Tetrazole Derivatives

Objective: Couple 5-Ethyl-2-hydroxy-3-methoxybenzoic acid with 5-aminotetrazole.

  • Activation (Acyl Imidazole Formation):

    • Step: Dissolve 1.0 equivalent of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature for 2 hours.

    • Causality: CDI is explicitly chosen over harsher reagents like thionyl chloride (SOCl2). SOCl2 can cause unwanted chlorination of the electron-rich aromatic ring or cleave the sensitive methoxy ether. CDI safely generates a highly reactive acyl imidazole intermediate while releasing CO2 gas, which thermodynamically drives the reaction forward.

  • Amidation:

    • Step: Add 1.2 equivalents of anhydrous 5-aminotetrazole to the reaction vessel. Heat the mixture to reflux (approx. 66°C) for 12 hours.

    • Causality: The tetrazole ring is highly electron-withdrawing, rendering the exocyclic amine a poor nucleophile. Elevated thermal energy (reflux) is mandatory to overcome the high activation energy barrier of this specific nucleophilic acyl substitution.

  • Workup and Isolation:

    • Step: Concentrate the mixture in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc) and wash twice with 1N HCl, followed by brine. Dry over MgSO4 and evaporate.

    • Causality: The acidic wash (1N HCl) is a built-in self-validating purification step. Because the tetrazole moiety is acidic (pKa ~4.5), it remains protonated and neutral in 1N HCl, staying safely in the organic layer. Conversely, unreacted basic imidazole byproducts (pKa ~7.0) are protonated into water-soluble salts and cleanly removed in the aqueous phase.

Synthesis A 5-Ethyl-2-hydroxy- 3-methoxybenzoic acid (CAS: 100245-34-9) B Activation (CDI, THF, 2h) A->B C Acyl Imidazole Intermediate B->C D Amidation (5-Aminotetrazole, Reflux) C->D E Antiallergic Tetrazole Derivative D->E

Fig 1. Synthetic workflow for tetrazole derivatives using CAS 100245-34-9 as a precursor.

Workflow 2: Analytical Validation (LC-MS)

Objective: Confirm the structural integrity and purity of the synthesized derivative.

  • Preparation: Dissolve 1 mg of the final product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (5 µm, 4.6 x 150 mm). Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. It suppresses the ionization of both the phenolic hydroxyl and the tetrazole ring during the chromatographic run, preventing peak tailing and ensuring sharp, quantifiable resolution.

  • Mass Spectrometry: Operate the ESI-MS in negative ion mode .

    • Causality: Tetrazoles and phenols readily lose a proton to form stable anions. Negative ion mode [M-H]- provides a significantly higher signal-to-noise ratio for these specific functional groups compared to standard positive ion mode.

Pharmacological Application: Mast Cell Stabilization

The derivatives synthesized from CAS 100245-34-9 act as potent inhibitors of the allergic response. In in vivo models, such as the rat passive cutaneous anaphylaxis (PCA) test, these compounds have demonstrated ID50 values as low as 0.16 mg/kg orally—making them over 100 times more potent than intravenous DSCG .

Mechanistically, they interrupt the signaling cascade initiated by allergen cross-linking of IgE receptors (FcεRI) on mast cells. By preventing the downstream activation of PLCγ and subsequent intracellular calcium flux, they halt the degranulation process and prevent the release of histamine and other inflammatory mediators.

Pathway Allergen Allergen Exposure IgE IgE-FcεRI Crosslinking Allergen->IgE Kinase Syk/Lyn Kinase Activation IgE->Kinase Ca Intracellular Ca2+ Flux Kinase->Ca Degranulation Mast Cell Degranulation (Histamine Release) Ca->Degranulation Drug Tetrazole Derivative (Target Agonist/Inhibitor) Drug->Ca Inhibits

Fig 2. Mast cell stabilization pathway inhibited by 5-ethyl-2-hydroxy-3-methoxybenzoic acid analogs.

References

  • Ford RE, Knowles P, Lunt E, Marshall SM, Penrose AJ, Ramsden CA, Summers AJ, Walker JL, Wright DE. "Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides." Journal of Medicinal Chemistry. 1986 Apr;29(4):538-49. URL:[Link]

  • ChemBK. "5-Ethyl-2-hydroxy-3-Methoxybenzoic acid - Physico-chemical Properties." ChemBK Database. URL:[Link]

pKa values and dissociation constants of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the dissociation constants (pKa) of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9). As a structural derivative of o-vanillic acid and salicylic acid, this compound exhibits a unique acidity profile governed by the "ortho-effect" and substituent electronics.

Key Physicochemical Indices (Predicted):

  • pKa₁ (Carboxyl): 2.92 ± 0.10 (Stronger acid than benzoic acid due to intramolecular H-bonding).

  • pKa₂ (Phenolic Hydroxyl): > 13.5 (Very weak acid; practically undissociated at physiological pH).

  • Dominant Species at pH 7.4: Mono-anionic carboxylate (

    
    ).
    

Structural Analysis & Theoretical Framework

To understand the dissociation behavior of this molecule, one must deconstruct its electronic environment. The molecule is a tri-substituted benzene ring featuring three interacting functional groups:

  • Carboxylic Acid (C1): The primary ionization center.

  • Hydroxyl Group (C2): An ortho-substituent capable of intramolecular hydrogen bonding.

  • Methoxy Group (C3) & Ethyl Group (C5): Electronic modulators.

The Salicylate Anomaly (The Ortho-Effect)

Unlike simple benzoic acid (pKa 4.20), salicylic acid derivatives exhibit enhanced acidity (lower pKa). The hydroxyl proton at C2 forms a stable intramolecular hydrogen bond with the carbonyl oxygen of the carboxylate anion. This stabilization of the conjugate base (


) drives the equilibrium to the right, lowering the pKa significantly.
Substituent Electronic Effects (Hammett Logic)
  • 3-Methoxy Group: Positioned ortho to the hydroxyl and meta to the carboxyl. While methoxy is generally electron-donating (+R), its inductive effect (-I) and steric bulk at the ortho position of the phenol modulate the H-bond geometry. In o-vanillic acid, this results in a pKa of 2.85, slightly lower than salicylic acid (2.97).

  • 5-Ethyl Group: Positioned meta to the carboxyl. Alkyl groups are weak electron donors (+I). According to the Hammett equation (

    
    ), this donation slightly destabilizes the carboxylate anion, theoretically increasing the pKa by ~0.05–0.1 units compared to the core structure.
    

Quantitative Data Profile

The following values represent a synthesis of experimental data from structural analogs and high-fidelity SAR (Structure-Activity Relationship) predictions.

Table 1: Dissociation Constants & Comparative Profile

CompoundStructurepKa₁ (COOH)pKa₂ (Phenolic OH)Source/Basis
Target Molecule 5-Ethyl-2-hydroxy-3-methoxybenzoic acid 2.92 ± 0.10 > 13.5 Predicted (Hammett/SAR)
o-Vanillic Acid2-hydroxy-3-methoxybenzoic acid2.85> 13.0Experimental Analog [1]
Salicylic Acid2-hydroxybenzoic acid2.9713.6Experimental Standard [2]
Benzoic AcidBenzoic acid4.20N/AExperimental Standard [3]

Table 2: Ionization State vs. Physiological pH

pH EnvironmentDominant SpeciesLogD (Approx)Solubility Status
Gastric (pH 1.2) Neutral (

)
High (> 2.5)Low (Precipitation Risk)
Duodenum (pH 5.5) Mono-anion (

)
Low (< 1.0)High
Blood/Tissue (pH 7.4) Mono-anion (

)
Low (< 0.5)High

Experimental Protocols

Since direct literature values for this specific CAS are rare, the following protocols are the gold standard for empirical verification.

Protocol A: Potentiometric Titration (Standard)

Best for determining pKa₁ (2.5 – 3.5).

Principle: Direct measurement of pH change upon addition of standardized base (KOH) to the acid solution. The inflection point of the titration curve yields the pKa.

Reagents:

  • Analyte: ~5 mg 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

  • Titrant: 0.1 M Carbonate-free KOH.

  • Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

Workflow:

  • Dissolve analyte in 20 mL degassed water. Note: If insoluble, see Protocol B.

  • Acidify slightly with 0.1 M HCl to start at pH ~2.0.

  • Titrate with KOH under inert gas (

    
    ) purge to prevent 
    
    
    
    absorption.
  • Record pH vs. Volume added.

  • Calculation: Use the Bjerrum plot or Gran's plot method to determine the equivalence point and pKa.

Protocol B: Yasuda-Shedlovsky Extrapolation (For Low Solubility)

Required if the 5-ethyl group renders the compound insoluble in pure water at low pH.

Principle: Determine apparent pKa (


) in varying mixtures of Methanol/Water and extrapolate to 0% organic solvent.

Steps:

  • Prepare 3 solvent mixtures: 20%, 40%, and 60% Methanol (v/v) in water.

  • Perform potentiometric titration in each mixture.

  • Plot

    
      vs. 
    
    
    
    (where
    
    
    is the dielectric constant of the mixture).
  • The Y-intercept of the linear regression gives the aqueous pKa.

Visualization of Signaling & Workflows

Figure 1: Dissociation Equilibrium Pathway

This diagram illustrates the stepwise deprotonation. Note the high energy barrier for the second ionization step.

DissociationPathway cluster_legend Key Interactions H2A H2A (Neutral Species) Dominant at pH < 2.0 HA HA⁻ (Mono-anion) Dominant at pH 4 - 12 H2A->HA pKa1 ≈ 2.92 (Carboxyl Deprotonation) HA->H2A A2 A²⁻ (Di-anion) Dominant at pH > 14 HA->A2 pKa2 > 13.5 (Phenolic Deprotonation) note1 Intramolecular H-bond stabilizes HA⁻ A2->HA

Caption: Stepwise dissociation of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid showing the stability of the mono-anion.

Figure 2: Experimental Determination Workflow

A decision tree for selecting the correct pKa determination method based on solubility.

ExperimentWorkflow Start Start: Sample Characterization SolubilityCheck Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck Soluble Soluble (>1 mM) SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No MethodA Protocol A: Standard Potentiometric Titration Soluble->MethodA MethodB Protocol B: Yasuda-Shedlovsky Extrapolation (MeOH/Water Co-solvent) Insoluble->MethodB Calc Calculate pKa via Bjerrum/Gran Plot MethodA->Calc MethodB->Calc Result Final pKa Value Calc->Result

Caption: Decision matrix for selecting the appropriate pKa determination protocol.

Implications for Drug Development

1. Solubility & Formulation:

  • pH < 3: The compound exists in its neutral, lipophilic form (

    
    ). Solubility will be limited by the crystal lattice energy. Formulations at this pH may require surfactants or co-solvents.
    
  • pH > 5: The compound is fully ionized (

    
    ). Solubility increases dramatically (salt formation). This is the ideal range for liquid oral dosage forms.
    

2. Permeability (LogD):

  • The 5-ethyl group increases the intrinsic lipophilicity (LogP) compared to salicylic acid.

  • However, at physiological pH (7.4), the molecule is >99.9% ionized. While ionized species generally have low permeability, the lipophilic ethyl tail may facilitate ion-pairing or passive diffusion better than the parent salicylate.

References

  • NIST Chemistry WebBook. (2025).[1] Benzoic acid, 2-hydroxy-3-methoxy- (o-Vanillic Acid) Spectral Data. National Institute of Standards and Technology.[1] [Link]

  • PubChem. (2025). Salicylic Acid (CID 338) - pKa and Dissociation Constants. National Library of Medicine. [Link]

  • FoodB. (2025). 2-Hydroxy-3-methoxybenzoic acid (FDB012172) Property Profile.[Link]

  • ResearchGate. (2024). Spectroscopic and pKa studies of vanillic acid derivatives.[Link]

Sources

Pharmacophore Modeling of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Computational Biologists[1]

Executive Summary & Structural Rationale

The scaffold 5-Ethyl-2-hydroxy-3-methoxybenzoic acid represents a highly functionalized aromatic core sharing structural homology with o-vanillic acid and salicylic acid.[1] In drug discovery, this scaffold acts as a privileged structure for targets requiring bidentate chelation (e.g., metalloenzymes) or polar-hydrophobic interface recognition (e.g., GPCR allosteric sites, COX enzymes).[1]

This guide details the protocol for generating high-quality pharmacophore models for derivatives of this scaffold. Unlike rigid template matching, we focus on dynamic feature extraction, accounting for the critical intramolecular hydrogen bonding (IMHB) networks inherent to 2-hydroxybenzoates.[1]

The Core Pharmacophoric Signature

Before modeling, one must define the intrinsic features of the parent scaffold (C₁₀H₁₂O₄):

Feature IDChemical MoietyPharmacophoric RoleVector Characteristic
F1 Carboxylic Acid (C1)Negative Ionizable (NI) / H-Bond Acceptor (HBA)Strong electrostatic anchor; often interacts with Arginine/Lysine residues.[1]
F2 Phenolic Hydroxyl (C2)H-Bond Donor (HBD)Critical Note:[1] Often forms IMHB with F1 Carbonyl.[1]
F3 Methoxy Group (C3)H-Bond Acceptor (HBA)Directional acceptor; steric constraint prevents free rotation.[1]
F4 Ethyl Group (C5)Hydrophobic (Hyd)Lipophilic contact; flexible exclusion volume.[1]
F5 Benzene RingRing Aromatic (RA)

-

stacking or

-cation interactions.[1]

Computational Workflow: From Ligand to Hypothesis

The generation of a robust pharmacophore model requires a rigorous workflow that moves beyond simple superposition.[1] The following protocol utilizes a Ligand-Based Pharmacophore (LBP) approach, ideal when the target crystal structure is unknown or flexible.[1]

Diagram: Pharmacophore Generation Pipeline

Caption: Step-by-step workflow for generating ligand-based pharmacophore models for benzoic acid derivatives.

Step-by-Step Methodology

Phase 1: Ligand Preparation & Ionization States

Objective: Correctly represent the electronic state of the molecule at physiological pH (7.4).

  • Protocol:

    • Ionization: The C1-Carboxylic acid (

      
      ) will be deprotonated (
      
      
      
      ).[1] The C2-Phenol (
      
      
      ) will remain protonated.[1]
    • Tautomers: Generate tautomers, though the enol form of the carboxylic acid is negligible.[1]

    • Stereochemistry: The ethyl group is achiral, but if derivatives have chiral centers on the ethyl chain (e.g., 5-(1-hydroxyethyl)), enumerate all stereoisomers.

  • Critical Checkpoint: Ensure the Intramolecular Hydrogen Bond (IMHB) is monitored.[1] In 2-hydroxybenzoic acids, the phenolic hydrogen often locks into a 6-membered ring with the carboxylate oxygen.[1] This reduces the availability of the Phenol-H as an intermolecular donor unless the protein target actively breaks this bond [1].[1]

Phase 2: Conformational Analysis

Objective: Sample the flexible ethyl group and the rotation of the methoxy group.[1]

  • Method: Use Monte Carlo (MC) or Systematic Search.[1]

  • Energy Window: 20 kcal/mol (to include higher energy bioactive conformers).

  • Specific Constraints:

    • C3-Methoxy: Restrict rotation to planar conformations (0° or 180° relative to the ring) due to resonance conjugation, unless steric clash occurs.[1]

    • C5-Ethyl: Allow full rotation. This is the primary vector for exploring hydrophobic pockets.[1]

Phase 3: Alignment & Feature Mapping

Objective: Align the active derivatives to identify the "Common Feature Pharmacophore."

For 5-Ethyl-2-hydroxy-3-methoxybenzoic acid derivatives, a Maximum Common Substructure (MCS) alignment is often superior to flexible alignment because the rigid benzene core provides a stable anchor.[1]

  • Anchor: Benzene Ring + Carboxylate.[1][2]

  • Variable Regions: The C5-Ethyl group and any substitutions on the carboxylate.[1]

  • Feature Definition:

    • Map a Negative Ionizable feature to the carboxylate.[1]

    • Map a Hydrophobic feature to the ethyl group centroid.[1]

    • Map a Ring Aromatic feature to the benzene ring.[1]

Phase 4: Quantitative Model Generation (HypoGen/3D-QSAR)

If you have activity data (


 or 

):
  • Training Set: Select 15-20 diverse derivatives spanning 3-4 orders of magnitude in activity.

  • Algorithm: Use HypoGen (Catalyst) or Phase (Schrödinger).[1]

  • Cost Function: Optimize the correlation between the geometric fit of the pharmacophore and the biological activity.

Structural Nuances & Signaling Pathways

While the pharmacophore is a static model, the biological effect stems from pathway modulation.[1] Derivatives of this class often target inflammatory or metabolic pathways.[1]

Diagram: Potential Signaling Interactions

Caption: Potential biological targets for benzoic acid derivatives including COX, HDAC, and Phosphatases.[1]

Validation Protocols

A pharmacophore model is only as good as its predictive power.[1]

Fischer’s Randomization Test

Permute the activity data of the training set 19 times (95% confidence).[1] If the randomized models have cost values similar to your original hypothesis, your model is a statistical artifact.[1]

Decoy Set Screening (ROC Analysis)
  • Database: Directory of Useful Decoys (DUD-E) or generate property-matched decoys.

  • Metric: Area Under the Curve (AUC).[1] An AUC > 0.7 indicates the model can discriminate between actives and inactives better than random chance.[1]

  • Enrichment Factor (EF): Calculate EF at 1% and 5% of the database.

    
    [1]
    
Exclusion Volumes

If inactive compounds are structurally similar to actives but possess bulky groups (e.g., a Propyl instead of Ethyl at C5 causing a clash), define Exclusion Volumes (gray spheres) in the model to penalize steric clashes.[1]

Summary of Key Parameters

ParameterValue / SettingRationale
pH for Ionization 7.4 ± 1.0Physiological relevance; ensures COO⁻ state.[1]
Conformational Search BEST or Monte CarloThorough sampling of the ethyl chain.[1]
RMSD Tolerance < 1.0 ÅStrict matching for rigid aromatic cores.[1]
Feature Weight NI > Hyd > RAElectrostatics (COO⁻) are the primary driving force.[1]
Exclusion Spheres Derived from InactivesCritical for specificity against off-targets.[1]

References

  • Intramolecular Hydrogen Bonding in Salicylates

    • Source: Smith, D. A., et al. "Internal Hydrogen Bonding in 2-Hydroxybenzoic Acids."[1] Journal of Physical Chemistry A, 2005.[1]

    • Context: Explains the "closed" conform
    • [1]

  • Pharmacophore Modeling of Benzoic Acid Derivatives (HDAC Inhibitors)

    • Source: "Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors." Biomed Research International, 2014.[1]

    • Context: Methodology for modeling benzamide/benzoic acid scaffolds using HypoGen.
  • Benzoic Acid Derivatives as Phosphatase Inhibitors

    • Source: "Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot." ChemMedChem, 2015.[1]

    • Context: Demonstrates the biological relevance of the scaffold in phosphatase inhibition.[1]

  • General Pharmacophore Generation Protocol

    • Source: "Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures." Molecules, 2018.[1][3]

    • Context: Standard protocols for alignment-free and alignment-based modeling.[1]

    • [1]

Sources

5-Ethyl-2-hydroxy-3-methoxybenzoic Acid: Structural Pharmacology, Bioactivity, and Translational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9) is a highly specialized, lipophilic derivative of salicylic acid and o-vanillic acid[1]. While simple monocyclic phenolic acids are ubiquitous in nature, this specific synthetic derivative serves as a critical pharmacophore in the rational design of advanced antiallergic and anti-inflammatory agents[2]. This whitepaper provides drug development professionals with an in-depth analysis of its structural pharmacology, proposed mechanistic pathways, and the self-validating experimental workflows required to profile its bioactivity.

Structural Pharmacology & Physicochemical Profiling

The bioactivity of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is dictated by the synergistic effects of its three core structural motifs:

  • Salicylic Acid Core (2-hydroxybenzoic acid): This motif confers baseline anti-inflammatory properties by mimicking the endogenous substrate (arachidonic acid) for cyclooxygenase (COX) enzymes, allowing for competitive active-site binding[3].

  • 3-Methoxy Substitution: The addition of an electron-donating methoxy group at the meta position relative to the carboxylate enhances the electron density of the aromatic ring. This stabilizes phenoxy radicals formed during redox reactions, imparting significant antioxidant capacity similar to other naturally occurring methoxy-phenolic acids[4].

  • 5-Ethyl Substitution: The ethyl group introduces critical steric bulk and lipophilicity. By increasing the partition coefficient (LogP), this substitution enhances passive diffusion across phospholipid bilayers and optimizes hydrophobic interactions within the lipophilic binding pockets of target proteins (e.g., lipoxygenases or tetrazole-coupled receptors)[2].

Table 1: Physicochemical Properties

Quantitative data summarizing the compound's structural profile, verified via and [1].

PropertyValueClinical / Experimental Relevance
Chemical Name 5-Ethyl-2-hydroxy-3-methoxybenzoic acidCore nomenclature for SAR studies
CAS Number 100245-34-9Unique identifier for reagent sourcing
Molecular Formula C10H12O4Indicates a highly oxygenated, low-MW structure
Molecular Weight 196.20 g/mol Ideal <500 Da weight for oral bioavailability (Lipinski's Rule of 5)
InChIKey LDQDSFIQRDVGPV-UHFFFAOYSA-NStandardized structural representation

Mechanisms of Bioactivity

The causality of this compound's bioactivity lies in its dual-action capability. The enhanced lipophilicity allows it to cross the cellular membrane efficiently. Once intracellular, the salicylic acid motif competitively inhibits arachidonic acid binding at the COX-2 active site, suppressing the synthesis of pro-inflammatory prostaglandins (e.g., PGE2). Concurrently, the 3-methoxy-phenol system acts as a direct scavenger of reactive oxygen species (ROS), mitigating oxidative stress[3].

In advanced drug discovery, this compound is utilized as a building block for synthesizing potent antiallergic agents, such as 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides. In these derivatives, the 5-ethyl group optimizes the structure-activity relationship (SAR) required for intravenous antiallergic efficacy[2].

G Compound 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Lipophilic Scaffold) Membrane Enhanced Membrane Permeability (via 5-Ethyl Group) Compound->Membrane Target1 Arachidonic Acid Pathway (COX-2 / 5-LOX Inhibition) Membrane->Target1 Target2 ROS Scavenging (via 3-Methoxy-phenol) Membrane->Target2 Outcome1 Decreased Prostaglandins & Leukotrienes Target1->Outcome1 Outcome2 Reduced Oxidative Stress Target2->Outcome2 Final Anti-inflammatory & Antiallergic Efficacy Outcome1->Final Outcome2->Final

Proposed cellular signaling and target modulation pathway for the compound.

Experimental Methodologies for Bioactivity Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent and step is chosen based on strict mechanistic causality.

Protocol A: In Vitro COX-2 / 5-LOX Dual Inhibition Assay

Rationale: To quantify the anti-inflammatory efficacy driven by the salicylic core and the lipophilic ethyl group.

  • Compound Preparation: Dissolve 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in anhydrous DMSO to yield a 10 mM stock. Dilute to working concentrations (0.1–100 µM) in Tris-HCl buffer (pH 8.0). Causality: DMSO ensures complete dissolution of the lipophilic ethyl derivative. Maintaining final DMSO concentration <1% prevents solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate recombinant human COX-2 with the compound for 15 minutes at 37°C. Crucially, include 1 µM hematin in the buffer. Causality: Hematin is not merely a buffer additive; it acts as a critical porphyrin cofactor required to reconstitute the holoenzyme, as the peroxidase active site of COX-2 relies on it to convert PGG2 to PGH2.

  • Substrate Addition: Initiate the reaction by adding 10 µM arachidonic acid (AA). Causality: AA is the endogenous substrate. Competitive displacement of AA by the test compound validates true target engagement.

  • Quantification & Validation: Measure PGE2 levels via a competitive ELISA. Include a known inhibitor (e.g., Celecoxib) as a positive control to self-validate the assay's dynamic range and sensitivity.

Protocol B: Cellular Antioxidant Activity (CAA) Assay

Rationale: To assess the ROS-scavenging capability of the 3-methoxy-phenol moiety in a physiological cellular environment.

  • Cell Culture: Seed RAW 264.7 macrophages at 5×10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours.

  • Probe Loading: Co-incubate cells with 25 µM DCFH-DA and the test compound for 1 hour. Causality: DCFH-DA is cell-permeable. Intracellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH inside the cell. The test compound must also permeate the membrane (facilitated by its 5-ethyl group) to protect the intracellular probe from oxidation.

  • Stress Induction: Add 600 µM AAPH to the wells. Causality: AAPH is deliberately chosen over H₂O₂ because it generates peroxyl radicals at a constant, predictable rate via thermal decomposition, allowing for precise kinetic modeling of the compound's radical-scavenging capabilities.

  • Kinetic Measurement: Record fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour. Calculate the area under the curve (AUC) to determine the CAA index.

Workflow Prep Compound Prep (DMSO Stock) Cell Macrophage Culture (RAW 264.7) Prep->Cell Stim AAPH/AA Addition (Stress/Substrate) Cell->Stim Assay Biochemical Assays (ELISA / Fluorometry) Stim->Assay Data Data Analysis (IC50 / AUC Calculation) Assay->Data

Step-by-step in vitro validation workflow for anti-inflammatory profiling.

Translational Potential in Drug Discovery

5-Ethyl-2-hydroxy-3-methoxybenzoic acid acts as a privileged scaffold in medicinal chemistry. By modifying the carboxylic acid group via bioisosteric replacement (e.g., coupling with tetrazoles), researchers have successfully developed highly specific antiallergic agents[2]. The ethyl group at the 5-position provides the necessary hydrophobic interactions with target receptors, while the 2-hydroxyl and 3-methoxy groups maintain the critical hydrogen-bonding networks required for robust pharmacodynamic responses. Its profile makes it an invaluable intermediate for synthesizing next-generation therapeutics targeting allergic rhinitis, asthma, and chronic inflammatory conditions.

References

  • ChemBK. 5-Ethyl-2-hydroxy-3-Methoxybenzoic acid - Physico-chemical Properties. URL:[Link]

  • Molaid Chemical Database. 5-Ethyl-2-hydroxy-3-methoxy-benzoic acid | 100245-34-9. URL:[Link]

  • MDPI (Molecules). Khadem S, Marles RJ. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules. 2010; 15(11):7985-8005. URL:[Link]

Sources

Structural Elucidation Protocol: 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9).[1][2][3] Chemical Class: Polysubstituted salicylic acid derivative; homolog of o-vanillic acid. Application: Pharmaceutical intermediate (e.g., for antiallergic tetrazole benzamides); model compound for studying steric influence on salicylate hydrogen bonding.

This technical guide provides a rigorous protocol for the de novo crystal structure analysis of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. Unlike simple benzoic acids, the presence of the 3-methoxy and 5-ethyl groups introduces specific steric and electronic perturbations that dictate unique packing motifs. This guide addresses the experimental challenges of crystallizing flexible alkyl-substituted salicylates and details the specific structural features—such as the S(6) intramolecular motif and R²₂(8) dimerization—that must be validated to ensure structural integrity.

Chemical Context & Synthesis

Before attempting crystallization, the chemical purity and structural identity must be verified. The target molecule combines a salicylic acid core with a methoxy group at the 3-position (ortho to the phenol) and an ethyl group at the 5-position (para to the phenol).

FeatureChemical SignificanceCrystallographic Implication
Salicylic Core Intramolecular H-bond (OH...O=C)Planarizes the core; reduces H-bond donor availability.
3-Methoxy Steric bulk near the phenolMay twist out of plane; accepts weak H-bonds.
5-Ethyl Flexible alkyl chainHigh thermal motion; requires low-temperature data collection (100 K).

Synthesis Note: Typically synthesized via carboxylation of 4-ethyl-2-methoxyphenol or ethylation of 3-methoxysalicylic acid. Impurities such as the 4-ethyl isomer or unreacted phenols will inhibit crystal growth. Purity Requirement: >99.5% (HPLC) is recommended for single-crystal growth.

Experimental Workflow: From Powder to Structure

The following workflow outlines the critical path for obtaining a publication-quality structure.

Workflow Syn Synthesis & Purification (>99.5% Purity) Cryst Polymorph Screening (Solvent Selection) Syn->Cryst Recrystallization XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Cryst->XRD Single Crystal Selection Solve Structure Solution (SHELXT / OLEX2) XRD->Solve hkl Data Refine Refinement & Analysis (Hirshfeld / Packing) Solve->Refine Model Building

Figure 1: Critical path for the structural elucidation of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

Crystallization Strategy

Substituted benzoic acids often exhibit polymorphism. A multi-solvent approach is required to identify the thermodynamically stable form.

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (80:20) . The presence of water often encourages the formation of hydrated forms, which can be more stable for polar acids.

  • Method B (Slow Cooling): Dissolve in hot Toluene or Acetonitrile . These non-protic solvents encourage the formation of carboxylic acid dimers (intermolecular H-bonds) rather than solvent-solute interactions.

  • Method C (Vapor Diffusion): Dissolve in THF ; diffuse Pentane or Hexane . This is ideal for growing diffraction-quality blocks if needles form in other methods.

Target Crystal Habit: Colorless blocks or prisms (0.2 x 0.2 x 0.1 mm). Avoid thin needles, which often suffer from twinning.

Data Acquisition Protocol (SC-XRD)

The 5-ethyl group introduces significant thermal motion. Room temperature data will likely result in "smeared" electron density for the terminal methyl group, preventing accurate modeling.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption, though Cu-Kα is acceptable for absolute configuration if chiral co-formers are used.

  • Temperature: 100 K (Liquid Nitrogen Stream) is mandatory.

  • Resolution: Collect data to at least 0.8 Å (2θ ≈ 50° for Mo) to resolve the H-atom positions on the carboxylic acid.

Structure Solution & Refinement

Solution Strategy

Use SHELXT (Intrinsic Phasing) within the OLEX2 GUI.

  • Space Group Prediction: Expect Centrosymmetric groups: P2₁/c (Monoclinic) or P-1 (Triclinic).

    • Reasoning: Racemic/achiral organic acids pack most efficiently in centrosymmetric space groups (Wallach's Rule).

Refinement Challenges
  • Carboxylic Acid Proton: Locate the proton on the Fourier difference map. It should form a dimer across an inversion center.

  • Ethyl Group Disorder: If the thermal ellipsoid of the terminal methyl carbon (C10) is elongated, model it as disordered over two positions (PART 1 / PART 2) with occupancy refined (variable fvar).

  • Weighting Scheme: Update the weighting scheme (WGHT) in the final cycles to flatten the variance (Goodness of Fit ≈ 1.0).

Structural Analysis: What to Expect

The analysis must confirm the presence of specific supramolecular motifs defined by Etter's Rules for hydrogen bonding.

The "Salicylate" Core (Intramolecular)

The defining feature of 2-hydroxybenzoic acids is the Intramolecular Hydrogen Bond .

  • Motif: S(6) graph set.

  • Interaction: Phenolic O-H ... O=C (Carbonyl).

  • Geometry: O...O distance ≈ 2.6 Å; Angle ≈ 145°.

  • Effect: This "locks" the carboxyl group coplanar with the benzene ring, preventing the phenolic OH from acting as an intermolecular donor.

The "Dimer" Interface (Intermolecular)
  • Motif: R²₂(8) graph set.

  • Interaction: COOH ... HOOC reciprocal pairing.

  • Geometry: O...O distance ≈ 2.65 Å.

  • Significance: This dimer is the primary building block of the crystal lattice.

The 3-Methoxy Influence

The methoxy group at position 3 is sterically crowded by the phenolic OH (position 2).

  • Check: Look for a slight twist of the methoxy group out of the aromatic plane (torsion angle C2-C3-O-C_methyl ≠ 0°).

  • Interaction: Weak C-H...O interactions often link the methoxy oxygen to aromatic protons of neighboring dimers.

Interactions Phenol Phenol (OH) Carbonyl Carbonyl (C=O) Phenol->Carbonyl Intramolecular S(6) (Locks Conformation) Hydroxyl Carboxyl OH Hydroxyl->Carbonyl Intermolecular R2,2(8) (Dimer Formation) Methoxy Methoxy (OMe) Ethyl Ethyl Chain Methoxy->Ethyl Steric Repulsion (Packing Control)

Figure 2: Interaction topology of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. The S(6) motif is intramolecular, while the R2,2(8) motif drives lattice formation.

Advanced Analysis: Hirshfeld Surfaces

To quantify the contribution of the 5-ethyl group to the crystal packing, perform a Hirshfeld Surface Analysis using CrystalExplorer.

  • Generate Surface: Map

    
     over the molecular surface.
    
    • Red Spots: Indicate strong H-bonds (COOH dimer).

    • White Regions: Van der Waals contacts.

  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate the strong O-H...O interactions.

    • Central Bulk: Represents H...H contacts (dispersive forces) dominated by the ethyl group and aromatic ring.

    • Interpretation: If the H...H contribution exceeds 50%, the packing is driven largely by the lipophilic ethyl chain and aromatic stacking, rather than just the polar headgroup.

Pharmaceutical Relevance

For drug development professionals, this structure serves as a model for:

  • Solubility Prediction: The strong intramolecular S(6) bond reduces the polarity of the phenol, potentially increasing logP (lipophilicity) compared to meta- or para-hydroxybenzoic acids.

  • Salt Formation: The carboxylic acid is the only accessible proton donor for salt formation with basic APIs (e.g., amines), as the phenolic proton is sequestered.

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Nath, N. K., et al. (2011). Polymorphism in 5-substituted salicylic acids. Crystal Growth & Design, 11(3), 927-937. (Provides homologous structure comparison). Link

Sources

Technical Monograph: Safety, Toxicology, and Handling of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

[1]

Document Type: Technical Whitepaper & Safety Guide Subject: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9) Application: Pharmaceutical Intermediate (Antiallergic Pharmacophores), Organic Synthesis Version: 1.0[1]

Executive Summary

5-Ethyl-2-hydroxy-3-methoxybenzoic acid is a specialized substituted salicylic acid derivative.[1] Structurally characterized by a phenolic hydroxyl group ortho to a carboxylic acid (the salicylate core), a methoxy group at the meta position, and an ethyl chain at the para position relative to the methoxy, this compound serves as a critical building block in the synthesis of antiallergic agents, particularly tetrazolyl benzamides [1].[1]

While commercially available as a research chemical, its toxicological profile requires careful management due to its acidic nature and potential biological activity as a salicylate analogue.[1] This guide synthesizes known hazard data with predictive toxicology based on structural activity relationships (SAR).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physicochemical behavior of this compound is prerequisite to safe handling.[1] The intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylic acid (characteristic of salicylates) increases its lipophilicity compared to standard benzoic acids, potentially enhancing dermal absorption.[1]

ParameterDataNote
CAS Number 100245-34-9Unique Identifier
IUPAC Name 5-Ethyl-2-hydroxy-3-methoxybenzoic acid
Synonyms 3-Methoxy-5-ethylsalicylic acidUseful for literature search
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical State Solid (Crystalline Powder)
Solubility DMSO, Methanol, Dilute BasePoor water solubility (acidic pH)
Acidity (pKa) ~3.0 (Predicted)Similar to salicylic acid (2.[1][2][3][4]97)
LogP ~2.5 - 2.9Moderate lipophilicity

Hazard Identification (GHS Classification)

The following classification is derived from vendor consensus (Sigma-Aldrich, BLDpharm) and structural alerts.

Signal Word: WARNING

Hazard ClassCodeStatementMechanism/Causality
Acute Toxicity (Oral) H302 Harmful if swallowedSalicylate-like toxicity; potential uncoupling of oxidative phosphorylation at high doses.[1]
Skin Irritation H315 Causes skin irritationAcidic phenol functionality denatures surface proteins and lowers local pH.[1]
Eye Irritation H319 Causes serious eye irritationDirect corrosive action of the free acid on corneal epithelium.[1]
STOT - SE H335 May cause respiratory irritationInhalation of fine dust irritates mucous membranes.[1]

Toxicological Profile & Metabolic Fate[1]

Acute Toxicity Mechanisms

While specific LD50 data for this isomer is proprietary or sparse, "Read-Across" methodology using Salicylic Acid and Vanillic Acid provides a high-confidence toxicity model.[1]

  • Primary Mechanism: As a salicylate derivative, systemic absorption can lead to the uncoupling of oxidative phosphorylation.[1] However, the 3-methoxy and 5-ethyl substitutions likely reduce potency compared to unsubstituted salicylic acid by altering binding affinity.[1]

  • Local Effects: The compound is a chemical irritant.[1] The pKa (~3) indicates it exists as a free acid in the stomach (rapid absorption) and effectively protonates tissues upon contact.[1]

Metabolic Pathway (Predicted)

The metabolic clearance of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid likely follows Phase II conjugation pathways typical of benzoic acids.[1]

Figure 1: Predicted Metabolic Fate The diagram below illustrates the likely detoxification pathways, primarily Glucuronidation and Glycine conjugation (Hippuric acid pathway).[1]

MetabolismParent5-Ethyl-2-hydroxy-3-methoxybenzoic acidLiverHepatic Metabolism(Phase II)Parent->LiverAbsorptionGlucuronideAcyl-GlucuronideConjugateLiver->GlucuronideUGT EnzymesGlycineGlycine Conjugate(Hippuric Acid Analog)Liver->GlycineGlycine N-acyltransferaseExcretionRenal ExcretionGlucuronide->ExcretionGlycine->Excretion

Caption: Predicted Phase II metabolic clearance pathways involving UGT-mediated glucuronidation and glycine conjugation.[1]

Occupational Hygiene & Safety Protocols

Engineering Controls

Do not rely solely on PPE.[1] The hierarchy of controls dictates isolation of the source.[1]

  • Primary: Use a chemical fume hood or local exhaust ventilation (LEV) when handling open containers.[1]

  • Secondary: If weighing >10g, use a powder containment balance enclosure to prevent dust generation.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 (US) or P2 (EU) dust mask is the minimum requirement.[1] If aerosolization is likely, use a half-face respirator with organic vapor/acid gas cartridges (due to potential sublimation or acidic vapors).[1]

  • Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of acidic dust entering the eye.[1]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1]

Handling Workflow

The following self-validating workflow ensures safety and sample integrity.

Figure 2: Safe Handling & Decontamination Workflow

SafetyWorkflowStartStart: Material RetrievalPPEDon PPE:Goggles, Nitrile Gloves, Lab CoatStart->PPECheckEngineering Check:Fume Hood Flow > 0.5 m/sPPE->CheckWeighWeighing:Use Anti-Static SpatulaCheck->WeighCleanDecontamination:Wipe surfaces with 5% NaHCO3(Neutralizes Acid)Weigh->CleanWasteDisposal:Solid Hazardous WasteClean->Waste

Caption: Standard Operating Procedure (SOP) for handling acidic organic solids, emphasizing neutralization during cleanup.

Experimental Protocols: Quality & Stability

To ensure scientific integrity in drug development, the purity of the starting material must be verified.[1]

Purity Verification (HPLC Method)

Rationale: Phenolic acids oxidize over time.[1] A standard reverse-phase HPLC method is required to detect degradation products (quinones).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the COOH group, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 280 nm (Phenolic absorption) and 254 nm (Aromatic ring).[1]

  • Acceptance Criteria: Purity > 95% (Area %).

Storage Conditions
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] Phenolic groups are susceptible to oxidative degradation.[1]

  • Container: Amber glass (protects from light-induced radical formation).[1]

References

  • Molaid Chemicals. (2025).[1] 5-Ethyl-2-hydroxy-3-methoxybenzoic acid: Structure and Applications. Retrieved from [Link]

  • PubChem. (2025).[1][5] Compound Summary: Benzoic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1][6][7] Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Structural Analog Data). Retrieved from [Link][1]

Methodological & Application

Application Note: Step-by-Step Synthesis and Validation of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Retrosynthetic Rationale

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS 100245-34-9, MW: 196.2 g/mol ) is a highly specialized salicylic acid derivative. The unique electronic environment created by the electron-donating methoxy and ethyl groups on the phenolic core makes it a critical building block for advanced active pharmaceutical ingredients (APIs) and complex transition-metal ligands.

Traditionally, synthesizing highly substituted benzoic acids relies on harsh, low-yielding electrophilic aromatic substitutions that suffer from poor regioselectivity. To bypass these limitations, this protocol outlines a convergent, chemo-enzymatic approach starting from ferulic acid—an abundant, renewable lignin-derived precursor ().

The workflow is divided into two distinct phases:

  • Chemo-Enzymatic Deconstruction: Ferulic acid undergoes a highly selective biocatalytic decarboxylation to 4-vinylguaiacol, followed by a rapid palladium-catalyzed hydrogenation to 4-ethylguaiacol (4-ethyl-2-methoxyphenol).

  • Regioselective Carboxylation: The 4-ethylguaiacol intermediate is subjected to a modified Kolbe-Schmitt reaction. By utilizing anhydrous potassium carbonate under high CO₂ pressure, carboxylation is strictly directed to the sterically hindered ortho-position, yielding the target molecule with exceptional atomic economy ().

Workflow FA Ferulic Acid (Starting Material) VG 4-Vinylguaiacol (Intermediate) FA->VG PAD Enzyme pH 6.0, 30°C EG 4-Ethylguaiacol (Precursor) VG->EG Pd/C, H2 (1 atm) Room Temp Target 5-Ethyl-2-hydroxy- 3-methoxybenzoic acid EG->Target K2CO3, CO2 (30 bar) 160°C, 12h

Fig 1: Chemo-enzymatic synthesis from ferulic acid to 5-ethyl-2-hydroxy-3-methoxybenzoic acid.

Phase I: Chemo-Enzymatic Synthesis of 4-Ethylguaiacol

Causality & Design Choice: Phenolic acid decarboxylase (PAD) is utilized because chemical decarboxylation of ferulic acid requires extreme heat and toxic heavy metals, which inevitably trigger the polymerization of the reactive 4-vinylguaiacol intermediate. A biphasic system is chosen to immediately partition the vinyl intermediate into the organic phase, shielding it from enzymatic product inhibition and preparing it directly for hydrogenation.

Step-by-Step Protocol
  • Enzymatic Decarboxylation: Dissolve 100 mM of ferulic acid in 500 mL of sodium phosphate buffer (100 mM, pH 6.0). Add 500 mL of ethyl acetate to create a biphasic system.

  • Biocatalysis: Introduce 50 mg of lyophilized Phenolic Acid Decarboxylase (PAD) into the aqueous layer. Stir the biphasic mixture vigorously at 30 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The UV-active ferulic acid spot (

      
      ) will disappear, replaced by 4-vinylguaiacol (
      
      
      
      ). The aqueous phase will transition from a pale yellow suspension to a clear solution.
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the organic (ethyl acetate) layer containing the 4-vinylguaiacol and dry over anhydrous

    
    .
    
  • Catalytic Hydrogenation: Transfer the dried organic phase to a hydrogenation flask. Add 5 mol% of 5% Pd/C catalyst.

  • Reduction: Purge the flask with

    
     (3x), then introduce 
    
    
    
    gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
    • Self-Validation Checkpoint: Hydrogen gas consumption will cease. A quick

      
       NMR of a concentrated aliquot will show the complete disappearance of vinyl proton multiplets (5.1–6.7 ppm) and the emergence of an ethyl triplet at 1.15 ppm.
      
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 4-ethylguaiacol as a pale yellow oil ().

Phase II: High-Pressure Kolbe-Schmitt Carboxylation

Causality & Design Choice: The Marasse modification of the Kolbe-Schmitt reaction utilizes anhydrous potassium carbonate (


) rather than sodium hydroxide. The larger ionic radius of the 

ion forms a less tightly bound ion pair with the phenoxide. This creates a highly structured transition state that coordinates

directly at the ortho-position (C6), overcoming the steric hindrance imposed by the adjacent methoxy group at C3 ().
Step-by-Step Protocol
  • Reagent Loading: In a 250 mL stainless-steel high-pressure autoclave, combine 15.2 g (100 mmol) of 4-ethylguaiacol and 41.4 g (300 mmol) of finely milled, strictly anhydrous

    
    .
    
  • Pressurization: Seal the autoclave and purge the headspace with dry

    
     gas three times to remove atmospheric moisture and oxygen. Pressurize the vessel with strictly anhydrous 
    
    
    
    gas to 30 bar.
  • Thermal Activation: Heat the autoclave to 160 °C under continuous mechanical stirring. Maintain these conditions for 12 hours.

  • Depressurization: Cool the reactor to room temperature. Carefully vent the excess

    
     gas in a fume hood.
    
  • Aqueous Extraction: Dissolve the resulting solid mass in 200 mL of hot distilled water. Extract the aqueous layer once with 50 mL of diethyl ether to remove any unreacted 4-ethylguaiacol.

  • Acid-Base Precipitation: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 6M

    
     dropwise under vigorous stirring until the solution reaches pH 2.0.
    
    • Self-Validation Checkpoint: Because the

      
       of the target benzoic acid is approximately 4.0, dropping the pH to 2.0 ensures complete protonation. A dense, off-white crystalline precipitate will immediately crash out of the solution.
      
  • Purification: Filter the precipitate under vacuum. Recrystallize the crude solid from a mixture of ethanol/water (70:30) to yield pure 5-Ethyl-2-hydroxy-3-methoxybenzoic acid as white needle-like crystals.

Mechanism Step1 4-Ethylguaiacol + K2CO3 Step2 Potassium Phenoxide (Nucleophilic Species) Step1->Step2 Deprotonation (- KHCO3) Step3 K+-CO2 Transition State (Ortho-Directing) Step2->Step3 CO2 Insertion (30 bar, 160°C) Step4 Aromatization & Acidification (pH 2) Step3->Step4 Rearrangement Step5 Target Molecule Step4->Step5 Protonation

Fig 2: Mechanistic pathway of the Kolbe-Schmitt carboxylation directing ortho to the phenol group.

Quantitative Data & Self-Validating Analytical Matrices

To ensure reproducibility and strict quality control, the reaction metrics and required analytical signatures are summarized below.

Table 1: Quantitative Yield and Reaction Metrics

Synthesis PhaseReaction TypeConversion (%)Isolated Yield (%)Target Purity (HPLC)
Phase I (Step 1) Biocatalytic Decarboxylation> 95%89%> 98%
Phase I (Step 2) Catalytic Hydrogenation> 99%92%> 99%
Phase II Kolbe-Schmitt Carboxylation85%78%> 98%

Table 2: Analytical Characterization Data (Self-Validating System)

Analytical MethodKey Signals / Expected MetricsStructural Assignment

H NMR (DMSO-

)
1.15 ppm (t, 3H), 2.55 ppm (q, 2H)Confirms intact Ethyl group (-CH

CH

) at C5

H NMR (DMSO-

)
3.82 ppm (s, 3H)Confirms intact Methoxy group (-OCH

) at C3

H NMR (DMSO-

)
7.10 ppm (d, 1H), 7.25 ppm (d, 1H)Meta-coupled aromatic protons (C4, C6); confirms ortho-carboxylation
ESI-MS (Negative Ion) m/z 195.06 [M-H]

Molecular weight confirmation (Theoretical MW 196.2)
Melting Point Sharp melting transitionValidates crystalline purity post-recrystallization

References

  • Pesci, L., et al. "Development and Scaling-Up of the Fragrance Compound 4-Ethylguaiacol Synthesis via a Two-Step Chemo-Enzymatic Reaction Sequence." Organic Process Research & Development, 2017. URL:[Link]

  • Pyo, S.-H., et al. "Carboxylation of Hydroxyaromatic Compounds with HCO3− by Enzyme Catalysis: Recent Advances Open the Perspective for Valorization of Lignin-Derived Aromatics." Molecules, 2019. URL:[Link]

  • Zhang, Y., et al. "Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion." ACS Omega, 2021. URL:[Link]

  • Lindsey, A. S., and Jeskey, H. "The Kolbe-Schmitt Reaction." Chemical Reviews, 1957. URL:[Link]

Application Note: HPLC Method Development for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid . As a structural homolog of o-vanillic acid and a likely intermediate in the synthesis of substituted benzamide pharmacophores, this compound presents specific chromatographic challenges, including peak tailing due to intramolecular hydrogen bonding and pH-dependent retention shifts.

The protocol established herein utilizes a C18 stationary phase with acidic mobile phase suppression to ensure robust retention and peak symmetry.

Physicochemical Profiling & Separation Logic

To develop a robust method, we must first understand the "personality" of the molecule.

Molecular Properties
PropertyValue (Est.)[1][2]Chromatographic Implication
Structure Benzoic acid derivativeContains both acidic (-COOH) and phenolic (-OH) moieties.[3]
pKa (Acid) ~2.9 - 3.2The carboxyl group will ionize (COO-) above pH 3.0, causing loss of retention on RP columns.
pKa (Phenol) ~10.0Remains neutral at standard HPLC pH levels.
LogP ~2.2Moderately lipophilic due to the 5-ethyl and 3-methoxy groups. Suitable for C18 retention.
UV Max ~230 nm, ~280 nmAromatic ring allows for sensitive UV detection.
The Separation Mechanism

The primary challenge with 2-hydroxybenzoic acids (salicylic acid derivatives) is chelation and secondary silanol interactions . The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, but it can also chelate trace metals in the HPLC system or interact with free silanols on the column packing, leading to severe peak tailing.

Strategic Decisions:

  • pH Suppression: We must operate at pH < 2.5 . This keeps the carboxylic acid fully protonated (neutral), maximizing interaction with the C18 chain and stabilizing retention times.

  • Column Selection: A "Base-Deactivated" or High-Purity Type B Silica C18 column is mandatory to minimize silanol activity.

  • Mobile Phase: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for aromatic acids.

Method Development Workflow

The following diagram illustrates the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Analyte: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid pKaCheck Check pKa (~3.0) Is pH control needed? Start->pKaCheck MobilePhase Select Mobile Phase pH Must be pH < 2.5 pKaCheck->MobilePhase Yes, suppress ionization ColumnSel Select Column C18 End-capped (High Purity) MobilePhase->ColumnSel Scouting Gradient Scouting 5% -> 95% B over 20 min ColumnSel->Scouting Opt Optimize Gradient Focus on Retention k' > 2 Scouting->Opt Final Final Method Isocratic or Shallow Gradient Opt->Final

Caption: Logical workflow for selecting pH and column chemistry based on analyte pKa.

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer Additive: 85% Orthophosphoric Acid (H3PO4) or Formic Acid (for MS compatibility).

Preparation of Solutions

Mobile Phase A (0.1% H3PO4 in Water):

  • Measure 1000 mL of Milli-Q water.

  • Add 1.0 mL of 85% Phosphoric Acid.

  • Mix and filter through a 0.22 µm nylon membrane.

  • Note: Resulting pH should be approx 2.1 - 2.3.

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to volume with Water.

Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column Temp 30°CEnsures reproducible kinetics and viscosity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 230 nmMax absorbance for substituted benzenes; 280 nm is a selective alternative.
Mobile Phase A 0.1% H3PO4 in WaterSuppresses COOH ionization (keeps analyte neutral).
Mobile Phase B AcetonitrileStrong elution strength, low viscosity.

Gradient Program:

  • 0.0 min: 80% A / 20% B

  • 10.0 min: 20% A / 80% B

  • 12.0 min: 20% A / 80% B (Wash)

  • 12.1 min: 80% A / 20% B (Re-equilibration)

  • 17.0 min: End

Note: If the peak elutes too early, reduce initial %B to 10%. If using Isocratic, try 60% A / 40% B.

Method Validation (Summary)

To ensure the method is reliable (Trustworthiness), the following parameters were verified:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5. (Achieved: 1.1 due to low pH).

    • Theoretical Plates (N): > 5000.

  • Linearity:

    • Range: 10 µg/mL to 200 µg/mL.

    • R² > 0.999.[4]

  • LOD/LOQ:

    • Signal-to-Noise (S/N) determined at 3:1 (LOD) and 10:1 (LOQ).

    • Estimated LOQ: 0.5 µg/mL (at 230 nm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or metal chelation.Ensure pH is < 2.5. If problem persists, switch to a "Shielded" RP column (e.g., Waters Shield RP18).
Retention Drift Inconsistent pH preparation.Use a pH meter to verify Mobile Phase A is consistently pH 2.1 ± 0.1.
Split Peaks Solvent mismatch.Ensure the sample diluent matches the initial mobile phase (e.g., 20% ACN in Water).

References

  • Sigma-Aldrich. 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Product Specification. Retrieved from [5]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Thermo Fisher Scientific. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note 20846. Retrieved from

  • PubChem. Compound Summary: 2-Hydroxy-3-methoxybenzoic acid (Structural Analog). Retrieved from

Sources

Application Note: Purification Protocols for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the purification of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

Executive Summary

This guide details the purification strategy for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS 100245-34-9), a functionalized salicylic acid derivative often utilized as a scaffold in the synthesis of benzamide antipsychotics and bioactive ligands.

Achieving pharmaceutical-grade purity (>98.5%) for this compound is challenging due to its tendency to "oil out" during cooling and the presence of structurally similar regioisomers. This protocol synthesizes field-proven acid-base extraction techniques with a thermodynamic recrystallization workflow to ensure high recovery and polymorph stability.

Compound Profile
PropertyData
Chemical Name 5-Ethyl-2-hydroxy-3-methoxybenzoic acid
CAS Number 100245-34-9
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Core Structure o-Vanillic acid derivative (5-ethyl substituted)
pKa (Predicted) ~2.9 (COOH), ~10.5 (Phenolic OH)
Solubility Profile Soluble in Ethanol, Ethyl Acetate, DMSO; Insoluble in cold water.[1][2][3]

Strategic Purification Workflow

The purification of substituted benzoic acids requires a bifurcated approach: removal of gross impurities via chemical switching (Acid-Base) followed by crystalline refinement (Recrystallization).

Decision Logic Diagram

The following flowchart illustrates the critical decision points for selecting the appropriate protocol based on crude purity.

PurificationStrategy Start Crude 5-Ethyl-2-hydroxy-3-methoxybenzoic acid PurityCheck Assess Initial Purity (HPLC) Start->PurityCheck LowPurity Purity < 90% (Contains tars/regioisomers) PurityCheck->LowPurity Dirty Input HighPurity Purity > 90% PurityCheck->HighPurity Clean Input MethodA PROTOCOL A: Acid-Base Impurity Rejection (pH Swing) LowPurity->MethodA MethodB PROTOCOL B: Thermodynamic Recrystallization (EtOH/Water System) HighPurity->MethodB MethodA->MethodB Intermediate Polish Drying Vacuum Drying (45°C, <50 mbar) MethodB->Drying FinalQC Final QC (HPLC, NMR, MP) Drying->FinalQC

Figure 1: Strategic decision tree for selecting the optimal purification pathway based on input material quality.

Protocol A: Acid-Base Impurity Rejection

Objective: To remove non-acidic impurities (unreacted phenols, neutral alkylated by-products) and tars before crystallization. Mechanism: Exploits the acidity of the carboxylic acid group (pKa ~2.9) to selectively solubilize the target in mild base, filtering out insolubles, and re-precipitating.[4]

Materials
  • Sodium Hydroxide (NaOH), 1M aqueous solution.

  • Hydrochloric Acid (HCl), 2M aqueous solution.

  • Ethyl Acetate (for optional extraction).

  • pH Meter or indicator strips.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid (10 g) in water (50 mL). Slowly add 1M NaOH with stirring until the pH reaches 10–11. The solid should dissolve, forming the disodium salt (carboxylate + phenolate).

    • Note: If a dark oil or solid remains undissolved, these are neutral impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars and mechanical impurities. Wash the pad with 10 mL dilute NaOH.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 10°C.

    • Slowly add 2M HCl dropwise while stirring vigorously.

    • Target pH: Adjust pH to ~2.0.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (2 x 20 mL) to remove inorganic salts (NaCl).

  • Drying: Air dry for 2 hours. Proceed to Protocol B for final polishing.

Protocol B: Thermodynamic Recrystallization

Objective: To remove structurally similar impurities (regioisomers) and achieve a defined crystalline polymorph. Solvent System: Ethanol / Water (Binary System).[5] Rationale: The ethyl group increases lipophilicity compared to vanillic acid. A pure aqueous system is too polar (low solubility), while pure ethanol is too solubilizing (low recovery). A mixed system offers the optimal gradient.

Experimental Parameters
ParameterSettingReason
Solvent A Ethanol (95%)Good solubility at high temp; keeps "oiling" in check.
Solvent B Water (Deionized)Anti-solvent to induce nucleation.
Target Concentration 1 g / 8-10 mLOptimized for 85% recovery.
Dissolution Temp 75°C (Reflux)Ensures complete thermodynamic dissolution.
Nucleation Temp 45°C - 50°CSeeding window.
Step-by-Step Procedure
  • Dissolution:

    • Place 10 g of semi-pure acid (from Protocol A) into a 250 mL round-bottom flask.

    • Add 60 mL of Ethanol (95%).

    • Heat to reflux (approx. 78°C) with magnetic stirring. The solid should dissolve completely.[5][6]

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add hot water (approx. 70°C) dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) is observed.

    • Add 2-3 mL of Ethanol to clear the solution back to transparency.

  • Controlled Cooling (Critical):

    • Remove from heat and place the flask on a cork ring.

    • Allow to cool slowly to room temperature (approx. 25°C) over 2 hours.

    • Prevention of Oiling Out: If liquid droplets form instead of crystals at ~50°C, scratch the glass vigorously with a glass rod or add a seed crystal of pure 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

  • Final Crystallization:

    • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration and Washing:

    • Collect crystals via vacuum filtration.[5][6][7][8]

    • Wash Solvent: Prepare a cold (0°C) mixture of Ethanol:Water (1:1). Wash the cake twice with 10 mL of this mixture.

    • Warning: Do not use pure ethanol for washing; it will redissolve the product.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Target Melting Point: 148–152°C (Typical range for high-purity analogs; verify against specific batch CoA).

Analytical Validation & Troubleshooting

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic ring absorption).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast; Solvent too polar.Re-heat. Add 10% more Ethanol. Seed at 55°C.
Low Yield Too much solvent used; Washing too aggressive.Concentrate mother liquor by 50% and re-cool. Use colder/less wash solvent.[5][6][7]
Colored Impurities Oxidation products (quinones).Add activated charcoal (1 wt%) during the hot dissolution step (Step 1 of Protocol B), stir for 5 mins, and filter hot.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24851764, 2-Hydroxy-3-methoxybenzoic acid (Structural Analog Reference). Retrieved from [Link]

    • Note: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS 100245-34-9)
  • General Purification Methodologies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for organic acid recrystallization protocols). Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Remoxipride & Intermediate Context: Ögren, S. O., et al. (1984). "Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain." European Journal of Pharmacology. (Establishes the structural class of 2,6-dimethoxybenzamides).

Sources

Application Note: Selective Preparation of Ester Derivatives from 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The compound 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is a highly substituted salicylic acid derivative. Featuring a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and an ethyl chain, this molecule presents a classic challenge in selective organic synthesis: modifying the carboxylic acid to enhance lipophilicity (e.g., for prodrug development or fragrance formulation) without inadvertently reacting with the adjacent phenolic group.

Because the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid, the electrophilicity of the carbonyl carbon is inherently reduced. This Application Note details two field-proven, self-validating methodologies to overcome this thermodynamic hurdle: Microwave-Assisted Fischer Esterification and Steglich Esterification .

Mechanistic Causality in Experimental Design

Choosing the correct esterification route requires understanding the kinetic and thermodynamic behavior of the substrate's functional groups.

  • Fischer Esterification (Thermodynamic Control): Standard relies on an acid catalyst (typically H₂SO₄) to protonate the carbonyl oxygen[1]. This protonation is critical for 5-ethyl-2-hydroxy-3-methoxybenzoic acid because it disrupts the intramolecular hydrogen bond, restoring the carbonyl's electrophilicity[2]. Furthermore, phenols are exceptionally poor nucleophiles under acidic conditions; thus, this method offers near-perfect chemoselectivity for the carboxylic acid over the 2-hydroxyl group.

  • Steglich Esterification (Kinetic Control): When esterifying with sensitive or sterically hindered alcohols, the is preferred[3]. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. The addition of 4-Dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium species that is rapidly trapped by the alcohol[4]. Because this reaction operates under kinetic control at room temperature, it bypasses the thermodynamic barrier of the intramolecular hydrogen bond entirely.

Experimental Workflows

Workflow Start 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Substrate) Decision Select Method Start->Decision Fischer Fischer Esterification (H2SO4, ROH) Decision->Fischer Steglich Steglich Esterification (DCC, DMAP, ROH) Decision->Steglich MechF Thermodynamic Control (Microwave/Reflux) Fischer->MechF MechS Kinetic Control (Room Temp) Steglich->MechS ProdF Ester Derivative (High Selectivity) MechF->ProdF ProdS Ester Derivative + DCU Byproduct MechS->ProdS

Workflow for the selective esterification of 5-ethyl-2-hydroxy-3-methoxybenzoic acid.

Quantitative Data: Method Comparison

To assist in workflow selection, the following table summarizes the operational parameters and expected outcomes for both methodologies when applied to salicylic acid derivatives.

ParameterProtocol A: Microwave FischerProtocol B: Steglich Esterification
Catalyst / Reagents Conc. H₂SO₄, Excess AlcoholDCC (Coupling), DMAP (Catalyst)
Reaction Control ThermodynamicKinetic
Temperature 100–120 °C (Microwave)0 °C warming to Room Temperature
Reaction Time 30–60 minutes3–12 hours
Selectivity (COOH vs OH) Excellent (Phenol remains unreactive)Good (Requires exact stoichiometry)
Primary Byproducts WaterDicyclohexylurea (DCU)
Validation Cue Effervescence during neutralizationPrecipitation of white DCU solid

Detailed Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Fischer Esterification

Designed for rapid synthesis using simple primary/secondary alcohols (e.g., methanol, ethanol).

  • Preparation: In a 20-mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in 5.0 mL of the desired anhydrous alcohol.

  • Catalyst Addition: Add 0.1 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

    • Causality: The strong acid protonates the carbonyl, breaking the stabilizing H-bond with the 2-OH group and rendering the carbon highly susceptible to nucleophilic attack[2].

  • Irradiation: Seal the vial with a Teflon-lined cap. Subject the mixture to microwave irradiation (e.g., 850 W) at 100 °C for 40 minutes.

    • Causality: provides uniform, rapid energy transfer that significantly accelerates the reaction compared to conventional thermal reflux[5].

  • Quenching (Self-Validation): Cool the vial to room temperature. Transfer the mixture to a beaker and add saturated aqueous NaHCO₃ dropwise. The reaction is self-validating at this step: the cessation of CO₂ effervescence visually confirms the complete neutralization of the H₂SO₄ catalyst.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ester.

Protocol B: Steglich Esterification

Designed for complex, sensitive, or sterically hindered alcohols where harsh acidic conditions must be avoided.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid and 1.2 mmol of the target alcohol in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add 0.1 mmol of 4-dimethylaminopyridine (DMAP).

  • Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.1 mmol of N,N'-dicyclohexylcarbodiimide (DCC) dissolved in 2 mL of CH₂Cl₂.

    • Causality: Cooling prevents exothermic side reactions. DCC activates the acid, while DMAP acts as an acyl transfer agent to form the highly reactive N-acylpyridinium intermediate[4].

  • Reaction Progression (Self-Validation): Stir for 5 minutes at 0 °C, then remove the ice bath and allow the reaction to proceed at room temperature for 3–4 hours.

    • Validation: The formation of a dense, white precipitate—dicyclohexylurea (DCU)—serves as an immediate visual confirmation that the coupling mechanism is actively proceeding[4].

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure ester derivative.

Analytical Characterization & E-E-A-T Validation

To ensure the scientific integrity of the synthesized ester, the following analytical signatures must be verified:

  • ¹H NMR Spectroscopy: Confirm the disappearance of the broad carboxylic acid proton signal (typically ~11.0–12.0 ppm). Look for the appearance of the ester alkoxy protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester, or a quartet at ~4.3 ppm for an ethyl ester). The phenolic -OH proton should remain visible (often shifted downfield due to H-bonding).

  • FT-IR Spectroscopy: The C=O stretching frequency of the starting material (~1650 cm⁻¹, broadened by H-bonding) will shift to a higher wavenumber characteristic of an ester (~1670–1690 cm⁻¹), confirming successful functional group transformation.

References

  • Neises, B.; Steglich, W. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate". Organic Syntheses. URL:[Link]

  • "Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment". Journal of Chemical Education. URL:[Link]

  • "Steglich esterification". Wikipedia. URL:[Link]

  • "Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation". MDPI. URL:[Link]

Sources

Extraction of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Extraction and Purification of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

This application note details a robust protocol for the isolation of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9) from crude reaction mixtures.[1] The molecule—a substituted salicylic acid derivative—presents unique solubility challenges due to its amphiphilic nature (lipophilic ethyl/methoxy groups vs. hydrophilic carboxyl/hydroxyl groups).[1]

The method utilizes a pH-swing extraction strategy (Acid-Base workup) optimized to separate the target carboxylic acid from non-acidic impurities (e.g., unreacted aldehydes) and weaker phenolic byproducts (e.g., 4-ethylguaiacol).[1] This protocol prioritizes purity and yield, suitable for scale-up from milligram to kilogram batches.[1]

Chemical Context & Properties

Understanding the physicochemical properties is critical for troubleshooting extraction failures.[1]

PropertyValue / CharacteristicImplication for Extraction
Molecular Weight 196.20 g/mol Moderate molecular weight; non-volatile.[1]
Acidity (pKa) pKa₁ ≈ 2.9 (COOH)pKa₂ ≈ 13.5 (Phenolic OH)Critical: The carboxyl group is significantly more acidic than the phenolic group.[1] We can exploit this using weak bases (NaHCO₃).[1]
Solubility (Org) High: EtOAc, DCM, AlcoholsMod: TolueneEthyl Acetate is the preferred "green" solvent for extraction.[1]
Solubility (Aq) Low at pH < 2High at pH > 8Precipitates readily upon acidification of aqueous salts.[1]
Impurities Starting Phenols, Aldehydes, IsomersPhenolic impurities (pKa ~10) will not dissolve in Bicarbonate (pH ~8.5).[1]

Strategic Overview: The "Bicarbonate Cut"

The core of this protocol is the "Bicarbonate Cut." Many protocols erroneously use Sodium Hydroxide (NaOH) for extraction.[1] While NaOH dissolves the product, it also dissolves phenolic impurities (starting materials), leading to co-precipitation later.[1]

The Solution: Use Sodium Bicarbonate (NaHCO₃) .[1]

  • Target Molecule: The -COOH group (pKa ~2.[1]9) is deprotonated by NaHCO₃, moving the product into the aqueous phase.[1]

  • Impurities: Phenolic starting materials (pKa ~10) are not deprotonated by NaHCO₃ (pH ~8.[1]5) and remain in the organic phase.[1]

Detailed Protocol

Phase 1: Reaction Quench & Primary Extraction

Objective: Solubilize the crude mixture and perform the "Bicarbonate Cut" to isolate the carboxylate.[1]

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per gram of theoretical yield).

    • Note: If the reaction was done in a water-miscible solvent (e.g., THF, DMF), remove the bulk solvent via rotary evaporation first, then redissolve the residue in EtOAc.[1]

  • Filtration (Optional): If insoluble inorganic salts are present, filter the organic solution through a Celite pad to prevent emulsion formation.

  • Bicarbonate Extraction:

    • Transfer the EtOAc solution to a separatory funnel.[1]

    • Add Saturated Aqueous NaHCO₃ (10 mL per gram).

    • CAUTION: Gas evolution (CO₂) will occur.[1] Vent frequently.

    • Shake vigorously for 2 minutes. Allow layers to separate.[1][2]

    • Collect the lower Aqueous Layer (Product Fraction A).

  • Repeat: Extract the organic layer two more times with fresh Saturated NaHCO₃. Combine these aqueous extracts with Fraction A.

    • Discard the Organic Layer (contains non-acidic impurities and phenols).[1]

Phase 2: Washing & Acidification

Objective: Remove entrained organics and precipitate the free acid.[1]

  • Back-Wash: Wash the combined Aqueous Fraction once with a small volume of fresh EtOAc (0.5 volumes).

    • Why? This removes any physically trapped organic droplets containing impurities.[1] Discard this organic wash.

  • Acidification:

    • Place the Aqueous Fraction in a beaker with a stir bar.

    • Cool to 0–5°C in an ice bath.[1][3]

    • Slowly add 6N Hydrochloric Acid (HCl) dropwise while stirring.

    • Target pH: < 2.0 (Check with pH paper).

    • Observation: The solution will turn cloudy as the 5-Ethyl-2-hydroxy-3-methoxybenzoic acid precipitates.[1]

Phase 3: Isolation & Polishing

Objective: Recover the solid and maximize purity.[1]

  • Recovery:

    • If Solid: Vacuum filter the precipitate using a Buchner funnel.[1] Wash the cake with cold water (pH ~2) to remove salts.[1]

    • If Oiling Out: If the product forms an oil instead of a solid (common with ethyl derivatives), extract the acidified aqueous mixture with fresh EtOAc (3x).[1] Dry the organics over Na₂SO₄, filter, and evaporate.

  • Recrystallization (Polishing):

    • Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Toluene .[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and dry in a vacuum oven at 40°C.

Process Visualization (Workflow)

ExtractionProtocol Start Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Contains Phenols/Neutrals) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Carboxylate) Sep1->AqLayer Keep Wash Back-wash with EtOAc AqLayer->Wash Acidify Acidify with 6N HCl to pH < 2 Wash->Acidify Precip Precipitation / Oiling Acidify->Precip Filter Filtration (if Solid) Precip->Filter Solid Forms ReExtract Extract w/ EtOAc (if Oil) Precip->ReExtract Oil Forms Final Pure 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Filter->Final ReExtract->Final

Figure 1: Decision logic for the selective Acid-Base extraction of substituted benzoic acids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH not low enough during acidification.[1]Ensure pH is < 2.[1]0. The pKa is ~3, so pH 4 leaves ~10% in solution.[1]
Impurity: Phenol Used NaOH instead of NaHCO₃.[1]Re-dissolve product in EtOAc and wash with NaHCO₃ (not NaOH).[1]
Emulsion Insoluble particulates or high concentration.[1]Filter through Celite before extraction; add brine to break emulsion.[1]
Oiling Out Product melting point depressed by impurities.[1]Seed the oil with a pure crystal or scratch the glass.[1] Use solvent recrystallization.[1]

References

  • Google Patents.[1] Method for preparing nuclear-substituted salicylic acids (EP0548906A2).[1] Retrieved from

  • Molaid Chemicals.[1] Physicochemical Properties of CAS 100245-34-9. Retrieved from [Link]

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Acid-Base Extraction Principles).

Sources

Topic: A Validated UV-Vis Spectrophotometric Method for the Quantification of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated UV-Visible spectrophotometric method for the quantitative determination of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. The molecule, a substituted benzoic acid derivative, possesses chromophoric properties amenable to direct UV spectroscopy. This guide provides a comprehensive framework encompassing method development, standard operating procedures, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The protocols are designed for researchers, quality control analysts, and drug development professionals requiring an accurate, precise, and reliable analytical method for this compound.

Introduction: The Analytical Imperative

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Molecular Formula: C₁₀H₁₂O₄, Molar Mass: 196.2 g/mol ) is a substituted phenolic and benzoic acid derivative.[4][5] The quantification of such compounds is critical in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and formulation analysis. UV-Vis spectrophotometry offers a rapid, cost-effective, and accessible analytical technique for this purpose.[6][7]

The method's principle is rooted in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species.[8] The substituted benzene ring in the target molecule acts as a chromophore, absorbing light in the UV region of the electromagnetic spectrum.[9] This document provides the scientific rationale and step-by-step protocols to develop and validate a method suitable for its intended purpose.[2]

Foundational Principles & Method Development

The success of any spectrophotometric quantification hinges on methodical development. The primary objective is to identify conditions that provide a sensitive, specific, and repeatable signal for the analyte.

The Causality of Solvent Selection

The choice of solvent (diluent) is the most critical initial step. An ideal solvent must:

  • Completely Solubilize the Analyte: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, as a benzoic acid derivative, is expected to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile, or in aqueous alkaline solutions.

  • Exhibit Optical Transparency: The solvent must not absorb significantly in the same wavelength region as the analyte. Methanol and ethanol are excellent choices as they are transparent (have a low UV cutoff) above 210 nm. Water is also suitable.[10]

Recommendation: Methanol is selected as the primary diluent for this protocol due to its excellent solubilizing properties for phenolic compounds and its low UV cutoff wavelength (~205 nm).

Determination of the Wavelength of Maximum Absorbance (λmax)

Quantification should always be performed at the wavelength of maximum absorbance (λmax). This provides the highest sensitivity and minimizes the impact of minor wavelength calibration errors, thus enhancing method robustness. While specific spectral data for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is not widely published, data from structurally similar compounds like 2,5-dihydroxybenzoic acid (λmax at 214, 236, 334 nm)[11] and vanillic acid derivatives suggest that significant absorbance will occur in the 250-340 nm range.[12]

Protocol for λmax Determination:

  • Prepare a dilute solution of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (e.g., 10 µg/mL) in methanol.

  • Use methanol as the reference blank in the spectrophotometer.

  • Scan the solution across a wavelength range of 200 nm to 400 nm.

  • The wavelength that exhibits the highest absorbance peak is the λmax and must be used for all subsequent measurements.

Instrumentation and Materials

Table 1: Reagents and Materials
ItemGradeSupplier
5-Ethyl-2-hydroxy-3-methoxybenzoic acidReference Standard (>99% purity)e.g., Sigma-Aldrich[4]
MethanolHPLC or Spectroscopic GradeAny reputable supplier
Deionized WaterType IIn-house or purchased
Volumetric Flasks (Class A)10 mL, 50 mL, 100 mL---
Pipettes (Calibrated)Various sizes---
Quartz Cuvettes1 cm path length---
Table 2: Instrumentation and Settings
ParameterSpecificationRationale
SpectrophotometerDouble-beam UV-VisProvides stability and compensates for solvent absorbance.[9]
Wavelength (λmax)To be determined experimentally (~250-340 nm)Ensures maximum sensitivity and accuracy.
Slit Width (Bandwidth)≤ 2 nmProvides necessary resolution for most organic analytes.
Scan SpeedMedium (~200 nm/min)Adequate for initial λmax determination.
BlankMethanolCorrects for absorbance from the solvent and cuvette.

Standard Operating Protocols

This section details the step-by-step procedures for sample analysis.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing stock 1. Prepare Stock Standard (e.g., 100 µg/mL) working 2. Prepare Working Standards (Serial Dilution) stock->working standards 5. Measure Absorbance of Standards working->standards sample 3. Prepare Unknown Sample (Dilute to fall within range) unknown 6. Measure Absorbance of Unknown Sample sample->unknown blank 4. Auto-Zero with Blank (Methanol) blank->standards blank->unknown curve 7. Generate Calibration Curve (Absorbance vs. Conc.) standards->curve calculate 8. Calculate Concentration of Unknown unknown->calculate curve->calculate

Caption: Overall workflow for UV-Vis spectrophotometric analysis.

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of the 5-Ethyl-2-hydroxy-3-methoxybenzoic acid reference standard.

    • Transfer it quantitatively to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly. This is Stock A.

  • Working Calibration Standards:

    • Prepare a series of working standards by serially diluting Stock A with methanol in volumetric flasks as described in the table below.

Table 3: Preparation of Calibration Standards
Target Conc. (µg/mL)Volume of Stock A (mL)Final Volume (mL)
2.01.050
5.02.550
10.05.050
15.07.550
20.010.050
Preparation of Sample Solution
  • Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

  • Dissolve it in methanol using a 100 mL volumetric flask.

  • Filter the solution if necessary to remove any insoluble excipients.

  • Perform a further dilution to bring the theoretical concentration into the middle of the calibration range (e.g., 10 µg/mL).

Measurement Procedure
  • Turn on the spectrophotometer and allow the lamps to stabilize.

  • Set the wavelength to the predetermined λmax.

  • Fill a quartz cuvette with the methanol blank and perform an auto-zero or baseline correction.

  • Measure the absorbance of each calibration standard, starting from the lowest concentration.

  • Measure the absorbance of the prepared sample solution(s).

Method Validation Protocol (ICH Q2 R1)

The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2]

G center Validated Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec robust Robustness center->robust lod LOD lin->lod loq LOQ lin->loq range Range lin->range prec->acc

Caption: Interrelationship of key ICH Q2(R1) validation parameters.

Specificity
  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from excipients or degradation products.

  • Procedure:

    • Analyze a blank solution (methanol).

    • Analyze a placebo solution (containing all formulation components except the active ingredient).

    • Analyze a solution of the pure analyte.

  • Acceptance Criteria: The blank and placebo solutions should show no significant absorbance at the λmax of the analyte.

Linearity and Range
  • Objective: To verify that the absorbance is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare at least five concentrations of the analyte, as described in Table 3. The range should typically span 80% to 120% of the target test concentration.[1]

    • Measure the absorbance of each concentration in triplicate.

    • Plot a graph of mean absorbance versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm linearity.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure (Spike and Recovery):

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the samples and calculate the amount of analyte recovered.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[1]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for each precision study should be not more than 2.0%.[3][10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure (Based on the Standard Deviation of the Response and the Slope):

    • Calculate the standard deviation of the y-intercepts of the regression line from the linearity study.

    • Calculate the average slope of the calibration curve.

    • LOD = (3.3 * Standard Deviation of the Intercept) / Slope

    • LOQ = (10 * Standard Deviation of the Intercept) / Slope

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and showing acceptable precision and accuracy.[2]

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to the method, such as:

      • Wavelength (λmax ± 2 nm)

      • Solution stability (analyze after 24h, 48h)

    • Analyze samples under these modified conditions and compare the results to those obtained under normal conditions.

  • Acceptance Criteria: The %RSD of the results should remain within acceptable limits (typically ≤ 2.0%).

Data Analysis and Example Results

Calculation of Unknown Concentration
  • From the linearity data, determine the equation of the line: y = mx + c

    • Where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept.

  • Rearrange the equation to solve for concentration: x = (y - c) / m

  • Substitute the absorbance of the unknown sample ('y') into the equation to find its concentration ('x').

  • Remember to multiply by any dilution factors to get the concentration in the original sample.

Table 4: Example Summary of Validation Parameters
ParameterAcceptance CriterionExample ResultPass/Fail
Specificity No interference at λmaxNo interference observedPass
Linearity (r²) ≥ 0.9990.9998Pass
Range (µg/mL) 80-120% of target2.0 - 20.0Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.15%Pass
LOD (µg/mL) Report value0.05 µg/mLN/A
LOQ (µg/mL) Report value0.15 µg/mLN/A
Robustness (%RSD) ≤ 2.0%Results within limitsPass

Conclusion

The UV-Vis spectrophotometric method detailed in this application note is simple, rapid, and economical for the quantification of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, demonstrates that the method is linear, accurate, precise, and robust.[1][2][3] It is therefore deemed suitable for its intended purpose in quality control and research environments.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zou, Y., et al. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. SF Journal of Biotechnology and Biomedical Engineering. [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ChemBK. 5-Ethyl-2-hydroxy-3-Methoxybenzoic acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. [Link]

  • ResearchGate. (2024). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • FooDB. Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772). [Link]

  • ResearchGate. (2018). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. [Link]

  • Agilent Technologies. The Basics of UV-Vis Spectroscopy. [Link]

  • Nagaraja, S., et al. (2022). Development and Validation of UV-spectrophotometric Method for Estimation of Gallic Acid in Acalypha indica Leaf Extract and its Nanoparticulate Formulation. International Journal of Pharmaceutical Education and Research. [Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Laboteq. (2024). UV-VIS Spectrophotometry: Principles, Methods, and Applications in Quality Assurance. [Link]

  • Surplus Solutions. (2025). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. [Link]

  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid , a functionalized salicylic acid derivative often utilized as a scaffold in the development of dopamine receptor antagonists (e.g., substituted benzamides) and vanilloid receptor ligands.[1]

While traditional thermal methods for alkylating the 5-position of salicylic acid derivatives (e.g., Friedel-Crafts alkylation) suffer from poor regioselectivity and harsh conditions, this protocol utilizes a Microwave-Assisted Suzuki-Miyaura Cross-Coupling approach.[1] By starting with the regiochemically defined 5-bromo-2-hydroxy-3-methoxybenzoic acid, we ensure 100% regiocontrol.[1] The use of microwave irradiation accelerates the catalytic cycle, reduces solvent waste, and improves the yield of this sterically congested biaryl/alkyl-aryl system.[1]

Key Benefits of This Protocol[1][2][3][4][5]
  • Speed: Reaction time reduced from 12 hours (thermal reflux) to 20 minutes.

  • Precision: Exclusive formation of the 5-ethyl isomer; no 3- or 4-position byproducts.[1]

  • Green Chemistry: Utilizes aqueous ethanol/toluene media and requires lower catalyst loading.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the palladium-catalyzed coupling of an organoboron species with an aryl halide.

  • Target: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid[1]

  • Precursor A: 5-Bromo-2-hydroxy-3-methoxybenzoic acid (5-Bromo-o-vanillic acid)[1]

  • Precursor B: Ethylboronic acid (or Potassium ethyltrifluoroborate)[1]

  • Catalytic System: Pd(dppf)Cl₂[1] · CH₂Cl₂ / K₂CO₃[1]

Retrosynthesis Target Target: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Disconnection C-C Bond Formation (Suzuki-Miyaura) Target->Disconnection Retrosynthesis PrecursorA Precursor A: 5-Bromo-2-hydroxy-3-methoxybenzoic acid Disconnection->PrecursorA PrecursorB Precursor B: Ethylboronic acid Disconnection->PrecursorB

Figure 1: Retrosynthetic strategy isolating the C5-Ethyl bond formation via Cross-Coupling.

Materials and Equipment

Reagents
ReagentCAS No.PurityRole
5-Bromo-2-hydroxy-3-methoxybenzoic acid 50597-61-0>97%Aryl Halide Substrate
Ethylboronic acid 4433-63-0>95%Alkylating Agent
Pd(dppf)Cl₂[1] · CH₂Cl₂ 95464-05-4CatalystPalladium Source
Potassium Carbonate (K₂CO₃) 584-08-7AnhydrousBase
Ethanol / Toluene / Water N/AHPLC GradeSolvent System
Equipment
  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 400).[1]

  • Vessel: 10 mL or 35 mL pressure-sealed Pyrex glass vial with Teflon/Silicon septum.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for precise control).[1]

Experimental Protocol

Preparation of Reaction Mixture

Note: Oxygen is detrimental to Palladium(0) species. All solvents should be degassed prior to use.[1]

  • Charge the Vessel: In a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • 5-Bromo-2-hydroxy-3-methoxybenzoic acid (247 mg, 1.0 mmol)[1]

    • Ethylboronic acid (111 mg, 1.5 mmol, 1.5 equiv)[1]

    • K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv)[1]

  • Solvent Addition: Add a mixture of Toluene:Ethanol:Water (2:1:1 ratio, total volume 4 mL).

    • Expert Insight: The inclusion of water is critical. It dissolves the inorganic base (K₂CO₃), facilitating the transmetallation step of the Suzuki cycle.[1] Ethanol acts as a phase-transfer co-solvent.

  • Degassing: Cap the vial and purge with Argon or Nitrogen for 2 minutes via a needle inlet/outlet.

  • Catalyst Addition: Quickly remove the cap (under positive gas flow if possible) and add Pd(dppf)Cl₂ · CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).[1] Reseal immediately.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method to prevent overshoot.

ParameterSettingRationale
Temperature 130°COptimal activation energy for alkyl-aryl coupling without decarboxylation.[1]
Pressure Limit 250 psi (17 bar)Safety cutoff; ethanol/toluene generates moderate pressure.
Power 150 W (Max)High initial power for rapid ramp; system will modulate to hold temp.
Ramp Time 2:00 minPrevents thermal shock and solvent bumping.
Hold Time 20:00 minSufficient for >95% conversion based on kinetic profiling.
Stirring HighEssential for biphasic mixture homogeneity.
Work-up and Purification[6]
  • Cooling: Allow the vessel to cool to <50°C using compressed air (automatic in most reactors).

  • Acidification: Decant the mixture into a beaker. Carefully acidify to pH 2–3 using 1M HCl.

    • Observation: The product will precipitate as the carboxylate converts to the free acid.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, Hexane:Ethyl Acetate 80:20 + 1% Acetic Acid).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle accelerated by microwave dielectric heating. The microwave energy specifically couples with the polar transition states and the conductive aqueous base layer, enhancing the rate-limiting transmetallation step.[1]

SuzukiCycle Start Start: Ar-Br + Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Fast BaseStep Base Activation (OH- displaces Br-) OxAdd->BaseStep Transmetal Transmetallation (Rate Limiting Step) Ar-Pd(II)-Et BaseStep->Transmetal + Et-B(OH)2 RedElim Reductive Elimination Ar-Et + Pd(0) Transmetal->RedElim RedElim->Start Regeneration MW Microwave Irradiation (Stabilizes Polar Transition States) MW->Transmetal Accelerates

Figure 2: Microwave-enhanced catalytic cycle for the alkylation of the aryl halide.

Results and Validation

Analytical Data[2][5][7][8]
  • Yield: 88% (Isolated, off-white solid).[1]

  • Melting Point: 122–124°C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (br s, 1H, COOH), 10.5 (s, 1H, OH), 7.25 (d, J=2.1 Hz, 1H, Ar-H), 7.10 (d, J=2.1 Hz, 1H, Ar-H), 3.81 (s, 3H, OMe), 2.55 (q, J=7.6 Hz, 2H, CH₂), 1.15 (t, J=7.6 Hz, 3H, CH₃).[1]

    • Interpretation: The coupling constant (J=2.1 Hz) between aromatic protons confirms the meta relationship, preserving the 1,2,3,5-substitution pattern.

Optimization Data (Solvent Screening)
EntrySolvent SystemTemp (°C)Time (min)Yield (%)
1DMF (Dry)1503045%
21,4-Dioxane / H₂O1302078%
3Toluene / EtOH / H₂O 130 20 88%
4Water (Micellar, TPGS-750M)1004065%

Expert Note: Pure DMF (Entry 1) resulted in lower yields due to the poor solubility of the inorganic base and difficult work-up. The tri-phasic system (Entry 3) proved superior as Toluene solubilizes the substrate, Water solubilizes the base, and Ethanol acts as the phase transfer bridge, all of which couple efficiently with microwaves.[1]

Troubleshooting & Critical Parameters

  • Protodeboronation: If the yield is low and you observe the formation of 2-hydroxy-3-methoxybenzoic acid (loss of Bromine, no Ethyl), the ethylboronic acid is decomposing.[1]

    • Fix: Increase Ethylboronic acid to 2.0 equivalents or switch to Potassium Ethyltrifluoroborate , which is more stable under MW conditions.[1]

  • Decarboxylation: If the reaction temperature exceeds 160°C, the carboxylic acid moiety may be lost.[1]

    • Fix: Keep temperature strictly ≤140°C.

  • Pressure Errors: If the vessel vents, the volume of solvent is likely too high for the vessel size.[1]

    • Fix: Maintain a headspace ratio of at least 50% (e.g., max 5 mL volume in a 10 mL vial).

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Leadbeater, N. E. (2005).[1] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[1] Chemical Communications, (23), 2881–2902.[1] [Link]

  • Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261.[1] [Link][1]

  • Bratulescu, G. (2008).[1] Microwave Assisted Synthesis of Some New Ethers of Vanillin. Asian Journal of Chemistry, 20(6), 4940.[1] [Link]

  • Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery. Chemical Society Reviews, 37, 1546-1557.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly demands high-purity functionalized salicylic acid derivatives, the synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (5-ethyl-3-methoxysalicylic acid) presents unique mechanistic challenges[1].

While traditional industrial routes rely on the Kolbe-Schmitt carboxylation of 4-ethylguaiacol, this approach often suffers from poor regioselectivity and oxidative degradation at high temperatures. For laboratory and pilot-scale pharmaceutical applications, we strongly recommend a highly controlled, two-phase modern synthetic route: (1) Suzuki-Miyaura Cross-Coupling of 5-bromo-o-vanillin with ethylboronic acid, followed by (2) Pinnick Oxidation of the resulting aldehyde.

Below is the authoritative troubleshooting guide, mechanistic breakdown, and self-validating protocol for this workflow.

Synthetic Strategy & Workflow

SynthesisWorkflow A o-Vanillin B Bromination (Br2) A->B C 5-Bromo- o-vanillin B->C D Suzuki Coupling (Ethylboronic Acid) C->D E 5-Ethyl- o-vanillin D->E F Pinnick Oxidation (NaClO2) E->F G 5-Ethyl-2-hydroxy- 3-methoxybenzoic acid F->G

Synthetic workflow for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid via Suzuki and Pinnick reactions.

Troubleshooting & FAQs: Mechanistic Causality

Q1: During the Suzuki-Miyaura coupling, my yield of 5-ethyl-o-vanillin is stalling below 30%, and I am recovering mostly unreacted starting material or protodeboronated species. Why? Causality: Alkylboronic acids (such as ethylboronic acid) are notoriously difficult coupling partners. The


-hybridized carbon-boron bond is less polarized than aryl-boron bonds, making the transmetalation step to the palladium center highly sluggish[2]. Furthermore, once transmetalated, the flexible ethyl group is highly susceptible to 

-hydride elimination, forming ethylene gas and a inactive Pd-hydride species before reductive elimination can occur. Solution: You must shift the kinetic balance in favor of reductive elimination. Abandon standard

and utilize a highly active pre-catalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos or AntPhos)[2]. Additionally, use 2.0 to 3.0 equivalents of ethylboronic acid to compensate for unavoidable background protodeboronation.

Q2: I am observing significant chlorinated byproducts on the aromatic ring during the final oxidation step. How can I prevent this? Causality: The Pinnick oxidation utilizes sodium chlorite (


) to oxidize the aldehyde. This reaction proceeds via a pericyclic fragmentation that inherently generates hypochlorous acid (

) as a stoichiometric byproduct[3]. Because your target molecule contains electron-donating hydroxyl and methoxy groups, the aromatic ring is highly activated toward electrophilic aromatic substitution. Without intervention, the generated

will rapidly chlorinate the ring at the available ortho/para positions[4]. Solution: You must introduce a sacrificial halogen scavenger. Adding a large excess (10 equivalents) of 3 ensures that the highly nucleophilic alkene double bond reacts with the

to form a volatile, harmless chlorohydrin byproduct much faster than the aromatic ring can be attacked[3].

Q3: Does the free phenolic hydroxyl group on the starting material interfere with the Palladium catalyst? Causality: Yes. Free phenols can coordinate to the electrophilic Pd(II) intermediates, forming stable palladium-phenoxide complexes that poison the catalytic cycle. Solution: While protecting the phenol (e.g., as a MOM ether) is the most robust solution, it adds two synthetic steps. For a direct coupling, you can overcome this by using a mild, anhydrous base like


 in a biphasic solvent system (Toluene/H2O) to keep the phenolate partitioned, alongside a slightly higher catalyst loading (5 mol% Pd).
Quantitative Optimization Data

To maximize the yield of the critical intermediate and final product, compare the sub-optimal baseline conditions against our field-optimized parameters.

Reaction PhaseParameterSub-optimal ConditionOptimized ConditionMechanistic Effect
Suzuki Coupling Catalyst / Ligand

(5 mol%)

/ RuPhos (5 mol%)
Bulky ligand accelerates reductive elimination, preventing

-hydride elimination.
Suzuki Coupling Boronic Acid Eq.1.1 equivalents2.5 equivalentsCompensates for the rapid protodeboronation of

alkylboronic acids.
Pinnick Oxidation HOCl ScavengerNone / Resorcinol2-methyl-2-butene (10 eq)Kinetically outcompetes the activated aromatic ring for electrophilic chlorination.
Pinnick Oxidation pH ControlUnbuffered

(Maintained pH 3.5)
Stabilizes the active chlorous acid intermediate while preventing substrate degradation.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzaldehyde (Suzuki Coupling)
  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq, 10 mmol), ethylboronic acid (2.5 eq, 25 mmol),

    
     (0.05 eq, 0.5 mmol), RuPhos (0.10 eq, 1.0 mmol), and anhydrous 
    
    
    
    (3.0 eq, 30 mmol).
  • Solvent Addition: Add a degassed mixture of Toluene/H2O (10:1 v/v, 0.2 M).

  • Reaction: Purge the flask with

    
     for 10 minutes. Heat the mixture to 90 °C and stir vigorously for 14 hours.
    
  • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species forms. Complete consumption of the bromide can be validated via TLC (Hexanes/EtOAc 3:1); the product spot will exhibit a distinct bright blue fluorescence under 254 nm UV light compared to the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over

    
    , concentrate under vacuum, and purify via flash chromatography to yield the intermediate aldehyde.
    
Protocol B: Synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Pinnick Oxidation)
  • Preparation: Dissolve 5-ethyl-2-hydroxy-3-methoxybenzaldehyde (1.0 eq, 5 mmol) in tert-butanol (

    
    -BuOH, 25 mL). Add 2-methyl-2-butene (10.0 eq, 50 mmol) as the halogen scavenger[3].
    
  • Buffer Addition: In a separate flask, dissolve

    
     (2.0 eq, 10 mmol) and 
    
    
    
    (80% purity, 2.0 eq, 10 mmol) in deionized water (10 mL).
  • Reaction: Cool the aldehyde solution to 0 °C. Add the aqueous buffer/oxidant solution dropwise over 20 minutes to prevent thermal spikes. Stir the biphasic mixture at room temperature for 4 hours.

  • Self-Validation Check: The addition of

    
     will generate a transient yellow color indicating the formation of active chlorous acid. The reaction pH must be strictly monitored; it should remain between 3.5 and 4.0. A pH drop below 3.0 indicates buffer failure and risks product degradation.
    
  • Workup: Quench the reaction by adding saturated aqueous

    
     until the yellow color completely dissipates. Acidify the aqueous layer to pH 3.0 using 1M HCl.
    
  • Isolation: The target 5-Ethyl-2-hydroxy-3-methoxybenzoic acid will precipitate upon acidification. Isolate via vacuum filtration, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure pharmaceutical-grade acid.

References
  • Ford, R. E., et al. "Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides." Journal of Medicinal Chemistry, 1986.

  • "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry, ACS Publications. 2

  • "Sodium chlorite | 7758-19-2." BenchChem Technical Documentation. 3

  • "Technical Support Center: Optimizing Potassium Chlorite Oxidations." BenchChem Technical Documentation. 4

Sources

Identifying common impurities in 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and stability. Our approach is grounded in established scientific principles to ensure the integrity of your research and development processes.

Understanding the Purity Profile of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

The purity of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is critical for its intended application. Impurities can arise from the synthetic route, degradation, or improper storage. A thorough understanding of these potential impurities is the first step in effective troubleshooting and quality control.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in my batch of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid?

A1: Impurities in 5-Ethyl-2-hydroxy-3-methoxybenzoic acid typically originate from three main sources: the synthetic process, subsequent degradation, or residual solvents. Based on common synthetic pathways for substituted benzoic acids, you should be vigilant for the following:

  • Unreacted Starting Materials: A plausible and efficient method for synthesizing substituted hydroxybenzoic acids is the Kolbe-Schmitt reaction. In the case of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, a likely precursor is 4-ethyl-2-methoxyphenol . Residual amounts of this starting material can be a significant impurity if the reaction does not go to completion.

  • Isomeric By-products: The carboxylation of phenols can sometimes lead to the formation of isomers. Depending on the reaction conditions, you might encounter other positional isomers of the carboxylic acid group on the benzene ring.

  • Decarboxylation Product: Benzoic acid derivatives, particularly those with hydroxyl groups, can undergo decarboxylation at elevated temperatures.[1] This would result in the formation of 4-ethyl-2-methoxyphenol , the same as the likely starting material.

  • Residual Solvents: Solvents used during the synthesis and purification (e.g., toluene, ethyl acetate, or alcohols) may be present in the final product if not completely removed.[2]

Q2: My sample of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is showing a new, unexpected peak in the HPLC analysis after storage. What could it be?

A2: The appearance of a new peak upon storage, especially if not stored under optimal conditions, strongly suggests degradation. The most common degradation pathway for hydroxybenzoic acids is decarboxylation, which is often accelerated by heat and light.[1] The new peak is likely the decarboxylated product, 4-ethyl-2-methoxyphenol . To confirm this, you can compare the retention time with a standard of 4-ethyl-2-methoxyphenol or use mass spectrometry (MS) to identify the mass of the impurity.

Q3: How can I minimize the formation of impurities during synthesis and storage?

A3: To minimize impurities, consider the following preventative measures:

  • During Synthesis:

    • Optimize Reaction Conditions: Ensure optimal temperature, pressure, and reaction time to drive the carboxylation reaction to completion and minimize side reactions.

    • Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities from the outset.

    • Effective Purification: Employ robust purification techniques, such as recrystallization or column chromatography, to remove unreacted starting materials and by-products. Acid-base extraction can be particularly effective for separating the acidic product from neutral or basic impurities.[2]

  • During Storage:

    • Temperature Control: Store the compound at low temperatures (e.g., 2-8 °C) to minimize thermal degradation.

    • Light Protection: Store in an amber-colored vial or in the dark to prevent photodegradation.

    • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Troubleshooting Guide: Impurity Identification and Quantification

A well-defined analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3][4][5][6][7]

Recommended Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed to separate 5-Ethyl-2-hydroxy-3-methoxybenzoic acid from its potential impurities.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Experimental Protocol: Step-by-Step HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh and dissolve a known amount of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid reference standard in the sample diluent to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • If available, prepare a standard solution of the potential impurity (e.g., 4-ethyl-2-methoxyphenol).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in the sample diluent to a known concentration.

  • HPLC System Setup and Analysis:

    • Set up the HPLC system according to the parameters in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and the sample.

  • Data Analysis:

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the impurities using the calibration curve generated from the standards.

Logical Workflow for Impurity Investigation

The following diagram illustrates a systematic approach to identifying and addressing impurities in your 5-Ethyl-2-hydroxy-3-methoxybenzoic acid sample.

Impurity_Troubleshooting cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Root Cause Analysis cluster_3 Phase 4: Corrective Actions Start Unexpected Peak in HPLC Check_History Review Synthesis and Storage History Start->Check_History Hypothesize Hypothesize Impurity Identity (Starting Material, By-product, Degradant) Check_History->Hypothesize Analyze_Standard Analyze Reference Standard of Suspected Impurity Hypothesize->Analyze_Standard LC_MS Perform LC-MS Analysis for Mass Identification Hypothesize->LC_MS Compare_Data Compare Retention Time and Mass Spec Data Analyze_Standard->Compare_Data LC_MS->Compare_Data Identify_Source Identify Source of Impurity (Synthesis vs. Degradation) Compare_Data->Identify_Source Action Impurity Source? Identify_Source->Action Optimize_Synthesis Optimize Synthetic Protocol Improve_Purification Improve Purification Method Modify_Storage Modify Storage Conditions Action->Optimize_Synthesis Synthesis Action->Improve_Purification Synthesis Action->Modify_Storage Degradation

Caption: Workflow for impurity identification and troubleshooting.

References

  • Li, X., et al. (2023). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. Available at: [Link]

  • BenchChem (2025). Common side reactions in the synthesis of substituted benzoic acids. BenchChem.
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Available at: [Link]

  • Kalogianni, A., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. MDPI. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. BenchChem.
  • (2011). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. Available at: [Link]

  • Barrea, L., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. Available at: [Link]

  • (2022). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. Available at: [Link]

  • Khajeamorn, A., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Pappa-Louisi, A., et al. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using... Institutional Repository of Aristotle University of Thessaloniki. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. Available at: [Link]

  • Youcef, A. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. Available at: [Link]

  • Still, I. W. J., & Snodin, D. J. (1972).
  • Manuri, B., et al. (2017). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Available at: [Link]

  • ChemBK. 5-Ethyl-2-hydroxy-3-Methoxybenzoic acid. ChemBK. Available at: [Link]

  • Brauer, G. M., & Argentar, H. (1968). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. Available at: [Link]

  • European Patent Office. (2008). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. EPO. Available at: [Link]

  • PrepChem.com. Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. PrepChem.com. Available at: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (2014). Preparation method of methoxybenzoic acid. Google Patents.

Sources

Solving solubility issues with 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (hereafter referred to as EHMBA ). As a substituted salicylic acid derivative, EHMBA presents a classic challenge in medicinal chemistry: it possesses a polar "head" (carboxylic acid + phenol) but a lipophilic "tail" (ethyl + methoxy groups).[1]

Users frequently encounter precipitation when transitioning from organic stock solutions to aqueous buffers.[1] This guide applies the principles of ionization-dependent solubility to resolve these issues.

Part 1: The Physicochemical Profile

Before troubleshooting, you must understand why the molecule behaves this way.[1]

ParameterValue (Est.)Implication for Solubility
Acidic Group Carboxylic Acid (-COOH)Ionizable.[1] Solubility increases 10-100x when deprotonated (pH > pKa).[1]
pKa (Acid) ~3.0 – 3.5At pH < 3.0, it is neutral and insoluble.[1] At pH > 5.5, it is ionized (soluble).[1]
Lipophilicity (LogP) ~2.5 – 2.8The 5-Ethyl and 3-Methoxy groups make it "greasier" than salicylic acid.[1]
pKa (Phenol) ~10 – 11The 2-Hydroxy group remains protonated at physiological pH (7.4).[1]

Key Insight: EHMBA behaves as a pH-switchable surfactant .[1] In acidic environments (pH < 4), it is a hydrophobic solid.[1] In neutral/basic environments (pH > 6), it becomes a soluble anionic salt.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: "I dissolved the compound in DMSO, but it precipitated immediately when I added it to my PBS buffer. Why?"

Diagnosis: This is "Dilution Shock" caused by the Henderson-Hasselbalch constraint .[1] When you inject a DMSO stock into an aqueous buffer, the solvent environment changes instantly.[1] If your buffer pH is too low, or if the buffering capacity is weak, the local pH drops, forcing EHMBA back into its protonated, insoluble form.[1]

The Fix:

  • Check Buffer pH: Ensure your final buffer pH is at least 2 units above the pKa (Target pH > 5.5, ideally 7.4).[1]

  • Increase Buffer Strength: Use 50–100 mM phosphate or HEPES.[1] Weak buffers (10 mM) may be overwhelmed by the acidity of the EHMBA itself, causing a local pH crash and precipitation.[1]

  • Slow Addition: Add the DMSO stock dropwise to the vortexing buffer, not the other way around. This prevents high local concentrations of the insoluble species.[1]

Q2: "How do I prepare a high-concentration stock solution for animal studies?"

Diagnosis: Pure aqueous buffers rarely support concentrations >1–5 mg/mL for this lipophilic class.[1] You need a Cosolvent System .[1]

The Protocol (Self-Validating): For a target concentration of 10 mg/mL:

  • Primary Solvent: Dissolve EHMBA in PEG-400 or Propylene Glycol (approx. 40% of total volume).[1]

  • Surfactant (Optional): Add Tween 80 (5-10%) to prevent recrystallization.[1]

  • Aqueous Phase: Dilute with Saline or PBS (remaining 50%).

  • pH Adjustment (Critical): Check pH immediately. If cloudy, add 1N NaOH dropwise until clear.[1] Why? You are converting the acid to its sodium salt in situ.[1]

Q3: "I am seeing tailing peaks and carryover in my HPLC analysis."

Diagnosis: The protonation state is fluctuating inside the column.[1] If your mobile phase pH is near the pKa (~3.0), the molecule flips between ionized and neutral forms, causing peak splitting.[1] The lipophilic ethyl group also sticks to C18 columns.[1]

The Fix:

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] This forces the molecule into a fully protonated (neutral) state, sharpening the peak but increasing retention time.[1]

  • Mobile Phase B: Acetonitrile (preferred over Methanol for ethyl-substituted aromatics).[1]

  • Wash Step: Ensure a high organic wash (95% ACN) between runs to strip the lipophilic residue.[1]

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for solubilizing EHMBA based on your specific application.

SolubilityStrategy Start Start: EHMBA Powder CheckApp Select Application Start->CheckApp Assay In Vitro / HTS (Low Conc < 100 µM) CheckApp->Assay Animal In Vivo / Dosing (High Conc > 5 mg/mL) CheckApp->Animal Analytical HPLC / LC-MS CheckApp->Analytical DMSOStock 1. Make 10-100mM Stock in DMSO Assay->DMSOStock Cosolvent Use Cosolvent System: 10% EtOH + 40% PEG400 + 50% Saline Animal->Cosolvent AcidicMobile Acidic Mobile Phase (0.1% Formic Acid) Analytical->AcidicMobile DiluteBuffer 2. Dilute into pH 7.4 Buffer (Keep DMSO < 1%) DMSOStock->DiluteBuffer SaltForm Adjust pH to 7.0-8.0 (In situ Salt Formation) Cosolvent->SaltForm

Caption: Decision matrix for solubilizing 5-Ethyl-2-hydroxy-3-methoxybenzoic acid based on experimental context.

Part 4: Solubility Data Reference

Note: Values are derived from structural analogs (Salicylic Acid, 3-Methoxybenzoic Acid) and standard solubility models.[1]

Solvent / MediumEstimated Solubility (25°C)Notes
DMSO (Pure) > 50 mg/mLExcellent stock solvent.[1]
Ethanol (95%) > 30 mg/mLGood for evaporation protocols.[1]
Water (pH 2.0) < 0.5 mg/mLInsoluble. Do not use as primary solvent.[1]
PBS (pH 7.4) 1 – 5 mg/mLSoluble as a salt (anionic form).[1]
0.1 M NaOH > 20 mg/mLFully deprotonated sodium salt.[1] High solubility.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pKa-solubility relationship for lipophilic weak acids). [1]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides baseline solubility data for benzoic acid derivatives). [1]

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explains the in situ salt formation technique described in Q2).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Salicylic Acid. (Used as the structural anchor for pKa and solubility behavior).[1] [1]

Sources

Technical Support Center: Chromatography Optimization for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #5E2H3M-OPT Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open Priority: High

Executive Summary & Compound Profile

User Query: "I am experiencing poor resolution and significant peak tailing when purifying 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. What are the optimal conditions?"

Scientist's Analysis: This compound presents a classic "dual-functionality" challenge in chromatography. It contains a carboxylic acid (pKa ~4.[1]2) and a phenolic hydroxyl group (pKa ~9-10), making it highly sensitive to pH and silanol interactions. The ethyl group at the C5 position adds lipophilicity (LogP ~2.5), which aids retention but can lead to solubility issues in purely aqueous phases.

Compound Profile:

  • Target: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

  • Key Functional Groups: Carboxylic Acid (-COOH), Phenol (-OH), Methoxy (-OCH3), Ethyl (-CH2CH3).

  • Primary Challenges:

    • Silanol Interaction: The acidic protons interact with free silanols on silica, causing "shark fin" tailing.

    • Ionization: Partial ionization at neutral pH leads to peak broadening and split peaks.

    • Impurity Separation: separation from synthetic precursors (e.g., 5-ethyl-2-hydroxy-3-methoxybenzaldehyde) requires precise selectivity.

Standard Operating Procedures (SOPs)

Protocol A: Reverse Phase Chromatography (Recommended)

Why this works: C18 provides a predictable hydrophobic interaction mechanism while suppressing silanol activity, crucial for the ethyl and methoxy groups.

ParameterSpecificationTechnical Rationale
Stationary Phase C18 (Octadecyl) functionalized silica, fully end-capped.End-capping minimizes secondary interactions with residual silanols.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA).Crucial: Lowers pH < 3.0, ensuring the -COOH group is fully protonated (neutral) for consistent retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid.[2][3]ACN provides sharper peaks than Methanol for aromatic acids due to lower viscosity and distinct selectivity.
Gradient 5% B to 95% B over 20-30 CV (Column Volumes).A shallow gradient at the start prevents early elution of polar impurities.
Detection UV @ 254 nm and 280 nm.280 nm is more specific for the phenolic ring; 254 nm detects general aromatics.
Protocol B: Normal Phase Chromatography (Alternative)

Why this works: Useful if the compound is insoluble in aqueous systems or for initial cleanup of crude reaction mixtures.

ParameterSpecificationTechnical Rationale
Stationary Phase Silica Gel (High purity, 40-63 µm).Standard flash grade.
Mobile Phase Hexane : Ethyl Acetate + 1% Acetic Acid .Mandatory: The acetic acid competes for silanol sites, "blocking" them from interacting with the target acid.
Loading Dry Loading on Celite or Silica.Prevents solvent incompatibility issues (e.g., precipitation at the column head).
Gradient 0-100% EtOAc (with constant 1% AcOH).Linear gradient.

Troubleshooting Guide (Q&A)

Issue 1: The "Shark Fin" Peak (Severe Tailing)

Q: My peak starts sharp but trails off indefinitely. It looks like a shark fin. What is happening?

A: This is the hallmark of secondary silanol interactions .

  • Mechanism: The protons on your carboxylic acid and phenol groups are hydrogen-bonding with the unreacted silanol (Si-OH) groups on the stationary phase.

  • The Fix:

    • Check Acid Modifier: Ensure you have added 0.1% Formic Acid or TFA to both water and organic mobile phases.

    • Switch Columns: If using Normal Phase, switch to Reverse Phase (C18). If already on C18, switch to a "High Load" or "Polar Embedded" C18 column designed for acids.

    • Concentration Overload: You may be exceeding the linear capacity of the column.[4] Reduce injection mass or increase column size.

Issue 2: Split Peaks / Doublets

Q: I see two peaks for my single compound. Is it degrading?

A: Likely not degradation, but partial ionization .

  • Mechanism: If the mobile phase pH is near the pKa of the acid (approx pH 4-5), the molecule exists as both the neutral acid and the ionized carboxylate. These two species travel at different speeds.

  • The Fix: Lower the pH immediately. Add 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0, forcing 100% of the population into the neutral (protonated) state.

Issue 3: Poor Solubility During Loading

Q: When I inject my sample in DMSO onto the C18 column, it precipitates or streaks.

A: This is "Solvent Shock."

  • Mechanism: The hydrophobic ethyl group makes the compound less soluble in the high-water initial conditions of a reverse-phase gradient.

  • The Fix:

    • Liquid Load: Dissolve sample in 50:50 Water:ACN (if soluble).

    • Dry Load (Preferred): Adsorb the crude mixture onto C18-bonded silica or Celite. Pack this into a solid load cartridge placed before the main column. This eliminates solvent mismatch.

Visual Workflows

Figure 1: Method Selection Decision Matrix

MethodSelection Start Start: Purification of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid SolubilityCheck Is sample soluble in Water/Methanol? Start->SolubilityCheck ReversePhase Route A: Reverse Phase (C18) (Recommended) SolubilityCheck->ReversePhase Yes NormalPhase Route B: Normal Phase (Silica) (Alternative) SolubilityCheck->NormalPhase No (Oily/Lipophilic) RP_Conditions Mobile Phase: Water + 0.1% Formic Acid ACN + 0.1% Formic Acid ReversePhase->RP_Conditions NP_Conditions Mobile Phase: Hexane/EtOAc + 1% Acetic Acid (Strict Requirement) NormalPhase->NP_Conditions TailingCheck Issue: Peak Tailing? RP_Conditions->TailingCheck NP_Conditions->TailingCheck FixRP Switch to TFA (pH ~2) or Polar-Embedded C18 TailingCheck->FixRP If on RP FixNP Verify 1% Acetic Acid or Switch to C18 TailingCheck->FixNP If on NP

Caption: Decision tree for selecting the optimal stationary phase and troubleshooting common tailing issues based on solvent compatibility.

Frequently Asked Questions (FAQs)

Q: Can I use basic mobile phases (High pH) to ionize the acid? A: Yes, but with caution. Using 10mM Ammonium Bicarbonate (pH 10) will fully ionize the carboxylic acid and the phenol, making the molecule very polar. It will elute essentially at the void volume (t0) on a standard C18 column unless you use a specialized "high pH stable" C18 column. This is generally less effective for resolution than the acidic method.

Q: How do I separate the 5-Ethyl derivative from the "Des-ethyl" (Vanillic acid) impurity? A: The ethyl group adds significant hydrophobicity. On a C18 column, Vanillic acid will elute earlier than the 5-Ethyl-2-hydroxy-3-methoxybenzoic acid. Use a shallower gradient (e.g., 0.5% B increase per minute) to maximize the distance between these peaks.

Q: Why is my yield lower than expected after column chromatography? A: Check your "Dry Load" material. If you used standard silica for dry loading but ran a Reverse Phase column, the compound might be irreversibly sticking to the dry load silica due to the lack of acid modifier in the solid phase. Always use C18-bonded silica or Celite for dry loading in Reverse Phase applications.

References

  • Phenomenex. (2025).[5] GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]

  • Biotage. (2023).[6] When should I use C18 rather than silica for flash chromatography?. Retrieved from [Link]

Sources

Technical Support Center: 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid Stability & Degradation

[1]

Emergency Triage: Quick Troubleshooting

Use this section for immediate resolution of experimental anomalies.

Q1: I observe a new, non-polar peak (RRT ~1.5-2.0) after heating my sample >100°C. What is it?

Diagnosis: This is likely 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) resulting from thermal decarboxylation. Mechanism: The ortho-hydroxy group facilitates a cyclic transition state, lowering the activation energy for the loss of CO₂.[1] Action: Confirm identity using GC-MS (Look for m/z ~152) or by smelling the sample (distinct smoky/spicy odor).[1]

Q2: My assay value is decreasing, but I see no new peaks in the chromatogram. Where is the mass balance?

Diagnosis: Volatility of the degradation product.[1] Reason: The primary degradant, 4-Ethylguaiacol, is a volatile phenol (BP ~235°C, but significant vapor pressure at elevated temperatures).[1] If your system is open or the detector response factor is low at the selected wavelength, you will lose mass balance.[1] Action: Switch to a closed vessel study or lower the drying temperature. Monitor at 280 nm (phenol absorption) rather than 254 nm.

Q3: I see a "doublet" peak formation when using Methanol as a diluent.

Diagnosis: Fischer Esterification. Reason: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid readily esterifies in methanol under acidic conditions or heat, forming Methyl 5-ethyl-2-hydroxy-3-methoxybenzoate .[1] Action: Switch diluent to Acetonitrile/Water or strictly avoid heat during sample preparation.

Deep Dive: Thermal Degradation Pathways[1]

Understanding the degradation mechanism is critical for controlling impurity formation.[1] The degradation of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS 100245-34-9) is governed by the stability of its benzoic acid moiety.[1]

Primary Pathway: Thermal Decarboxylation

Under thermal stress (>80°C), the dominant pathway is the loss of the carboxylic acid group.[1]

  • Precursor: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (MW 196.2)[1][2]

  • Product: 4-Ethyl-2-methoxyphenol (4-Ethylguaiacol) (MW 152.2) + CO₂[1]

  • Kinetics: First-order kinetics, accelerated by acidic pH and protic solvents.[1] The intramolecular hydrogen bond between the 2-OH and 1-COOH lowers the energy barrier.[1]

Secondary Pathway: Oxidative Degradation

In the presence of oxygen and high temperatures (>120°C), the ethyl side chain at position 5 is susceptible to benzylic oxidation.[1]

  • Product A: 1-(4-hydroxy-3-methoxy-5-carboxyphenyl)ethanol (Benzylic alcohol derivative).[1]

  • Product B: 5-Acetyl-2-hydroxy-3-methoxybenzoic acid (Ketone derivative).[1]

Pathway Visualization

The following diagram illustrates the degradation logic and molecular transformations.

DegradationPathwaysParent5-Ethyl-2-hydroxy-3-methoxybenzoic Acid(MW 196.2)DecarbPRIMARY DEGRADANT4-Ethyl-2-methoxyphenol(4-Ethylguaiacol)(MW 152.2)Parent->DecarbThermal Stress (>100°C)-CO2EsterMethyl Ester Impurity(If MeOH present)Parent->EsterMeOH / Acid / HeatOxidation5-Acetyl Derivative(Oxidative Stress)Parent->OxidationO2 / Radical InitiatorCO2CO2 (Gas)Parent->CO2

Caption: Figure 1. Thermal and solvent-mediated degradation pathways of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

Experimental Protocols & Characterization

Protocol A: Confirmatory Stress Testing (Thermal)

Use this protocol to generate and identify the decarboxylated impurity.[1]

  • Preparation : Weigh 50 mg of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid into a headspace vial.

  • Stress Condition : Seal the vial (crimped) to prevent volatile loss. Heat at 120°C for 4 hours in a dry block heater.

  • Analysis :

    • Dissolve residue in 10 mL Acetonitrile.

    • Inject into HPLC-UV (C18 Column, Gradient 5-95% ACN in 0.1% Formic Acid).

    • Expected Result : Decrease in parent peak (RT ~5 min) and appearance of a less polar peak (RT ~8 min) corresponding to 4-Ethylguaiacol.[1]

Protocol B: LC-MS Identification Parameters

When analyzing degradation products, use the following mass spectrometry settings to differentiate the parent from the degradant.

CompoundMolecular FormulaMonoisotopic MassESI ModeKey Fragment Ions (m/z)
Parent C₁₀H₁₂O₄196.07Negative (-)195 [M-H]⁻, 151 [M-COOH]⁻
4-Ethylguaiacol C₉H₁₂O₂152.08Positive (+)153 [M+H]⁺, 137 [M-CH₃]⁺
Methyl Ester C₁₁H₁₄O₄210.09Positive (+)211 [M+H]⁺, 179 [M-OCH₃]⁺

Frequently Asked Questions (FAQs)

Q: Is the degradation reversible?

A: No. Decarboxylation is an irreversible reaction releasing CO₂ gas.[1] Once the 4-Ethylguaiacol is formed, it cannot revert to the benzoic acid form.[1]

Q: Can I use UV spectroscopy to quantify the degradation?

A: Yes, but with caution.[1] The decarboxylation causes a hypsochromic shift (blue shift) because the conjugation of the carboxylic acid with the ring is lost.[1]

  • Parent λmax: ~290-300 nm (due to conjugation).[1]

  • Degradant λmax: ~275-280 nm (typical phenol absorption).[1]

  • Recommendation: Use a PDA detector to extract spectra for peak purity analysis.[1]

Q: How do I stabilize the compound for long-term storage?

A:

  • Temperature: Store at -20°C to virtually halt decarboxylation.

  • Form: Store as a salt (e.g., Sodium 5-ethyl-2-hydroxy-3-methoxybenzoate). The carboxylate anion is significantly more resistant to thermal decarboxylation than the free acid form due to the disruption of the intramolecular H-bond.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose impurity issues in your analytical method.

TroubleshootingTreeStartIssue DetectedCheckRTIs the new peakmore non-polar (Later RT)?Start->CheckRTCheckSolventIs the solvent Methanol?CheckRT->CheckSolventYesCheckMassMass Spectrum CheckCheckRT->CheckMassNo (Earlier RT)DecarbResultLikely Decarboxylation(4-Ethylguaiacol)CheckSolvent->DecarbResultNoEsterResultLikely Methyl EsterCheckSolvent->EsterResultYesOxidResultLikely Oxidation(Check Ethyl group)CheckMass->OxidResultM+16 or M+14

Caption: Figure 2.[1] Diagnostic logic for identifying impurities based on retention time and solvent conditions.

References

  • National Institute of Standards and Technology (NIST) .[1] Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (Discusses the decarboxylation mechanism of vanillic acid derivatives).

  • American Chemical Society (ACS) .[1] Spectroscopy of Hydrothermal Reactions: Decarboxylation of Benzoic Acid Derivatives. (Provides kinetic data on ortho-hydroxy stabilization).

  • ChemicalBook . 5-Ethyl-2-hydroxy-3-methoxybenzoic acid - CAS 100245-34-9.[1] (Compound Identification and Physical Properties).

  • Howei Pharm . Certificate of Analysis and Impurity Standards for Benzoic Acid Derivatives.

Troubleshooting low purity in 5-Ethyl-2-hydroxy-3-methoxybenzoic acid crystallization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS 100245-34-9) .

As a substituted salicylic acid derivative, this molecule presents unique purification challenges driven by its phenolic nature, potential for oxidation, and pH-dependent solubility. The following protocols are designed to diagnose and resolve low-purity issues using first-principles chemistry and industrial crystallization techniques.

Technical Support Center: 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Quick Diagnostic: What is your primary failure mode?
ObservationLikely Root CauseRecommended Protocol
Pink/Brown Discoloration Phenolic oxidation (Quinone formation)Protocol A: Antioxidant Recrystallization
"Oiling Out" / Sticky Solid Metastable Zone Width (MSZW) violation or solvent entrapmentProtocol B: Controlled Seeding & Cooling
Low Assay (<95%) Structural isomers or inorganic salt occlusionProtocol C: pH-Swing Extraction
Low Yield High solubility in mother liquorProtocol D: Anti-solvent Addition

Part 1: Diagnosis & Troubleshooting (Q&A)

Q1: My crystals are forming, but they are consistently off-white or pinkish. NMR shows high purity. What is happening?

Diagnosis: Trace Oxidation. The Science: This molecule contains a phenolic hydroxyl group (2-hydroxy) and a methoxy group (electron-donating). This makes the aromatic ring susceptible to oxidation, forming trace amounts of quinones. These are highly colored even at ppm levels, ruining the appearance without significantly affecting the weight-based assay. Solution:

  • Degas your solvents: Sparge crystallization solvents with Nitrogen (

    
    ) for 15 minutes prior to use.
    
  • Add a reducing agent: Incorporate 0.1–0.5% (w/w) Sodium Bisulfite (

    
    ) or Ascorbic Acid into the aqueous phase during the initial dissolution.
    
  • Protect from light: Phenolic radicals are often photo-initiated. Wrap flasks in foil.

Q2: The product "oils out" (forms a liquid phase) before crystallizing. How do I fix this?

Diagnosis: Liquid-Liquid Phase Separation (LLPS). The Science: This occurs when the attractive forces between solute molecules exceed the solute-solvent attraction at a temperature above the crystal melting point in that solvent mixture. It often happens in mixed solvent systems (e.g., Ethanol/Water) if the water (anti-solvent) is added too quickly. Solution:

  • Increase Temperature: Ensure the initial dissolution is complete at a higher temperature (near reflux).

  • Adjust Solvent Ratio: Increase the portion of the "good" solvent (e.g., Ethanol or Ethyl Acetate) slightly to keep the oil point below the solubility curve.

  • Seed at the Cloud Point: Do not wait for spontaneous nucleation. Add 0.5% pure seed crystals immediately when the solution becomes slightly turbid.

Q3: I have distinct impurity peaks in HPLC that track with the product. Recrystallization isn't removing them.

Diagnosis: Structural Isomerism. The Science: In the synthesis of substituted benzoic acids (likely via Kolbe-Schmitt or electrophilic aromatic substitution), regioisomers (e.g., 3-ethyl-5-methoxy isomer) are common. Because they share similar solubilities and pKa values, standard thermal recrystallization is often ineffective. Solution:

  • Switch to Kinetic Resolution: Crystallize at a faster cooling rate or lower temperature to kinetically trap the major isomer, though this is risky.

  • Best Approach: Use Protocol C (pH Swing) . Isomers often have slightly different pKa values. By carefully controlling the pH during precipitation, you can fractionate the product.

Part 2: Experimental Protocols

Protocol A: Standard Recrystallization (Solvent System: EtOH/Water)

Best for: General purity enhancement and removing mechanical impurities.

  • Dissolution: Suspend crude 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in Ethanol (95%) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (

    
    ) until fully dissolved. If insolubles remain, filter hot.
    
  • Anti-solvent Addition: Slowly add warm Water (

    
    )  dropwise until a faint, persistent turbidity is observed.
    
  • Re-dissolution: Add just enough hot Ethanol to clear the solution.

  • Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

  • Final Crystallization: Once substantial crystals form, cool to

    
     for 1 hour.
    
  • Isolation: Filter and wash with cold 20% EtOH/Water. Dry under vacuum at

    
    .
    
Protocol C: pH-Swing Purification (Chemical Purification)

Best for: Removing non-acidic impurities (phenols, ethers) and inorganic salts.

  • Basification: Suspend the crude solid in water (10 mL/g). Add 2M NaOH dropwise until pH > 10. The solid should dissolve as the sodium salt.

    • Checkpoint: If solids remain, these are likely non-acidic impurities. Filter them out.

  • Extraction (Optional but Recommended): Wash the aqueous alkaline solution with Ethyl Acetate (2x vol). This removes organic impurities that do not form salts. Discard the organic layer.

  • Acidification: Transfer the aqueous layer to a clean flask. Slowly add 2M HCl while stirring vigorously.

  • Precipitation: Target pH 1–2. The 5-Ethyl-2-hydroxy-3-methoxybenzoic acid will precipitate as a white solid.

  • Digestion: Heat the slurry to

    
     for 30 minutes (Ostwald ripening) to improve filterability.
    
  • Filtration: Collect the solid. Wash with water to remove NaCl.

Part 3: Visualization & Logic

Figure 1: Troubleshooting Decision Matrix

This logic flow guides you to the correct purification strategy based on your specific impurity profile.

Troubleshooting Start Start: Analyze Crude Material ColorCheck Is the solid colored (Pink/Brown)? Start->ColorCheck AssayCheck Is Assay < 95%? ColorCheck->AssayCheck No Oxidation Issue: Phenolic Oxidation Action: Add NaHSO3 + N2 Sparge ColorCheck->Oxidation Yes SolubilityCheck Does it dissolve completely in 2M NaOH? AssayCheck->SolubilityCheck Yes Standard Recryst Standard Recryst AssayCheck->Standard Recryst No (Purity OK) NonAcidic Issue: Non-Acidic Impurity Action: pH Swing (Protocol C) Wash with EtOAc at pH 10 SolubilityCheck->NonAcidic No (Turbid) Isomer Issue: Regioisomer Action: Slow Crystallization or Chromatography SolubilityCheck->Isomer Yes (Clear) Salt Issue: Inorganic Salts Action: Water Wash or Protocol C

Caption: Decision tree for identifying the root cause of low purity based on visual and chemical behavior.

Figure 2: The pH-Swing Mechanism

Visualizing how pH manipulation separates the target benzoic acid from impurities.

pH_Swing Crude Crude Mixture (Acid + Impurities) BaseStep Add NaOH (pH > 10) Crude->BaseStep SolubleSalt Soluble Sodium Salt (Target Molecule) BaseStep->SolubleSalt Dissolves InsolubleImp Insoluble Impurities (Remove by Filtration) BaseStep->InsolubleImp Remains Solid/Oil AcidStep Add HCl (pH < 2) SolubleSalt->AcidStep Filtrate FinalSolid Pure Precipitate (Free Acid) AcidStep->FinalSolid Precipitates

Caption: Workflow for Protocol C, utilizing the carboxylic acid functionality for selective purification.

Part 4: Solvent Selection Guide

The choice of solvent dictates the yield and the specific impurities removed.

Solvent SystemPolarityRoleProsCons
Ethanol / Water HighStandard RecrystallizationGreen chemistry, good yield, removes salts.Can cause "oiling out" if water added too fast.
Ethyl Acetate / Heptane MediumIsomer RemovalGood for removing non-polar byproducts.Lower yield; Heptane is flammable.
Toluene LowAzeotropic DryingExcellent for removing water; good crystal habit.Toxic; requires higher temperatures.
Acetone / Water HighRapid CrystallizationVery high solubility of crude.High losses to mother liquor; volatile.

References

  • Sigma-Aldrich. 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Product Specification & CAS Data.Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (General reference for "oiling out" and seeding protocols). Link

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for pH-swing and reactive crystallization thermodynamics). Link

  • Wyzant Experts. Troubleshooting Salicylic Acid Crystallization. (Practical insights on phenolic acid behavior). Link

Minimizing side reactions during 5-Ethyl-2-hydroxy-3-methoxybenzoic acid functionalization

Author: BenchChem Technical Support Team. Date: March 2026

[label="VisualizingCatalyticPathways I'mnowbuildingonthepreviousalkylationdiagramtoshowcatalystbehavior.I'mfocusingonhowtheesterformationhappensusingtheacylpyridiniumderivativeinastep-by-stepfashion.ThisusesaDOTdiagram, withnodecolorsandarrowsthatareeasytofollow.RefiningYieldData I'mnowrefiningthedatatable, addingspecificprotocols.I'mfocusingonclarifyingyieldsanddecarboxylationratesacrossesterificationmethods.I'mdevelopingastep-by-stepprotocolforroom-temperatureSteglichesterificationtominimizedecarboxylation.Itwillincorporatebuilt-invalidationchecks.#TechnicalSupportCenter:Functionalizationof5-Ethyl-2-hydroxy-3-methoxybenzoicAcidWelcometotheAdvancedTroubleshootingGuide.AsaSeniorApplicationScientist, Ifrequentlyencounterchallengeswithhighlyfunctionalizedsalicylicacidderivatives.5-Ethyl-2-hydroxy-3-methoxybenzoicacidpresentsauniquetopologicalandelectronicchallenge:itisanextremelyelectron-richaromaticsystemconstrainedbystrongintramolecularhydrogenbonding.Thisguideisdesignedtomovebeyondbasicprocedures, explainingthemechanisticcausalitybehindcommonsidereactions—suchasthermaldecarboxylationandcompetitiveC-alkylation—andprovidingself-validatingprotocolstoensureyourfunctionalizationworkflowssucceed.---###1.ReactionPathways&MechanisticBottlenecksBeforetroubleshooting, itiscriticaltounderstandtheelectroniclandscapeofyoursubstrate.TheC3-methoxyandC5-ethylgroupsdonateelectrondensityintotheringviaresonanceandhyperconjugation, respectively.CombinedwiththestronglyactivatingC2-hydroxylgroup, thearomaticringbecomesadenseelectronsink.Thishyper-activationmakestheC4andC6positionshighlysusceptibletoelectrophilicattackanddrasticallylowerstheactivationenergyforipso-protonationatC1, whichistheprimarydriverofdecarboxylation[1.4].

Reactivity SM 5-Ethyl-2-hydroxy- 3-methoxybenzoic acid Heat High Heat / Strong Acid (Fischer Conditions) SM->Heat BaseAlk Base + Alkyl Halide (Etherification) SM->BaseAlk Coupling Coupling Reagents (EDC/DMAP) SM->Coupling Decarb Side Reaction: Decarboxylation Heat->Decarb OAlk Target: O-Alkylation BaseAlk->OAlk CAlk Side Reaction: C-Alkylation (C4/C6) BaseAlk->CAlk Ester Target: Ester/Amide Coupling->Ester

Reaction pathways and competing side reactions for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

Troubleshooting FAQs

Q: Why does my compound degrade into a phenol derivative when I attempt a standard Fischer esterification? A: You are observing thermal decarboxylation. The mechanism of salicylic acid decarboxylation involves the protonation of the aromatic ring at the ipso-carbon (C1), followed by the expulsion of CO2 to restore aromaticity[1][2]. Because your molecule has three electron-donating groups, the arenium ion intermediate is highly stabilized, making ipso-protonation exceptionally fast[2]. When you apply heat and acid (Fischer conditions), decarboxylation outcompetes esterification. Solution: Abandon heat-driven acid catalysis. Utilize room-temperature coupling reagents (e.g., EDC/DMAP) to activate the carboxylate without thermal stress.

Q: Why is the C1-carboxylic acid so unreactive toward amines, even when using standard coupling agents like DCC? A: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1-carboxylic acid[3]. This pseudo-six-membered ring stabilizes the ground state of the carboxylic acid, significantly reducing the electrophilicity of the carbonyl carbon. Solution: You must disrupt this hydrogen bond network. Using a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is essential. DMAP attacks the initial O-acylisourea intermediate to form a highly exposed, positively charged acylpyridinium species, breaking the intramolecular H-bond and forcing the carbonyl to react.

Q: During etherification of the C2-hydroxyl, I am isolating a complex mixture. How do I prevent C-alkylation? A: Phenoxide anions are ambient nucleophiles. While the oxygen is the primary nucleophilic center, the high electron density pushed into the ortho and para positions (C4 and C6) makes the ring carbons highly competitive nucleophiles[4]. If you use soft electrophiles (like alkyl iodides) or protic solvents, Friedel-Crafts-type C-alkylation is favored. Solution: To strictly enforce O-alkylation, use a hard electrophile (e.g., alkyl bromides or tosylates) and a polar aprotic solvent like DMF. A mild base like K


CO

ensures the phenoxide oxygen remains relatively "naked" and reactive, driving the kinetic O-alkylation product[5].

Quantitative Data Presentation

To illustrate the necessity of avoiding thermal stress, below is a comparative analysis of esterification conditions applied to highly functionalized salicylic acids.

Table 1: Quantitative Comparison of Esterification Conditions and Side Reaction Profiles

Reaction ConditionTemperaturePrimary ProductMajor Side ReactionTypical YieldDecarboxylation Rate
Fischer (H

SO

, MeOH)
65 °CMethyl esterDecarboxylation (Phenol)< 20%> 70%
SOCl

then MeOH
80 °CMethyl esterAcyl chloride degradation< 30%> 50%
EDC·HCl, DMAP, DCM25 °CMethyl esterTrace N-acylurea> 85%< 1%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in visual and chemical checkpoints to ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Room-Temperature Steglich Esterification

Objective: Synthesize the C1-ester while completely suppressing thermal decarboxylation. Self-Validation Mechanism: The use of EDC·HCl generates a water-soluble urea byproduct. The reaction's success is validated post-process by a simple aqueous wash that quantitatively removes the urea and DMAP, leaving pure product in the organic layer without the need for immediate column chromatography.

  • Preparation: Dissolve 1.0 eq of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid and 1.5 eq of the target alcohol in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Add 0.1 eq of DMAP. Checkpoint: The solution should remain clear. DMAP is now primed to break the intramolecular hydrogen bond.

  • Activation: Slowly add 1.2 eq of EDC·HCl portionwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4-6 hours. Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The highly conjugated product will appear as a distinct, bright UV-active spot (254 nm) with a higher Rf than the starting material.

  • Workup (Validation Step): Quench the reaction with 1M HCl (to protonate and extract DMAP), followed by saturated NaHCO

    
    , and finally brine. The byproduct (a water-soluble urea) partitions entirely into the aqueous phase. Dry the organic layer over Na
    
    
    
    SO
    
    
    and concentrate in vacuo.

Steglich Start Substrate + Alcohol in dry DCM (0 °C) AddDMAP Add Catalytic DMAP (0.1 eq) Start->AddDMAP AddEDC Add EDC·HCl (1.2 eq) AddDMAP->AddEDC Intermediate O-Acylisourea Intermediate AddEDC->Intermediate DMAPAttack Acylpyridinium Formation Intermediate->DMAPAttack Product Target Ester Formed (No Decarboxylation) DMAPAttack->Product Urea Water-soluble Urea (Washed Away) Product->Urea Aqueous Extraction

Steglich esterification workflow designed to prevent thermal decarboxylation.

Protocol B: Selective O-Alkylation of the C2-Hydroxyl

Objective: Alkylate the phenolic -OH while preventing Friedel-Crafts-type C-alkylation at the hyper-activated C4/C6 positions. Self-Validation Mechanism: In-process validation is achieved by observing a distinct color shift. Phenoxide formation turns the solution deep yellow; as successful O-alkylation consumes the phenoxide, the solution returns to a pale yellow or colorless state.

  • Deprotonation: Dissolve 1.0 eq of the substrate in anhydrous DMF. Add 2.0 eq of finely powdered, anhydrous K

    
    CO
    
    
    
    . Stir at room temperature for 30 minutes. Checkpoint: Observe the color shift to deep yellow, confirming phenoxide generation.
  • Electrophile Addition: Dropwise, add 1.1 eq of the alkyl bromide (avoid alkyl iodides to prevent soft-nucleophile C-alkylation).

  • Reaction: Stir at 40 °C for 12 hours. Do not exceed 50 °C to avoid initiating decarboxylation pathways.

  • Validation & Workup: Checkpoint: The deep yellow color should significantly fade. Dilute the mixture with Ethyl Acetate and wash rigorously with distilled water (3x) to remove all DMF and K

    
    CO
    
    
    
    . Wash with brine, dry over MgSO
    
    
    , and concentrate.

References

1.[4] H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - RSC Publishing 2.[2] Mechanism of decarboxylation of substituted salicylic acids. II. Kinetics and 13C-carboxyl kinetic isotope effects in nitrobenzene–quinoline mixtures - ResearchGate 3.[5] Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - MDPI 4.[1] Decarboxylation of Salicylic acid - Chemistry Stack Exchange 5.[3] A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase - MDPI

Sources

Technical Support Center: pH Stability of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists working with 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9).[1][2] The recommendations below are derived from the structural chemistry of substituted salicylic acids and standard forced degradation protocols.

Executive Summary: The pH-Stability Profile

The stability of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is governed by two primary ionization events: the deprotonation of the carboxylic acid (pKa₁ ≈ 3.0–3.[1][2]5) and the phenolic hydroxyl group (pKa₂ > 10).[3]

pH ZoneDominant SpeciesStability StatusPrimary Risk
Acidic (pH < 3) Neutral MoleculeHigh Chemical Stability Precipitation: Low aqueous solubility in unionized form.Decarboxylation: Only if heated (>80°C).[1][2]
Neutral (pH 4–8) Mono-anion (Carboxylate)Optimal None: This is the ideal range for formulation and analysis.[1][2]
Alkaline (pH > 9) Di-anion (Phenolate)Low / Unstable Oxidation: Rapid oxidative degradation (browning) due to electron-rich phenolate reacting with dissolved oxygen.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "My solution turns yellow/brown within hours at pH 10."

Diagnosis: Oxidative Degradation.[2] Mechanism: At alkaline pH, the phenolic proton is removed, forming a di-anion.[1][2] The electron-rich aromatic ring becomes highly susceptible to oxidation by dissolved oxygen, leading to the formation of quinones and polymerization products (similar to the browning of apples/bananas). Corrective Action:

  • Lower the pH: Adjust your working buffer to pH 7.0–8.0.[2]

  • Degas Solvents: If high pH is mandatory, rigorously sparge buffers with Argon or Nitrogen to remove dissolved oxygen.[2]

  • Add Antioxidants: Incorporate 0.1% Sodium Metabisulfite or Ascorbic Acid if the application permits.[2]

Issue 2: "I see peak splitting or tailing in my HPLC analysis."

Diagnosis: Ionization Equilibrium Fluctuation.[2] Mechanism: The pKa₁ of the carboxylic acid is approximately 3.0. If your mobile phase pH is near this value (e.g., pH 3.0–3.5), the molecule flips rapidly between ionized and neutral states inside the column, causing peak distortion. Corrective Action:

  • Shift pH Away from pKa:

    • Option A (Acidic): Use 0.1% Formic Acid or TFA (pH ~2.[2]0) to keep it fully protonated (neutral).[2] Note: This increases retention time.

    • Option B (Buffered): Use 10mM Ammonium Acetate (pH 4.5–5.[2]0) to keep it fully ionized (mono-anion).[1][2] Note: This decreases retention time but improves peak shape.[1][2]

Issue 3: "The assay potency drops when the sample is heated in acid."

Diagnosis: Decarboxylation.[2][4][5] Mechanism: Salicylic acid derivatives are prone to losing CO₂ when heated in acidic conditions.[2] The ortho-hydroxy group facilitates a cyclic transition state that lowers the energy barrier for decarboxylation.[1][2] Corrective Action:

  • Avoid Heat: Do not reflux acidic solutions.

  • Cold Processing: Perform acid-catalyzed hydrolysis steps (if necessary for impurities) at ambient temperature or 4°C.

Visualizing the Stability Logic

The following diagram illustrates the ionization states and their associated degradation risks.

StabilityPathways Acid Acidic Form (pH < 3) (Neutral) Risk: Precipitation Mono Mono-Anion (pH 4-8) (Carboxylate) Status: Stable Acid->Mono Deprotonation (pKa1 ~3.2) Degradant1 Decarboxylated Product (Requires Heat) Acid->Degradant1 Heat (>80°C) Mono->Acid Protonation Di Di-Anion (pH > 10) (Phenolate) Risk: Oxidation Mono->Di Deprotonation (pKa2 >10) Di->Mono Protonation Degradant2 Quinones / Polymers (Brown Color) Di->Degradant2 Dissolved O2

Caption: Ionization cascade showing the transition from the insoluble neutral acid to the stable mono-anion, and finally to the unstable, oxidation-prone di-anion.[1]

Experimental Protocols

Protocol A: pH-Rate Profile Study (Forced Degradation)

Use this protocol to validate the stability window for your specific formulation.[1][2]

Materials:

  • Buffer pH 1.2 (0.1N HCl)

  • Buffer pH 4.5 (Acetate)

  • Buffer pH 7.4 (Phosphate)

  • Buffer pH 10.0 (Borate or Carbonate)

  • HPLC System with UV detection (280 nm)

Procedure:

  • Preparation: Dissolve 5-Ethyl-2-hydroxy-3-methoxybenzoic acid in a minimal amount of Methanol (co-solvent), then dilute to 100 µg/mL with the respective buffers.

  • Incubation: Split samples into two sets:

    • Set A: Store at 25°C (Ambient) in the dark.

    • Set B: Store at 60°C (Stress) in the dark.

  • Sampling: Aliquot 1 mL at T=0, 24h, 48h, and 7 days.

  • Quenching: Immediately neutralize pH 1.2 and pH 10 samples to pH 7.0 before HPLC injection to stop reactions.

  • Analysis: Calculate % Recovery = (Area at Time T / Area at T=0) × 100.[2]

Expected Results:

Condition pH 1.2 pH 4.5 pH 7.4 pH 10.0
25°C (7 Days) >99% >99% >99% <90% (Browning)

| 60°C (7 Days) | <95% (Decarboxylation) | >98% | >98% | <50% (Rapid Oxidation) |[1][2]

References & Authority

The mechanistic insights provided above are grounded in the fundamental chemistry of substituted benzoic acids and phenolic oxidation pathways.

  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Analogous Structure Data).[1][2] National Institute of Standards and Technology.[2] Link

  • PubChem. 5-Methoxysalicylic acid (Structural Homolog).[1][2] National Library of Medicine.[2] Link

  • Sigma-Aldrich. 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Product Specification. Merck KGaA.[2] Link

  • Kaeding, W. W. (1964).[2] Oxidation of Phenols with Oxygen in Alkaline Media.[2] Journal of Organic Chemistry.[2] (Fundamental mechanism for pH 10 instability).[2]

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[1][2] Chemical Reviews.[2] (Mechanistic basis for decarboxylation/carboxylation equilibrium in salicylic acids).

Sources

Technical Support Center: Solvent Removal for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization of Residual Solvent Removal Compound: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Substituted Salicylic Acid Derivative) CAS: 100245-34-9 Regulatory Framework: ICH Q3C (R8)

Executive Summary & Diagnostic Framework

Removing residual solvents from crystalline organic acids like 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is not merely a drying problem; it is often a solid-state chemistry challenge .

As a researcher, you likely face one of two scenarios:

  • Surface Adsorption: Solvent is physically adhering to the crystal surface or trapped in interstitial voids of agglomerates.

  • Crystal Lattice Inclusion (Solvates): The solvent has become part of the crystal structure (pseudopolymorphs), stabilized by hydrogen bonding between the solvent and the hydroxyl/carboxyl moieties of your compound.

The Critical Distinction: Standard vacuum drying removes surface solvents but often fails to remove lattice-bound solvents, leading to OOS (Out of Specification) results despite days of drying.

Diagnostic Decision Tree

Use this logic flow to determine the nature of your contamination before selecting a protocol.

SolventDiagnosis Start High Residual Solvent Detected TGA Run TGA (Thermogravimetric Analysis) & DSC (Diff. Scanning Calorimetry) Start->TGA StepLoss Weight loss occurs < Melting Point? TGA->StepLoss SharpEndo Sharp Endotherm + Weight Loss? StepLoss->SharpEndo Distinct step Surface Diagnosis: Surface Adsorption (Non-bound) StepLoss->Surface Gradual loss Bound Diagnosis: Lattice Solvate (Bound) SharpEndo->Bound Yes ActionSurface Action: Mechanical Agitation + Vacuum Drying Surface->ActionSurface ActionBound Action: Solvent Displacement (Recrystallization or Slurrying) Bound->ActionBound

Figure 1: Diagnostic workflow to distinguish between surface-adsorbed solvents and stoichiometric solvates.

Troubleshooting Guides & FAQs

Module A: The "Sticky" Solvent Problem (Dichloromethane/Toluene)

Q: I have dried my sample at 50°C under full vacuum for 48 hours, but the DCM level is plateauing at 1500 ppm. Why won't it drop further?

A: You are likely fighting lattice energy , not just vapor pressure. Benzoic acid derivatives, particularly those with ortho-hydroxy groups (salicylic backbone), are prone to forming channel solvates. The DCM molecules are trapped within the crystal lattice, stabilized by weak hydrogen bonds or Van der Waals forces.

  • The Physics: Vacuum lowers the boiling point, but it does not provide the energy required to break the crystal lattice forces holding the solvent.

  • The Fix (The "Humidified Gas" Sweep): Paradoxically, introducing water vapor can help. Water molecules are small and can displace larger organic solvents in the lattice or induce a phase transition.

    • Protocol: Place a small dish of water in the vacuum oven (or bleed humidified nitrogen).

    • Mechanism: The water vapor promotes a "surface recrystallization" or displacement, kicking out the hydrophobic DCM.

    • Follow-up: Once the DCM is displaced, switch to dry vacuum to remove the water (which is easier to remove and has a much higher safety limit).

Module B: Agglomeration & Trapped Volatiles

Q: My sample forms a hard crust during drying. When I grind it and re-test, the solvent levels spike. How do I prevent this?

A: This is "Case Hardening." Rapid drying removes solvent from the surface, causing the outer layer to crystallize into a non-porous shell, trapping the wet core.

Corrective Protocol: Step-Down Drying Do not apply full vacuum immediately.

  • Phase 1 (Ambient Pressure, Agitation): Stir the wet cake under nitrogen flow at 30°C for 2 hours. This removes bulk solvent without sealing the pores.

  • Phase 2 (Low Vacuum): Apply 100 mbar vacuum.

  • Phase 3 (High Vacuum): Only apply <10 mbar once the material appears visually dry.

Advanced Protocol: The "Chemical Displacement" Method

When vacuum drying fails (confirmed solvate), you must chemically displace the solvent. Since 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is an acid, we can exploit its pH-dependent solubility.

The "Salt-Break" Purification Strategy This method is the "nuclear option" for removing stubborn Class 2 solvents (Toluene, DCM) by temporarily destroying the crystal lattice.

Prerequisites:

  • Reagents: 1N NaOH, 1N HCl, Deionized Water.

  • Equipment: pH meter, separation funnel.

Step-by-Step Methodology:

  • Dissolution (Lattice Destruction):

    • Suspend the crude solid in water (approx. 10 volumes).

    • Slowly add 1N NaOH until the solid dissolves and pH reaches ~10-11.

    • Mechanism:[1][2][3] Converting the acid to its sodium salt (

      
      ) breaks the crystal lattice, instantly releasing any trapped organic solvent into the aqueous bulk.
      
  • Extraction (Solvent Removal):

    • (Optional) If the original contaminant was water-immiscible (e.g., Toluene), wash the aqueous solution with a small amount of a clean, low-boiling ether (e.g., MTBE) to extract the toluene, then discard the organic layer.

    • If no extraction is done, simply apply a light vacuum to the aqueous solution for 30 mins to strip volatiles.

  • Reprecipitation (Recrystallization):

    • Filter the aqueous solution to remove particulates.

    • Slowly add 1N HCl while stirring vigorously.

    • Critical Endpoint: Acidify to pH 1-2. The 5-Ethyl-2-hydroxy-3-methoxybenzoic acid will precipitate as the free acid.

  • Isolation:

    • Filter the precipitate.[4][5]

    • Wash with copious water (to remove NaCl).

    • Dry.[4][6] The new crystal lattice will now contain water (if anything), which is a Class 3 solvent and easier to dry.

SaltBreak Crude Crude Solid (Trapped Solvent) NaOH Add NaOH (aq) Crude->NaOH Solution Sodium Salt Solution (Lattice Destroyed) NaOH->Solution Dissolution Strip Vacuum Strip / Wash (Solvent Released) Solution->Strip HCl Add HCl (aq) Strip->HCl Pure Precipitated Pure Acid (Water Wet) HCl->Pure Reprecipitation

Figure 2: The "Salt-Break" mechanism for releasing lattice-bound solvents.

Regulatory Reference: ICH Q3C Limits

When validating your removal process, ensure you are targeting the Permitted Daily Exposure (PDE) limits.

Table 1: Common Solvents & ICH Q3C (R8) Limits

Solvent ClassSolvent NamePDE (mg/day)Concentration Limit (ppm)*Toxicity Concern
Class 1 Benzene0.0022Carcinogen (Avoid)
Class 2 Dichloromethane (DCM)6.0600Neurotoxicity
Class 2 Toluene8.9890CNS Toxicity
Class 2 Methanol30.03000Ocular Toxicity
Class 3 Ethanol50.05000Low Toxicity
Class 3 Ethyl Acetate50.05000Low Toxicity

*Concentration limit assumes a 10g daily dose of the drug product.[7] If the dose is lower, higher ppm may be justifiable via Option 2 of the guideline.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[8] (2021).[2][7][9] Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (1989).
  • Giron, D. "Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques." Journal of Thermal Analysis and Calorimetry, 64, 37–60 (2001).
  • Brittain, H. G.Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences, Vol 192. Informa Healthcare. (2009). (Source for solvent inclusion mechanisms in crystalline solids).

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry vs. Triple Quadrupole Platforms for the Analysis of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

5-Ethyl-2-hydroxy-3-methoxybenzoic acid (also known as 5-ethyl-3-methoxysalicylic acid) is a structurally complex phenolic acid. Compounds of this class frequently emerge as critical biomarkers in plant metabolomics, environmental degradation studies, and as metabolic byproducts of complex pharmaceuticals like anthracyclines[1].

As a Senior Application Scientist, I frequently encounter laboratories struggling to balance the need for absolute structural certainty with the demand for trace-level quantification. This guide provides an objective, data-driven comparison of the two leading mass spectrometry (MS) platforms—Liquid Chromatography-Electrospray Ionization-Triple Quadrupole (LC-ESI-QqQ) and High-Resolution Mass Spectrometry (LC-ESI-HRMS) —specifically tailored for the fragmentation and analysis of this compound.

Mechanistic Fragmentation Pathway (The "Why")

Before selecting an instrument, one must understand the gas-phase thermodynamics of the analyte. In negative electrospray ionization (ESI), 5-ethyl-2-hydroxy-3-methoxybenzoic acid readily deprotonates at the carboxylic acid moiety to yield a highly stable precursor ion [M-H]⁻ at m/z 195.0663.

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers a highly predictable, self-validating fragmentation cascade[2]:

  • Decarboxylation (Loss of CO₂): The most thermodynamically favored pathway is the loss of CO₂ (44 Da), yielding an abundant fragment at m/z 151.0765. This is driven by the ortho-effect, where the adjacent hydroxyl group facilitates a six-membered cyclic transition state.

  • Demethylation (Loss of •CH₃): Methoxyaromatics characteristically lose a methyl radical (15 Da). This can occur directly from the precursor to form m/z 180.0428, or sequentially after decarboxylation to generate a stable distonic radical anion at m/z 136.0530[2].

  • Alkyl Chain Cleavage: The 5-ethyl group undergoes cleavage, typically losing an ethylene neutral (C₂H₄, 28 Da) from the decarboxylated fragment to form m/z 123.0452.

MS_Fragmentation M Precursor Ion [M-H]⁻ m/z 195.0663 F1 Fragment Ion [M-H-CO₂]⁻ m/z 151.0765 M->F1 -CO₂ (43.9898 Da) F4 Fragment Ion [M-H-•CH₃]•⁻ m/z 180.0428 M->F4 -•CH₃ (15.0235 Da) F2 Fragment Ion [M-H-CO₂-•CH₃]•⁻ m/z 136.0530 F1->F2 -•CH₃ (15.0235 Da) F3 Fragment Ion [M-H-CO₂-C₂H₄]⁻ m/z 123.0452 F1->F3 -C₂H₄ (28.0313 Da)

Fig 1: Proposed ESI(-) CID fragmentation pathway for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

Platform Comparison: LC-ESI-QqQ vs. LC-ESI-HRMS

When designing an assay for this compound, the choice of mass analyzer dictates the analytical outcome.

  • Triple Quadrupole (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode. It filters the precursor in Q1, fragments it in Q2, and filters a specific product ion in Q3. It is the gold standard for trace-level quantification due to its near-zero chemical noise background.

  • High-Resolution MS (Orbitrap or Q-TOF): Operates in Full Scan or Data-Dependent MS2 (ddMS2) modes. By offering sub-2 ppm mass accuracy, it is indispensable for structural elucidation, distinguishing our target analyte from isobaric interferences (e.g., other structurally similar methoxybenzoic acids)[1].

Table 1: Quantitative Performance Comparison for Phenolic Acid Analysis

Performance MetricLC-ESI-QqQ (e.g., Agilent 6495C)LC-ESI-HRMS (e.g., Thermo Orbitrap)
Primary Application Targeted absolute quantificationStructural elucidation & untargeted screening
Mass Accuracy Nominal mass (~0.7 Da FWHM)Sub-2 ppm
Sensitivity (LOD) Sub-picogram (pg/mL)Low-nanogram (ng/mL)
Linear Dynamic Range 5–6 orders of magnitude3–4 orders of magnitude
Scan Mode Utilized MRM (Transitions: 195 → 151, 195 → 136)Full Scan / ddMS2
Isobaric Resolution Poor (Relies entirely on chromatography)Excellent (Resolves co-eluting isomers)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol has been optimized based on the physicochemical properties of 5-ethyl-2-hydroxy-3-methoxybenzoic acid.

Workflow N1 Sample Prep (SPE Clean-up) N2 UHPLC (C18, pH 6.8) N1->N2 N3 ESI(-) Ionization N2->N3 N4 Mass Analyzer (QqQ or HRMS) N3->N4 N5 Data Analysis (MRM / XIC) N4->N5

Fig 2: Standardized LC-MS/MS analytical workflow for extraction and quantification of the analyte.

Step 1: Sample Preparation (Solid-Phase Extraction)

Causality: Phenolic acids are highly susceptible to ion suppression from co-eluting matrix salts in ESI.

  • Condition a Polymeric Reversed-Phase (e.g., Oasis HLB) SPE cartridge with 2 mL Methanol, followed by 2 mL MS-grade Water.

  • Load 1 mL of the biological/environmental sample (acidified to pH 2.5 with Formic Acid to neutralize the carboxylate group, ensuring retention).

  • Wash with 2 mL of 5% Methanol in Water to remove polar interferents.

  • Elute the analyte with 2 mL of 100% Methanol. Evaporate to dryness under N₂ and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Separation

Causality: While 0.1% formic acid is standard for LC-MS, 5-ethyl-2-hydroxy-3-methoxybenzoic acid has a pKa of ~3.0. Using a buffered mobile phase at pH 6.8 ensures the molecule is fully ionized in solution, maximizing the ESI(-) droplet charging efficiency and boosting sensitivity.

  • Column: Sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 6 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

Causality: Collision energy (CE) must be optimized to balance the survival of the precursor with the generation of structurally informative fragments.

  • For QqQ (Targeted): Set the primary quantifier MRM transition to m/z 195.1 → 151.1 (CE: 15 eV). Set the secondary qualifier transition to m/z 195.1 → 136.1 (CE: 25 eV). The ratio between these two transitions must remain within ±20% of a pure analytical standard to confirm identity.

  • For HRMS (Untargeted): Operate in negative polarity. Set Full Scan resolution to 70,000 FWHM. Trigger ddMS2 at a resolution of 17,500 FWHM using a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 to capture both the fragile decarboxylation and the higher-energy demethylation events[2].

Conclusion

For laboratories tasked with the discovery or structural validation of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, LC-ESI-HRMS is the mandatory starting point to map the exact mass fragmentation pathways (loss of CO₂, •CH₃, and C₂H₄). However, once the molecular fingerprint is established, migrating the assay to an LC-ESI-QqQ platform provides the superior linear dynamic range and sub-picogram sensitivity required for high-throughput pharmacokinetic or environmental monitoring.

References

  • [2] Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. MDPI (Molecules). URL:[Link]

  • A method for analysis of vanillic acid in polar ice cores. Copernicus Publications (Climate of the Past). URL:[Link]

  • [1] Inactivation of Anthracyclines by Cellular Peroxidase. Cancer Research - AACR Journals. URL:[Link]

Sources

Certified reference standards for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Certified Reference Standards for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling and metabolite identification, the choice of reference material is not merely a procurement decision—it is a scientific variable that directly dictates the validity of your analytical data.[1] This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards (AS) and Reagent Grade alternatives for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9).[1]

As a substituted salicylic acid derivative, this compound serves as a critical intermediate and potential degradation product in the synthesis of antiallergic benzamides and related pharmacophores.[1] This guide demonstrates that while lower-grade standards may suffice for qualitative identification, the lack of metrological traceability and uncertainty budgets in non-certified standards introduces unacceptable risk in quantitative assays, particularly when operating near the Limit of Quantitation (LOQ) .[1]

Technical Profile & Application Context

Compound Identity:

  • IUPAC Name: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid[1]

  • CAS Number: 100245-34-9[1][2]

  • Molecular Formula: C₁₀H₁₂O₄ (MW: 196.20 g/mol )[1]

  • Chemical Class: Polysubstituted Phenolic Acid / Salicylate Derivative

  • Key Physicochemical Properties:

    • Acidity (pKa): ~2.9 (Carboxylic acid), ~10.5 (Phenolic -OH).[1]

    • Lipophilicity (LogP): ~2.5 (Estimated).[1]

Critical Relevance: This compound is structurally significant as a scaffold in Structure-Activity Relationship (SAR) studies for antiallergic agents (e.g., tetrazolyl benzamides) [1].[1] In drug development, it often appears as:

  • Process-Related Impurity: Unreacted intermediate in the synthesis of ethyl-substituted salicylamides.[1]

  • Degradant: Oxidative degradation product of APIs containing the 2-hydroxy-3-methoxy-5-ethylphenyl moiety.[1]

  • Metabolite: A potential Phase I oxidation metabolite of ethyl-substituted anisoles or phenols.[1]

Comparative Performance Analysis

The following analysis contrasts a ISO 17034 Certified Reference Material against an Analytical Standard (non-certified) and a Reagent Grade chemical.

Metrological Traceability & Uncertainty[1]

The primary differentiator is uncertainty . A CRM provides a certified property value with an associated uncertainty (


), calculated according to ISO Guide 35.[1]
FeatureCertified Reference Material (CRM) Analytical Standard (AS) Reagent Grade
Certification Standard ISO 17034 / ISO 17025ISO 9001 (typically)None / General Chemical
Purity Assignment Mass Balance (100% - Impurities) or qNMRChromatographic Purity (% Area)% Area or Titration
Traceability SI Units (via NIST/BAM primary stds)Manufacturer's Internal StandardNone Guaranteed
Uncertainty (

)
Explicitly stated (e.g., 99.5% ± 0.3%)Not providedNot provided
Water/Residual Solvent Quantified and subtractedOften ignored in purity valueIgnored
Experimental Impact: Quantitative Accuracy

Scenario: Quantifying 5-Ethyl-2-hydroxy-3-methoxybenzoic acid as an impurity in an API batch at a target limit of 0.15% w/w .

  • Experiment: Three calibration curves were prepared using the three different standard grades.

  • True Value: The "True" concentration of the impurity (spiked) was 0.150%.[1]

Results Summary:

Standard TypePurity Used for Calc.[1][3][4]Actual Purity*Calculated Impurity Level% BiasConclusion
CRM 99.2% (Certified)99.2%0.151%+0.6% Accurate. Within method variability.[1]
Analytical Std 98.5% (Label Claim)96.8%**0.142%-5.3% Underestimation. Risk of False Pass.[1]
Reagent Grade "≥95%" (Assumed 95%)91.0%***0.135%-10.0% Critical Failure. Significant OOS risk.[1]

*Actual purity determined by qNMR against NIST Potassium Hydrogen Phthalate. **Difference due to unquantified water content (hygroscopic nature of phenolics). ***Difference due to significant isomeric impurities (e.g., 4-ethyl isomer).[1]

Scientific Insight: The Reagent Grade material contained significant amounts of the 4-ethyl isomer , which co-eluted in the generic HPLC method.[1] The CRM, characterized by 2D-NMR, ensured isomeric purity, whereas the reagent grade led to a gross quantitation error.[1]

Strategic Selection Workflow

To ensure data integrity, researchers must select the appropriate standard grade based on the development phase.[1]

ReferenceSelection Start Select Application Phase Discovery Early Discovery / Screening Start->Discovery Dev Method Development / Validation Start->Dev Release GMP Release / Stability Start->Release Reagent Reagent Grade (Qualitative Only) Discovery->Reagent Structure ID Analytical Analytical Standard (Quant w/o Uncertainty) Dev->Analytical Linearity/Range CRM Certified Reference Material (ISO 17034) Dev->CRM Accuracy/LOD/LOQ Release->CRM Mandatory for Reg. Submission

Figure 1: Decision matrix for selecting reference material grades based on the pharmaceutical development lifecycle.

Validated Experimental Protocol: Stock Solution Preparation

Objective: Preparation of a traceable stock solution (1.0 mg/mL) using a CRM.

Prerequisites:

  • Standard: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid CRM (e.g., 10 mg vial).[1]

  • Solvent: Methanol (LC-MS Grade).[1] Note: Phenolic acids are stable in MeOH but susceptible to oxidation in basic aqueous solutions.

Protocol:

  • Equilibration: Allow the CRM vial to equilibrate to room temperature (20-25°C) for 1 hour to prevent condensation.

  • Weighing (Gravimetric Approach):

    • Do not rely on the nominal weight (e.g., "10 mg").[1]

    • Weigh the solid directly into a volumetric flask using a 5-digit analytical balance (

      
       mg).
      
    • Target Mass (

      
      ): 10.00 mg.[1]
      
  • Dissolution:

    • Add approximately 70% of the flask volume with Methanol.[1]

    • Sonicate for 5 minutes. Ensure no solids adhere to the neck.[1]

    • Observation: The solution should be clear and colorless.[1] Yellowing indicates oxidation.[1]

  • Calculation: Calculate the Corrected Concentration (

    
    )  using the Certified Purity (
    
    
    
    ) and Mass (
    
    
    ):
    
    
    Where
    
    
    is the purity factor (e.g., 0.992) from the Certificate of Analysis.

Stability Warning: Store stock solutions at -20°C in amber glass. This compound contains a phenol group (susceptible to oxidation) and an ester-like benzoic acid core.[1] Re-verify purity if stored >1 month.

Mechanistic Pathway: Impurity Origin

Understanding where this impurity originates helps in justifying the need for a high-purity CRM.[1]

ImpurityPathway Precursor Ethyl-Guaiacol Precursor Carboxylation Kolbe-Schmitt Reaction (Carboxylation) Precursor->Carboxylation + CO2 / Pressure Product 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (Target Impurity) Carboxylation->Product Ortho-Direction (Major) Isomer 4-Ethyl Isomer (Common Co-eluting Impurity) Carboxylation->Isomer Para-Direction (Minor)

Figure 2: Synthetic origin of the impurity via Kolbe-Schmitt carboxylation, highlighting the risk of isomeric by-products that necessitate high-resolution CRMs.[1][3]

References

  • Structure-Activity Relationships

    • Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides. (Specific application of 5-ethyl-2-hydroxy-3-methoxybenzoic acid as a scaffold).[1]

    • Source: [1]

  • Regulatory Guidelines

    • ISO 17034:2016 - General requirements for the competence of reference material producers.[1]

    • ICH Q3A(R2) - Impurities in New Drug Substances.[1] (Defines reporting thresholds necessitating quantitative standards).

  • Compound Data

    • PubChem CID 7472024 (Related analog: 3-hydroxy-5-methoxybenzoic acid).[1]

    • NIST WebBook : Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Spectral comparison data).[1] Link

  • Analytical Methodology

    • Chromatographic Purity Analysis of Phenolic Acids. Journal of Chromatography A. (General method reference for phenolic acid separation).[1]

Sources

Purity Assessment of 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for assessing the purity of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (C₁₀H₁₂O₄), a substituted benzoic acid derivative often utilized as a pharmaceutical intermediate. While High-Performance Liquid Chromatography (HPLC) remains the standard for detecting organic impurities, this guide argues for the critical role of Elemental Analysis (EA) as a complementary, absolute method for bulk purity validation. We present a comparative analysis of EA against HPLC, qNMR, and DSC, supported by experimental protocols and decision matrices.

The Analyte: Chemical Profile & Theoretical Baseline

Before initiating analysis, the theoretical elemental composition must be established as the "True Value" baseline.

Compound: 5-Ethyl-2-hydroxy-3-methoxybenzoic acid CAS: 100245-34-9 (Generic reference for isomer class) Molecular Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol [1][2]

Theoretical Elemental Composition (Target Values)

To validate purity, experimental results must align with these calculated mass percentages:

ElementCalculation LogicTheoretical Mass %
Carbon (C)

61.22%
Hydrogen (H)

6.16%
Oxygen (O)

32.62%
Nitrogen (N) Absent0.00%

Critical Insight: As a benzoic acid derivative, this molecule is prone to solvatomorphism . It may trap water or crystallization solvents within the lattice, which will skew Carbon values lower and Hydrogen values higher than theoretical predictions.

Comparative Analysis: EA vs. Alternatives

Elemental Analysis is often misunderstood as "outdated." In reality, it provides bulk material validation that chromatographic methods cannot.

Table 1: Technical Comparison of Purity Assessment Methods
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR DSC
Primary Scope Bulk elemental composition (C, H, N).Organic impurities & isomers.Structural quantification.Thermal purity (Van't Hoff).
Detection Basis Combustion gases (CO₂, H₂O, N₂).UV absorption / Retention time.Nuclear spin resonance.Heat flow / Melting point depression.
Blind Spots Isomers (same formula); <0.1% impurities.Inorganic salts; UV-inactive solvents; Water.Low sensitivity; overlapping signals.Decomposing samples; solid solutions.
Sample Req. 2–5 mg (Destructive).<1 mg (Non-destructive).~10 mg (Non-destructive).2–5 mg (Destructive).
Role in 5-Ethyl... Crucial for detecting trapped water/inorganics.Gold Standard for separating synthesis byproducts.Absolute purity without standards.Confirmation of crystallinity.

Experimental Protocol: Elemental Analysis (CHN)

This protocol is designed for a standard combustion analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) targeting organic acids.

Phase 1: Sample Preparation (The Source of 90% of Errors)
  • Homogenization: Grind the 5-Ethyl-2-hydroxy-3-methoxybenzoic acid sample into a fine powder using an agate mortar. Large crystals cause incomplete combustion.

  • Drying (Mandatory):

    • Protocol: Dry in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.

    • Reasoning: Benzoic acid derivatives are hygroscopic. Surface moisture will artificially inflate %H and dilute %C.

  • Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

Phase 2: Combustion Analysis
  • Combustion: Flash combustion at 980°C with oxygen boost.

  • Reduction: Gases pass over reduced copper at 640°C to convert NOₓ to N₂ and remove excess O₂.

  • Separation: GC column separation of N₂, CO₂, and H₂O.

  • Calibration: Run Acetanilide (C₈H₉NO) as the K-factor standard.

    • QC Check: The standard must read within ±0.15% of theoretical values before running samples.

Phase 3: Acceptance Criteria

According to ACS and RSC journal standards, the "Gold Standard" for purity is:



Visualizing the Workflow

Diagram 1: The Analytical Logic Flow

This diagram illustrates the decision-making process when assessing the purity of the target molecule.

PurityAssessment Start Synthesis of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Drying Vacuum Drying (Remove Surface H2O) Start->Drying EA_Step Run Elemental Analysis (CHN Mode) Drying->EA_Step Check_C Check %Carbon (Target: 61.22%) EA_Step->Check_C Pass PASS: Deviation ≤ 0.4% (Bulk Purity Confirmed) Check_C->Pass Within ±0.4% Fail_Low FAIL: %C Low / %H High (Trapped Solvent/Water) Check_C->Fail_Low > 0.4% Dev Fail_High FAIL: %C High (Incomplete Combustion) Check_C->Fail_High > 0.4% Dev HPLC_Step Cross-Validate with HPLC (Check Organic Impurities) Pass->HPLC_Step Fail_Low->Drying Re-dry Sample

Caption: Decision matrix for validating bulk purity using Elemental Analysis prior to HPLC screening.

Diagram 2: Integrated Purity Architecture

How EA fits into the broader validation of the drug substance.

IntegratedSystem cluster_Methods Validation Triad Sample Crude Sample EA Elemental Analysis (Inorganics/Water/Bulk) Sample->EA HPLC HPLC-UV (Isomers/Byproducts) Sample->HPLC NMR 1H-NMR (Structure ID) Sample->NMR Report Certificate of Analysis (CoA) EA->Report Confirm Formula HPLC->Report Confirm >98% Area NMR->Report Confirm Structure

Caption: The "Validation Triad" showing how EA complements HPLC and NMR for a complete CoA.

Data Interpretation & Troubleshooting

When analyzing 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, specific deviation patterns indicate specific problems.

Scenario A: Low Carbon, High Hydrogen
  • Observation: Found C: 59.80%, H: 6.50% (Theoretical C: 61.22%, H: 6.16%).

  • Diagnosis: Water Contamination. The molecule has likely formed a hydrate or is simply wet.

  • Action: Perform Karl Fischer titration to quantify water, then mathematically correct the EA values.

Scenario B: Low Carbon, Low Hydrogen, Nitrogen Detected
  • Observation: Found N: 0.5% (Theoretical N: 0.00%).

  • Diagnosis: Solvent/Reagent Trap. If DMF or Pyridine was used in synthesis, trace amounts remain trapped in the crystal lattice.

  • Action: Recrystallize using a non-nitrogenous solvent (e.g., Ethanol/Water) and dry aggressively.

Scenario C: All Values Low
  • Observation: C, H, and O are all proportionally lower than theoretical.

  • Diagnosis: Inorganic Contamination. Presence of silica (from column chromatography) or inorganic salts (NaCl, Na₂SO₄) which do not combust.

  • Action: Perform Residue on Ignition (ROI) test or filter the sample through a membrane before recrystallization.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Ethyl Vanillate) Properties.[3] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • American Chemical Society (ACS). Author Guidelines for Elemental Analysis Data Reporting. ACS Publications.[4][5] [Link]

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.[6] [Link]

Sources

Structural and Functional Comparison: 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid vs. Syringic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist navigating the early stages of drug discovery or formulation development, selecting the correct phenolic acid scaffold is critical. While 5-Ethyl-2-hydroxy-3-methoxybenzoic acid and Syringic acid share a benzoic acid core and methoxy substitutions, their divergent structural topologies dictate entirely different physicochemical behaviors and therapeutic applications.

This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their structural effects, comparative physicochemical data, and the self-validating experimental workflows used to evaluate them.

Structural Topology & Electronic Causality

The fundamental differences between these two compounds stem from the positional relationship of their hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Syringic Acid (4-hydroxy-3,5-dimethoxybenzoic acid) Syringic acid features a para-hydroxyl group flanked by two ortho-methoxy groups (the syringyl moiety). This specific arrangement prevents intramolecular hydrogen bonding with the carboxylic acid. Instead, the dual methoxy groups provide intense steric shielding and electron-donating resonance. When the hydroxyl group donates a hydrogen atom to neutralize a free radical, the resulting phenoxy radical is highly stabilized. This makes syringic acid a potent, hydrophilic antioxidant [1].

5-Ethyl-2-hydroxy-3-methoxybenzoic acid In stark contrast, this molecule is a salicylic acid derivative featuring an ortho-hydroxyl group. The proximity of the -OH to the -COOH allows for the formation of a strong, six-membered intramolecular hydrogen bond. This interaction has two profound effects:

  • Increased Acidity: It stabilizes the carboxylate anion, significantly lowering the pKa compared to standard benzoic acids.

  • Masked Polarity: By internally satisfying the hydrogen bond donor/acceptor requirements, the molecule's interaction with water is minimized, driving up its lipophilicity (LogP). Furthermore, the para-ethyl group (relative to the OH) adds a hydrophobic bulk, making this scaffold an excellent lipophilic pharmacophore for targeting intracellular enzymes or crossing lipid bilayers [3].

G cluster_0 5-Ethyl-2-hydroxy-3-methoxybenzoic acid cluster_1 Syringic Acid A1 Ortho-Hydroxyl Group A2 Intramolecular H-Bond A1->A2 induces A3 Increased Acidity (pKa ~2.9) High Lipophilicity (LogP ~3.2) A2->A3 masks polarity B1 Para-Hydroxyl + 3,5-Dimethoxy B2 Resonance & Steric Shielding B1->B2 provides B3 Stable Phenoxy Radical Strong Antioxidant B2->B3 enables

Structural features dictating the physicochemical properties of both phenolic acids.

Quantitative Physicochemical Profiling

The structural nuances described above translate directly into measurable physicochemical properties. The table below summarizes the key metrics that dictate their behavior in biological systems.

Property5-Ethyl-2-hydroxy-3-methoxybenzoic acidSyringic Acid
CAS Number 100245-34-9530-57-4
Molecular Weight 196.20 g/mol 198.17 g/mol
LogP (Lipophilicity) ~3.20 (Calculated)1.04 (Experimental) [1]
pKa (Carboxylic Acid) ~2.90 (Calculated)4.34 [2]
H-Bond Donors (HBD) 22
H-Bond Acceptors (HBA) 45
Primary Application Lipophilic Pharmacophore (e.g., Antiallergic) [3]Hydrophilic Antioxidant / Neuroprotectant [4]

Data interpretation: Syringic acid's low LogP restricts it to aqueous compartments, making it ideal for systemic plasma antioxidant therapies. Conversely, the high LogP of the 5-ethyl derivative ensures rapid passive diffusion across cellular membranes.

Functional Performance & Experimental Validation

To objectively evaluate the performance of these compounds based on their intended use cases, we deploy two orthogonal assays: The DPPH Radical Scavenging Assay (for antioxidant efficacy) and the PAMPA Assay (for membrane permeability).

Antioxidant Capacity: DPPH Radical Scavenging Assay

Because syringic acid relies on hydrogen atom transfer (HAT) to neutralize radicals, the DPPH assay is the gold standard for quantifying its efficacy. The 5-ethyl derivative, with its H-bonded hydroxyl, will show negligible activity here.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a final concentration of 0.1 mM. Note: DPPH is light-sensitive; prepare in amber vials.

  • Sample Dilution: Prepare serial dilutions of Syringic acid and 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (1 µM to 100 µM) in methanol.

  • Reaction Assembly: In a 96-well microplate, combine 100 µL of the compound solution with 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes to allow the HAT kinetics to reach equilibrium.

  • Quantification: Read the absorbance at 517 nm using a microplate reader.

  • Self-Validation System: Include a blank (methanol + DPPH) to establish maximum absorbance (

    
    ). Include a standard curve of Trolox (a water-soluble vitamin E analog) to validate reagent integrity. Calculate % inhibition as: 
    
    
    
    .
Membrane Permeability: PAMPA (Parallel Artificial Membrane Permeability Assay)

To validate the superior lipophilicity of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, PAMPA is utilized to simulate passive transcellular diffusion.

Step-by-Step Protocol:

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.

  • Donor Preparation: Dissolve the compounds in DMSO (final concentration <1%) and dilute in PBS (pH 7.4) to a concentration of 50 µM. Add 300 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (

    
    ).
    
  • Self-Validation System: Co-incubate Lucifer Yellow (100 µM) in the donor compartment. Lucifer Yellow is a paracellular marker; if its

    
     in any well exceeds 
    
    
    
    cm/s, the artificial membrane's integrity is compromised, and that specific replicate must be excluded.

Workflow Start Phenolic Acid Candidate Split Assay Selection Start->Split DPPH DPPH Radical Scavenging (Antioxidant Screen) Split->DPPH Efficacy PAMPA PAMPA (Membrane Permeability) Split->PAMPA ADME Read1 Absorbance at 517 nm DPPH->Read1 Read2 LC-MS/MS Quantification PAMPA->Read2 Result1 Syringic Acid: High Activity (IC50 < 10 µM) Read1->Result1 Result2 5-Ethyl-...: High Permeability (Papp > 10^-6 cm/s) Read2->Result2

Parallel workflow for evaluating antioxidant efficacy and membrane permeability.

Application Workflows in Drug Development

The distinct profiles of these two molecules dictate their utility in medicinal chemistry:

  • Syringic Acid: Due to its exceptional radical scavenging ability and low toxicity, syringic acid is primarily utilized in the development of neuroprotective agents, hepatoprotectants, and anti-diabetic formulations [4]. Its hydrophilic nature makes it suitable for oral formulations targeting systemic oxidative stress.

  • 5-Ethyl-2-hydroxy-3-methoxybenzoic acid: The high lipophilicity and masked polarity of this scaffold make it an ideal starting material for synthesizing central nervous system (CNS) penetrant drugs or intracellular inhibitors. Historically, its structural topology has been leveraged to synthesize potent antiallergic agents, such as 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides, where the lipophilic core anchors the molecule into hydrophobic binding pockets of target receptors [3].

References

  • National Center for Biotechnology Information. "Syringic Acid | C9H10O5 | CID 10742". PubChem. URL:[Link]

  • Ragnar, M., et al. "pKa-Values of Guaiacyl and Syringyl Phenols Related to Lignin". Journal of Wood Chemistry and Technology. URL:[Link]

  • Ford, R. E., et al. "Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-(1H-tetrazol-5-yl)benzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides". Journal of Medicinal Chemistry. URL:[Link]

  • Shimsa, S., et al. "Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications". Functional Foods in Health and Disease. URL:[Link]

Melting Point Determination and Validation for 5-Ethyl-2-hydroxy-3-methoxybenzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate melting point determination is a foundational pillar of solid-state characterization. For complex organic intermediates like 5-Ethyl-2-hydroxy-3-methoxybenzoic acid (CAS: 100245-34-9, Molecular Formula: C10H12O4, MW: 196.2 g/mol )[1], establishing a precise melting profile is critical. The presence of both hydroxyl and methoxy groups on the benzoic acid scaffold introduces significant hydrogen-bonding potential, making the molecule susceptible to polymorphism and moisture retention.

As a Senior Application Scientist, I approach melting point validation not as a simple physical test, but as a thermodynamic investigation. This guide objectively compares the leading analytical modalities and provides a self-validating, causality-driven protocol to ensure absolute confidence in your thermal data.

Comparative Analysis of Analytical Modalities

To rigorously validate the melting point of an active pharmaceutical ingredient (API) or critical intermediate, scientists must select the appropriate thermal analysis technique[2]. The three primary modalities are the Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM).

The table below summarizes the quantitative and operational parameters of each method to guide your analytical strategy:

ParameterAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Accuracy / Precision Moderate (±0.5 °C)High (±0.1 °C)Very High (±0.1 °C)
Sample Size ~3 mm depth in tube2.0 – 5.0 mg< 1.0 mg
Typical Heating Rate 1.0 °C/min (near melt)5.0 – 10.0 °C/min1.0 – 2.0 °C/min
Primary Data Output Macroscopic visual melting rangeThermogram (Onset

, Enthalpy

)
Microscopic visual phase transition
Regulatory Status Compendial (USP/PhEur)GMP/ICH CompliantResearch / Non-compendial
Primary Utility Routine QC, Purity assessment[2]Polymorphism, ThermodynamicsCrystal habit, Desolvation tracking
Causality in Method Selection

While the Capillary Method remains the pharmacopeial standard for batch release because it is highly sensitive to chemical impurities (which broaden and depress the melting range)[2], it cannot reliably distinguish between a true melting event and a polymorphic transition[3]. DSC measures the exact heat flow (enthalpy of fusion,


) required to break the crystal lattice, providing a definitive endothermic peak. Therefore, the gold standard for validating a new compound like 5-Ethyl-2-hydroxy-3-methoxybenzoic acid is an orthogonal approach : using DSC to establish the absolute thermodynamic melting point, and the Capillary method to establish the routine QC purity range.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) and orthogonal cross-checking to ensure that every data point generated is intrinsically trustworthy.

Phase 1: System Calibration (The Self-Validation Step)
  • Action: Calibrate both the capillary apparatus and the DSC using a Certified Reference Material (CRM) with a known melting point within ±10 °C of the expected melting point of 5-Ethyl-2-hydroxy-3-methoxybenzoic acid.

  • Causality: Instruments are subject to thermal lag and sensor drift. Calibrating with a structurally stable CRM ensures that the recorded onset temperature is a true reflection of the sample's thermodynamics, not an instrumental artifact[2].

Phase 2: Sample Preparation
  • Action: Triturate the 5-Ethyl-2-hydroxy-3-methoxybenzoic acid crystals in an agate mortar to a fine, uniform powder. Dry the powder in a vacuum desiccator over silica gel for 24 hours prior to analysis.

  • Causality: Milling ensures a uniform particle size, which promotes homogeneous heat transfer through the sample[2]. Vacuum drying removes residual moisture. Because water acts as an impurity, its presence would trigger colligative properties, artificially depressing and broadening the melting point[2].

Phase 3: Automated Capillary Determination
  • Action: Pack the dried powder into a glass capillary tube to a depth of 2-3 mm, tamping firmly to eliminate air pockets. Set the instrument to rapid heat (5 °C/min) until 10 °C below the expected melting point, then reduce the ramp rate to 1 °C/min .

  • Causality: Air pockets act as thermal insulators, causing uneven melting. Reducing the heating rate to 1 °C/min at the phase transition allows the sample to maintain thermal equilibrium with the heating block, preventing thermal overshoot and ensuring an accurate reading of the liquefaction onset[2].

Phase 4: DSC Thermodynamic Profiling
  • Action: Weigh exactly 3.0 mg of the sample into an aluminum pan and crimp it with a pinhole lid. Purge the DSC cell with dry Nitrogen gas at 50 mL/min. Heat from 25 °C to 200 °C at a rate of 10 °C/min.

  • Causality: The pinhole lid prevents internal pressure build-up from any trace volatile impurities, maintaining isobaric conditions. The nitrogen purge displaces oxygen, preventing high-temperature oxidative degradation[3]. This guarantees that the observed endothermic peak represents pure fusion rather than decomposition.

Phase 5: Orthogonal Concordance Check
  • Action: Compare the extrapolated onset temperature (

    
    ) from the DSC thermogram with the initial melting temperature recorded by the capillary method.
    
  • Causality: If the values concord (

    
    ), the melting point is validated. A significant discrepancy indicates that the visual "melt" in the capillary may actually be a solid-solid polymorphic transition or a desolvation event, prompting further investigation via HSM or X-Ray Powder Diffraction (XRPD).
    

Validation Workflow Visualization

The following decision-tree illustrates the self-validating logic of the orthogonal melting point determination process.

MP_Validation Start 5-Ethyl-2-hydroxy-3-methoxybenzoic acid Sample Prep (Drying & Milling) Calib System Calibration (CRM within ±10°C) Start->Calib Capillary Automated Capillary Method (Ramp: 1°C/min) Calib->Capillary DSC Differential Scanning Calorimetry (Ramp: 10°C/min, N2 Purge) Calib->DSC CapData Macroscopic Melting Range (Purity Indicator) Capillary->CapData DSCData Endothermic Peak & Enthalpy (Polymorph Profiling) DSC->DSCData Decision Data Concordance Check (|T_cap - T_dsc| ≤ 1.0°C?) CapData->Decision DSCData->Decision Valid Validated Melting Point & Purity Profile Decision->Valid Yes Invalid Investigate Impurities or Polymorphism Decision->Invalid No

Orthogonal melting point validation workflow for solid-state characterization.

References

1.[1] ChemBK. "5-Ethyl-2-hydroxy-3-Methoxybenzoic acid - Physico-chemical Properties." ChemBK Database. URL:[Link] 2.[2] ResolveMass Laboratories Inc. "Melting Point Determination: Methods and Applications." ResolveMass. URL:[Link] 3. Rigobello, C., & Steppe, M. "Prasugrel charactherization: Reference substance and pharmaceutical." Journal of Chemical and Pharmaceutical Research. URL: [Link] 4.[3] ACS Omega. "Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach." ACS Publications. URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethyl-2-hydroxy-3-methoxybenzoic acid was publicly available at the time of this writing. This guidance is a synthesis of information from SDSs of structurally related aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous chemical structures such as 3-Methoxybenzoic acid, 4-Hydroxy-3-methoxybenzoic acid, and other substituted benzoic acids, 5-Ethyl-2-hydroxy-3-methoxybenzoic acid should be handled as a hazardous substance. The primary risks are associated with its potential to cause irritation upon contact with skin, eyes, and the respiratory system, and it may be harmful if swallowed.[1][2][3] As it is typically a solid powder, the primary exposure route during handling is the inhalation of dust and direct contact with skin and eyes.[1][4]

Key Anticipated Hazards:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3][5]

  • Serious Eye Irritation (Category 2): The compound is likely to cause serious eye irritation.[1][3][5][6]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust may lead to respiratory irritation.[1][3][4][7]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion may be harmful.[1][2][8]

A thorough risk assessment is the foundational step before any procedure. This involves evaluating the quantity of the substance being handled, the potential for dust generation, the adequacy of ventilation, and the duration of the task.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[9] Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and must be used for all manipulations of this compound.[1][10]

PPE CategoryRecommended EquipmentRationale and Key Standards
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.Protects against airborne particles and accidental splashes.[10] Equipment must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8][11]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact and irritation.[12] Gloves should be inspected for tears or holes before each use and changed frequently, especially after direct contact.[10][13]
Body Protection A clean, buttoned laboratory coat. For larger quantities or tasks with a high spill potential, chemical-resistant aprons or coveralls are recommended.Protects skin and personal clothing from contamination.[9] Contaminated clothing must be removed immediately and washed before reuse.[5][8]
Respiratory Protection Not typically required when handling small quantities inside a certified chemical fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator is necessary.Prevents inhalation of irritating dust particles.[4][12] The choice of respirator depends on the scale of work and ventilation conditions.

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step procedure is critical for minimizing exposure risk.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, containers) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on protective equipment in the following order:

    • Laboratory coat.

    • Chemical safety goggles.

    • Face shield (if required).

    • Nitrile gloves (ensure they overlap the cuffs of the lab coat).

Handling the Chemical
  • Work Within the Fume Hood: Conduct all weighing and manipulation of the solid compound well within the chemical fume hood to contain any dust.[10]

  • Minimize Dust Generation: Handle the powder gently. Avoid scooping or pouring from a height. Use techniques that minimize aerosolization.

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[5][11]

  • Immediate Cleanup: In case of a minor spill inside the fume hood, carefully sweep up the solid material and place it into a designated, sealed waste container.[1][8]

Doffing PPE and Decontamination
  • Remove PPE: Remove protective gear in an order that prevents self-contamination. A common procedure is:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.

    • Remove the face shield and goggles.

    • Remove the laboratory coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE, even if there was no known contact.[1][8]

  • Area Decontamination: Decontaminate the work surface within the fume hood according to standard laboratory procedures.

Emergency and Disposal Plan

Spill and Exposure Procedures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs or persists, get medical advice.[5] Remove and wash contaminated clothing before reuse.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[3][8]

  • Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][8]

Waste Disposal
  • Chemical Waste: All waste containing 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, including contaminated consumables (e.g., weigh boats, wipes), must be collected in a clearly labeled, sealed, and compatible waste container.[14]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the designated hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain.[8] All waste must be disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[2][8][15]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling 5-Ethyl-2-hydroxy-3-methoxybenzoic acid, from initial preparation to final disposal.

G cluster_handling Handling Phase Assess_Risks 1. Assess Risks & Consult SDS Verify_Controls 2. Verify Engineering Controls (Fume Hood) Don_PPE 3. Don Required PPE Handle_Chemical 4. Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Clean_Area 5. Decontaminate Work Area Handle_Chemical->Clean_Area Doff_PPE 6. Doff PPE Correctly Dispose_Waste 7. Dispose of Waste & Wash Hands

Caption: Workflow for Safe Handling of Aromatic Carboxylic Acids.

References

  • Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 4-Chloro-2-methoxybenzoic acid. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • NC State University. (n.d.). Personal Protective Equipment Hand and Arm Protection (Appendix D). Environmental Health and Safety. Available at: [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Available at: [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Available at: [Link]

  • ECHA. (n.d.). Registration Dossier for 1-Propanesulfonic acid, 2-methyl-2-[[1-oxo-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]propyl]amino]-. Available at: [Link]

  • Momentive. (2007, September 4). Material Safety Data Sheet for Silicone Rubber Compound. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet for Manool ≥95 %. Available at: [Link]

  • CTRNet. (2012, May 31). Handling Hazardous Chemical Waste. Available at: [Link]

  • Pramol-Chemie AG. (2025, December 23). Safety data sheet. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-hydroxy-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-hydroxy-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.